Product packaging for Imazalil(Cat. No.:CAS No. 73790-28-0)

Imazalil

Cat. No.: B3429329
CAS No.: 73790-28-0
M. Wt: 297.2 g/mol
InChI Key: PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Description

Imazalil can cause cancer according to The Environmental Protection Agency (EPA).
This compound is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide.
1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a member of the class of imidazoles in which the hydrogen at position 1 is replaced by a 2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl group. It is a member of imidazoles, an ether and a dichlorobenzene.
Enilconazole has been reported in Ganoderma lucidum with data available.
Enilconazole (synonyms this compound, chloramizole) is a fungicide widely used in agriculture, particularly in the growing of citrus fruits. Trade names include Freshgard, Fungaflor, and Nuzone.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Cl2N2O B3429329 Imazalil CAS No. 73790-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole
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InChI

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2
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InChI Key

PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
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Molecular Formula

C14H14Cl2N2O
Record name IMAZALIL
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Related CAS

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate)
Record name Enilconazole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8024151
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Molecular Weight

297.2 g/mol
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Physical Description

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL).
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Boiling Point

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated)
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Flash Point

192 °C
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Solubility

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14
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Density

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2
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Vapor Pressure

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil

CAS No.

35554-44-0
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Melting Point

52.7 °C, 50 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Imazalil: Pathways and Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the primary chemical synthesis pathways for Imazalil, a widely used imidazole fungicide. The document outlines the strategic approaches to constructing the this compound molecule, focusing on key chemical transformations and the isolation of critical intermediates. Experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, chemically known as 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, is a systemic fungicide with broad-spectrum activity against a variety of fungi affecting fruits, vegetables, and ornamentals. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The synthesis of this compound can be achieved through several routes, with the most common and industrially relevant pathways commencing from either 2',4'-dichloroacetophenone or 2,4-dichlorophenylacetonitrile. This guide will focus on the more extensively documented pathway originating from 2',4'-dichloroacetophenone, providing a step-by-step analysis of the synthesis and its intermediates.

Primary Synthesis Pathway: From 2',4'-Dichloroacetophenone

A prevalent and well-documented synthetic route to this compound begins with the readily available starting material, 2',4'-dichloroacetophenone. This pathway involves a three-step process: bromination of the acetophenone, subsequent reaction with imidazole and reduction, and a final etherification to yield the target molecule.

Step 1: Bromination of 2',4'-Dichloroacetophenone

The initial step involves the alpha-bromination of 2',4'-dichloroacetophenone to produce ω-bromo-2',4'-dichloroacetophenone. This reaction is a classic example of electrophilic alpha-substitution of a ketone.

Experimental Protocol:

In a suitable reaction vessel, 2',4'-dichloroacetophenone (50.5 g, 0.267 mol) is dissolved in methanol (100 g). To this solution, bromine (43.4 g, 0.267 mol) is added dropwise while maintaining the reaction temperature between 45 and 50°C[1]. Upon completion of the addition, the methanol is removed under reduced pressure. The resulting concentrate is then dissolved in toluene (120 g) and washed with water (3 x 100 ml). Finally, the toluene is distilled off under reduced pressure to yield crude ω-bromo-2',4'-dichloroacetophenone as a brown oil (68.0 g, 0.254 mol)[1].

Step 2: Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

The second step involves the reaction of ω-bromo-2',4'-dichloroacetophenone with imidazole, followed by the reduction of the carbonyl group to a hydroxyl group, yielding the key intermediate α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.

Experimental Protocol:

In a 1000 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone (the product from the reaction of ω-bromo-2',4'-dichloroacetophenone with imidazole) is suspended in 300 mL of methanol. Potassium borohydride is added in portions, and the mixture is slowly heated to reflux. The reaction is stirred for an additional hour after the reflux begins, with the progress monitored by thin-layer chromatography. Upon completion, the methanol is removed by distillation under reduced pressure. The concentrate is then acidified to pH 4-5 with a 5% hydrochloric acid solution and filtered. The filtrate is subsequently neutralized to pH 7-8 with a 5% sodium bicarbonate solution, leading to the precipitation of a white solid. This solid is collected by filtration, washed with water, dried, and recrystallized to afford 93.1 g (90.5% yield) of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol with a melting point of 134-135°C[2].

Step 3: Etherification to this compound

The final step is the O-alkylation of the alcohol intermediate with an allyl halide, typically allyl bromide, via a Williamson ether synthesis. This reaction is carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Experimental Protocol:

To a solution of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C to form the corresponding alkoxide. After the evolution of hydrogen gas ceases, allyl bromide is added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the 2',4'-dichloroacetophenone pathway.

StepReactantsReagents/SolventsTemperature (°C)YieldReference
1. Bromination 2',4'-Dichloroacetophenone, BromineMethanol, Toluene45-50~95% (crude)[1]
2. Imidazole Addition & Reduction 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenoneMethanol, Potassium borohydride, HCl, NaHCO₃Reflux90.5%[2]
3. Etherification α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, Allyl bromideNaH, THF/DMF0 to RT--

Note: The yield for the etherification step is not explicitly stated in the referenced literature but is expected to be high under standard Williamson ether synthesis conditions.

Synthesis Pathway Visualization

The following diagrams illustrate the chemical synthesis pathway of this compound starting from 2',4'-dichloroacetophenone.

Imazalil_Synthesis_Pathway_1 start1 2',4'-Dichloroacetophenone inter1_1 ω-Bromo-2',4'-dichloroacetophenone start1:e->inter1_1:w + Br₂ / Methanol inter1_2 α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol inter1_1:e->inter1_2:w + ImidazoleKBH₄ end1 This compound inter1_2:e->end1:w + Allyl BromideNaH

Caption: Synthesis of this compound from 2',4'-Dichloroacetophenone.

Alternative Synthesis Pathway: From 2,4-Dichlorophenylacetonitrile

An alternative industrial synthesis of this compound begins with 2,4-dichlorophenylacetonitrile. This method involves the formation of an ether-linked intermediate followed by cyclization to form the imidazole ring.

General Overview:

  • Ether Formation: 2,4-Dichlorophenylacetonitrile is reacted with allyl alcohol under basic conditions to form an ether-linked intermediate.

  • Cyclization: The resulting intermediate undergoes cyclization with a source of imidazole, such as formamide, in the presence of a base and a polar aprotic solvent like dimethylformamide (DMF), to yield this compound.

While this pathway is industrially significant, detailed, publicly available experimental protocols with specific quantitative data are less common compared to the acetophenone route.

Caption: Alternative synthesis of this compound from 2,4-Dichlorophenylacetonitrile.

Conclusion

The chemical synthesis of this compound is a multi-step process that can be efficiently achieved through well-established organic chemistry principles. The pathway commencing from 2',4'-dichloroacetophenone is thoroughly described in the literature, offering a reliable and reproducible route to this important fungicide. This guide provides the essential technical details, including experimental protocols and key intermediates, to aid researchers and professionals in their work related to this compound and other similar imidazole-based compounds. Further optimization of reaction conditions, particularly in the final etherification step, could lead to improved yields and a more sustainable manufacturing process.

References

An In-depth Technical Guide on the Mechanism of Action of Imazalil on Fungal Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazalil, an imidazole-based fungicide, is a potent inhibitor of fungal growth widely utilized in agriculture and post-harvest treatments. Its efficacy stems from a highly specific mode of action targeting the fungal ergosterol biosynthesis pathway. This guide provides a detailed examination of the molecular mechanism by which this compound disrupts this critical pathway, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes the involved biological and experimental processes.

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol from the precursor lanosterol is a multi-step enzymatic process. A key rate-limiting enzyme in this pathway is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step for the formation of the final ergosterol structure.[3]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate1 4,4-dimethyl-cholesta- 8,14,24-trien-3β-ol Lanosterol->Intermediate1 CYP51 (Erg11) Lanosterol 14α-demethylase Zymosterol Zymosterol Intermediate1->Zymosterol ERG24 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5 Inhibitor This compound Inhibitor->Lanosterol Inhibition

Caption: The late-stage ergosterol biosynthesis pathway from lanosterol.

Core Mechanism of Action of this compound

This compound exerts its fungistatic or fungicidal action by specifically inhibiting the lanosterol 14α-demethylase (CYP51) enzyme.[4] As an azole fungicide, this compound's mechanism is based on the interaction of its imidazole ring with the enzyme's active site.[5]

  • Binding to Heme Iron : The CYP51 enzyme contains a heme prosthetic group. The nitrogen atom (N-3) of the this compound imidazole ring coordinates to the heme iron atom as a sixth axial ligand.[6][7]

  • Competitive Inhibition : This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby competitively inhibiting the demethylation reaction.[8]

  • Disruption of Membrane Function : The inhibition of CYP51 leads to two primary consequences:

    • Ergosterol Depletion : The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

    • Toxic Sterol Accumulation : The pathway is blocked, causing an accumulation of 14α-methylated sterol precursors (e.g., lanosterol). These abnormal sterols integrate into the membrane, disrupting its order and increasing its permeability.[9]

This dual effect of ergosterol depletion and toxic precursor accumulation leads to the cessation of fungal growth and, ultimately, cell death.

Imazalil_Mechanism cluster_enzyme CYP51 Enzyme Active Site cluster_molecules Molecules cluster_outcome Consequences CYP51 CYP51 Heme Heme Iron (Fe) CYP51->Heme contains Ergosterol Ergosterol Synthesis BLOCKED Heme->Ergosterol Accumulation Toxic 14α-methyl Sterols ACCUMULATE Heme->Accumulation This compound This compound This compound->Heme N-3 atom binds to Lanosterol Lanosterol (Substrate) Lanosterol->Heme Binding blocked

Caption: this compound competitively inhibits CYP51 by binding to its heme iron.

Quantitative Analysis of this compound Efficacy

The potency of this compound can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against the target enzyme and the effective concentration (EC50) or minimum inhibitory concentration (MIC) against the whole fungal organism. Studies have demonstrated this compound's high specificity for the fungal CYP51 enzyme over its human homolog, a critical factor for its toxicological profile.[10]

ParameterOrganism / EnzymeValue (µM)RemarksReference
IC50 Candida albicans CYP51 (cCYP51)0.059 - 0.35Represents the range for 13 azole fungicides, including this compound.[10]
IC50 Human CYP51 (hCYP51)1.3 - 37.2Represents the range for 13 azole fungicides, including this compound.[10]
Selectivity Ratio hCYP51 / cCYP51~440This compound shows a highly favorable selectivity for the fungal enzyme.[10]
IC50 Caco-2 cells (24h)100.9 ± 1.6Cytotoxicity against human intestinal cell line.[11]
IC50 HepG2 cells (24h)37.3 ± 1.8Cytotoxicity against human liver cell line.[11]

Experimental Protocols

Protocol: Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This protocol is a representative method for determining the IC50 value of this compound against purified fungal CYP51. It is based on reconstituted enzyme systems described in the literature.[12][13]

  • Reagents & Materials:

    • Purified recombinant fungal CYP51

    • Purified recombinant cytochrome P450 reductase (CPR)

    • Lanosterol (substrate)

    • This compound stock solution (in DMSO)

    • Dilaurylphosphatidylcholine (DLPC) for membrane reconstitution

    • Buffer (e.g., 40 mM MOPS, pH 7.2) containing NaCl and MgCl₂

    • NADPH generating system (Isocitrate dehydrogenase, trisodium isocitrate)

    • β-NADPH

    • Quenching solution (e.g., methanolic KOH)

    • Extraction solvent (e.g., hexane or ethyl acetate)

    • 96-well microplate and plate reader (optional, for high-throughput)

    • HPLC-MS/MS or GC-MS system for product analysis

  • Procedure:

    • Prepare Reconstitution Mix: In a microcentrifuge tube or well of a microplate, prepare the CYP51 reconstitution assay mix. A typical mix contains CYP51 (e.g., 1 µM), CPR (e.g., 2 µM), lanosterol (e.g., 50 µM), DLPC (e.g., 50 µM), and the NADPH generating system in buffer.

    • Add Inhibitor: Add various concentrations of this compound (or DMSO for the control) to the assay mix.

    • Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Start the enzymatic reaction by adding β-NADPH (e.g., to a final concentration of 4 mM).

    • Incubation: Incubate the reaction at 37°C with shaking for a defined period (e.g., 10-15 minutes).

    • Stop Reaction: Terminate the reaction by adding a quenching solution.

    • Extraction: Extract the sterols from the aqueous phase using an appropriate organic solvent. Centrifuge to separate the phases and collect the organic layer.

    • Analysis: Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis. Quantify the formation of the 14-demethylated product using LC-MS/MS or a similar sensitive technique.

    • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the inhibition percentage against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: Quantification of Fungal Ergosterol Content via HPLC

This protocol outlines the extraction and quantification of ergosterol from fungal mycelia to assess the in-vivo effect of this compound.[14][15][16]

  • Reagents & Materials:

    • Fungal mycelia (control and this compound-treated)

    • Saponification solution: 10% (w/v) Potassium hydroxide (KOH) in methanol (alcoholic KOH)

    • Extraction solvent: n-hexane or cyclohexane

    • HPLC-grade methanol and acetonitrile

    • Ergosterol standard

    • Reflux apparatus or heat block (80°C)

    • Centrifuge

    • HPLC system with a C18 reverse-phase column and UV detector (280 nm)

  • Procedure:

    • Harvest and Dry: Harvest fungal mycelia by filtration, wash with distilled water, and determine the dry weight by drying a subsample overnight at 80°C.

    • Saponification: To a known mass of dried mycelia (e.g., 30-50 mg), add 5 mL of alcoholic KOH. Heat the mixture at 80°C for 30-60 minutes to saponify lipids and release sterols.

    • Extraction: After cooling, add an equal volume of n-hexane and vortex vigorously for 1-2 minutes. Centrifuge at low speed (e.g., 1000 g) for 5 minutes to separate the phases.

    • Collect Supernatant: Carefully transfer the upper hexane layer containing the sterols to a clean tube. Repeat the extraction step on the lower layer to maximize recovery.

    • Evaporate and Reconstitute: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried lipid extract in a known volume (e.g., 1 mL) of HPLC-grade methanol.

    • HPLC Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. Inject 20 µL onto the HPLC system.

    • Chromatography: Elute with an isocratic mobile phase (e.g., acetonitrile:methanol 70:30 v/v) at a flow rate of 1 mL/min.[17] Monitor the absorbance at 280 nm.

    • Quantification: Prepare a standard curve using the ergosterol standard. Identify the ergosterol peak in the samples by comparing the retention time with the standard. Quantify the amount of ergosterol in the sample by integrating the peak area and comparing it to the standard curve. Express the result as µg of ergosterol per mg of fungal dry weight.

Experimental_Workflow Start Start: Fungal Culture MIC 1. Determine MIC (Broth Microdilution) Start->MIC Treat 2. Treat Bulk Culture (Control vs. Sub-MIC this compound) MIC->Treat Harvest 3. Harvest & Dry Mycelia Treat->Harvest Saponify 4. Saponification (Alcoholic KOH, 80°C) Harvest->Saponify Extract 5. Sterol Extraction (n-Hexane) Saponify->Extract Analyze 6. HPLC-UV Analysis (280 nm) Extract->Analyze Quantify 7. Quantify Ergosterol (vs. Standard Curve) Analyze->Quantify End Result: Ergosterol Content (µg/mg dry weight) Quantify->End

Caption: Workflow for assessing this compound's effect on fungal ergosterol content.

References

Technical Guide: Imazalil's Inhibition of Lanosterol 14α-Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanosterol 14α-demethylase (CYP51), a crucial enzyme in the sterol biosynthesis pathway, represents a primary target for antifungal agents. This technical guide provides an in-depth analysis of the inhibition of CYP51 by Imazalil, a widely used imidazole fungicide. We will explore the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and discuss mechanisms of fungal resistance. This document is intended to serve as a comprehensive resource for professionals engaged in antifungal research and drug development.

Introduction to CYP51 and this compound

CYP51 is a highly conserved cytochrome P450 enzyme found across biological kingdoms, including fungi, plants, and animals. In fungi, CYP51 is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity and permeability. The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. Inhibition of this step disrupts membrane integrity, leading to fungal growth arrest and cell death.

This compound (1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole) is an imidazole fungicide that effectively controls a broad spectrum of fungal pathogens. Its primary mechanism of action is the potent and specific inhibition of fungal CYP51.

Mechanism of Inhibition

This compound functions as a non-competitive or tight-binding inhibitor of CYP51. The inhibition mechanism is characteristic of azole antifungals:

  • Heme Coordination: The unsubstituted N-3 nitrogen atom of this compound's imidazole ring coordinates directly with the ferric iron atom of the heme prosthetic group located in the active site of the CYP51 enzyme.

  • Substrate Blockade: This binding event prevents molecular oxygen from binding to the heme iron, a critical step for the enzyme's catalytic activity. It also physically obstructs the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation.

  • Ergosterol Depletion: The blockade of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane, ultimately disrupting membrane structure and function and inhibiting fungal growth.

cluster_0 CYP51 Active Site cluster_1 Inhibition by this compound CYP51 CYP51 Enzyme (with Heme Iron Fe3+) Product 14-demethylated sterol CYP51->Product Catalyzes demethylation Blocked_CYP51 Inactive CYP51-Imazalil Complex Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Binds to active site Lanosterol->Blocked_CYP51 Binding Prevented This compound This compound (Inhibitor) This compound->CYP51

Caption: Mechanism of this compound Inhibition on CYP51.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of an inhibitor is quantified by its 50% inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of the enzyme's activity. This compound demonstrates high specificity for fungal CYP51 over its human ortholog, which is a critical attribute for its use in agriculture and as a potential therapeutic.

CompoundTarget EnzymeSubstrateIC₅₀ (µM)Selectivity Ratio (Human/Fungal)Reference
This compound Candida albicans CYP51Lanosterol0.059 - 0.35 (range for fungicides)~440-fold
This compound Human CYP51Lanosterol1.3 - 37.2 (range for fungicides)~440-fold

Note: The specific IC₅₀ for this compound was not individually reported in the cited study, but the selectivity ratio of 440-fold (human/Candida) was highlighted as the most favorable among 13 fungicides tested, indicating high specificity for the fungal target.

Fungal Ergosterol Biosynthesis Pathway

This compound intervenes at a critical juncture in the multi-step pathway responsible for producing ergosterol from acetyl-CoA. The following diagram illustrates the major steps, highlighting the role of CYP51.

cluster_0 CYP51 Catalyzed Step cluster_1 Inhibition Point A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C D Isopentenyl Pyrophosphate C->D E Squalene D->E F Squalene epoxide E->F G Lanosterol F->G H 4,4-dimethyl-cholesta- 8,14,24-trienol G->H Lanosterol 14α-demethylase (CYP51) I ...Multiple Steps... H->I J Ergosterol I->J This compound This compound This compound->G Inhibits start Start prep Prepare Reaction Mix: - Buffer, CYP51, CPR - Lanosterol, Lipids start->prep pre_inc Pre-incubate at 37°C prep->pre_inc add_inhibitor Add varying concentrations of this compound (or DMSO control) pre_inc->add_inhibitor initiate Initiate reaction with NADPH add_inhibitor->initiate incubate Incubate at 37°C (e.g., 60 min) initiate->incubate stop Stop reaction & Extract sterols incubate->stop analyze Analyze product formation (HPLC or LC-MS/MS) stop->analyze calculate Calculate % Inhibition vs. Control analyze->calculate plot Plot % Inhibition vs. [this compound] calculate->plot end Determine IC50 value plot->end

An In-depth Technical Guide to the Physicochemical Properties of Imazalil Salts (Sulfate and Nitrate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of imazalil sulfate and this compound nitrate. The information herein is intended to support research, development, and quality control activities involving these fungicidal agents. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols for key property assessments are provided.

Core Physicochemical Properties

This compound, a widely used imidazole fungicide, is often formulated as a salt to enhance its properties, particularly solubility. The sulfate and nitrate salts are common forms. Understanding their fundamental physicochemical characteristics is crucial for formulation development, efficacy testing, and regulatory compliance.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound sulfate and this compound nitrate.

Table 1: General and Physical Properties

PropertyThis compound SulfateThis compound Nitrate
Chemical Formula C₁₄H₁₄Cl₂N₂O·H₂SO₄[1][2][3]C₁₄H₁₄Cl₂N₂O·HNO₃
Molecular Weight 395.26 g/mol [2][3]360.2 g/mol [4]
Physical State White to beige crystalline, hygroscopic powder[5]Slightly beige to brownish amorphous, non-hygroscopic powder[5]
Melting Range 118 - 130°C[5]80 - 90°C[5]

Table 2: Solubility Profile at 20°C

SolventThis compound Sulfate ( g/100 mL)This compound Nitrate ( g/100 mL)
Water >50[5]2.38[5]
Methanol >50[5]>100[5]
Ethanol 36.3[5]31.18[5]
2-Propanol 4.42[5]4.57[5]
Xylene <0.005[5]0.49[5]
Toluene <0.005[5]0.87[5]
n-Heptane <0.005[5]<0.001[5]

Table 3: Acidity and Stability

PropertyThis compound SulfateThis compound Nitrate
pKa (of this compound base) 6.54[6][7]6.53[8]
Thermal Stability Stable up to approx. 270°C[5]Stable up to approx. 150°C[5]
Aqueous Stability (this compound) Stable in dilute acids and alkalis at room temperature in the absence of light.[8]Stable in dilute acids and alkalis at room temperature in the absence of light.[8]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound salts, based on established international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (Capillary Method - OECD TG 102)

This method is used to determine the temperature at which a substance transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus with a heating bath (e.g., oil bath or metal block) and a calibrated thermometer or temperature sensor.

  • Glass capillary tubes, sealed at one end.

Procedure:

  • Sample Preparation: The this compound salt sample must be thoroughly dried and in a fine powdered form. If necessary, grind the sample gently.

  • Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample at a steady rate. For an initial determination, a faster heating rate (e.g., 10°C/min) can be used to approximate the melting point.

  • Melting Point Determination: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first signs of melting are observed (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting range is reported as these two temperatures.[8][9][10][11]

Determination of Water Solubility (Flask Method - OECD TG 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

  • Constant temperature water bath or shaker.

  • Glass flasks with stoppers.

  • Analytical balance.

  • Centrifuge (optional).

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-NPD).

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: Add an excess amount of the this compound salt to a flask containing a known volume of deionized water. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Agitation: Place the flask in a constant temperature bath (e.g., 20°C ± 0.5°C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check for saturation by analyzing samples until consecutive measurements are constant.

  • Phase Separation: After equilibration, allow the solution to stand at the test temperature to let the undissolved particles settle. If necessary, centrifuge the sample to separate the solid and liquid phases.

  • Analysis: Carefully take an aliquot of the clear supernatant. Analyze the concentration of the this compound salt in the aqueous phase using a validated analytical method.[3][5][12][13][14]

  • Reporting: The water solubility is reported as the average concentration from at least three replicate determinations.

Determination of pKa (Potentiometric Titration - OECD TG 112)

This method determines the acid dissociation constant (pKa) of a substance in water.

Apparatus:

  • Calibrated pH meter with a glass electrode.

  • Temperature-controlled titration vessel.

  • Magnetic stirrer.

  • Calibrated burette.

Procedure:

  • Solution Preparation: Prepare a solution of the this compound salt of known concentration (e.g., 0.01 M) in purified water.

  • Titration Setup: Place the solution in the titration vessel, maintained at a constant temperature (e.g., 25°C). Immerse the pH electrode and the tip of the burette into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic substance or a strong acid (e.g., 0.1 M HCl) for a basic substance. This compound is a weak base.

  • Data Collection: Add the titrant in small increments and record the pH of the solution after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

  • Replication: The determination should be performed in triplicate.[2][6][15][16][17][18][19]

Visualizations

The following diagrams illustrate key concepts related to the action and analysis of this compound.

imazalil_moa cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Biosynthesis Growth Fungal Growth & Proliferation Membrane->Growth This compound This compound This compound->Inhibition Inhibition->Enzyme

Caption: Mechanism of action of this compound in inhibiting fungal growth.

solubility_workflow start Start prep Prepare supersaturated solution of this compound salt in water start->prep equilibrate Equilibrate at constant temperature with agitation (e.g., 24h at 20°C) prep->equilibrate separate Separate solid and liquid phases (centrifugation or settling) equilibrate->separate analyze Analyze concentration of the supernatant (e.g., HPLC) separate->analyze result Calculate and report water solubility analyze->result end End result->end

Caption: Experimental workflow for determining water solubility.

References

Genotoxic and Carcinogenic Potential of Imazalil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imazalil is a systemic imidazole fungicide widely used for the post-harvest treatment of fruits and vegetables and as a seed dressing.[1] Its widespread application has led to scrutiny of its toxicological profile, particularly its potential to induce genetic damage and cancer. This technical guide provides an in-depth review of the genotoxic and carcinogenic potential of this compound, summarizing key studies, detailing experimental protocols, and illustrating the proposed mechanisms of action. The evidence suggests that while some in vitro and in vivo assays indicate a potential for DNA damage, the overall weight of evidence from a standard battery of tests suggests this compound is not mutagenic.[1][2] Carcinogenicity has been observed in rodents, primarily as liver and thyroid tumors, which are believed to occur through a non-genotoxic, receptor-mediated mode of action that may have less relevance to humans.[2]

Genotoxic Potential

The genotoxicity of this compound has been evaluated in a comprehensive range of in vitro and in vivo assays. While the majority of standard regulatory studies have returned negative results, some recent studies have reported positive findings for DNA damage, particularly at higher concentrations.[2][3]

Summary of Genotoxicity Studies

The results from various genotoxicity assays are summarized in the table below, providing a comparative overview of the endpoints and test systems evaluated.

End-PointTest SystemConcentration / DosePurity (%)ResultsReference
In Vitro
Reverse MutationSalmonella typhimurium (TA97, TA98, TA100, TA1535, TA1538)5–500 µ g/plate 98.7Negative (with/without metabolic activation)[2][4]
Chromosomal AberrationHuman Peripheral Lymphocytes0 to 672 µMN/APositive (Dose-dependent increase)[5]
Micronucleus (MN) TestHuman Peripheral Lymphocytes0 to 672 µMN/APositive (Dose-dependent increase)[5]
DNA Damage (Comet Assay)Human Peripheral Lymphocytes6.8 - 136 µ g/plate N/APositive (Dose-dependent increase in tail moment)[3]
Unscheduled DNA SynthesisMammalian Cells in CultureN/AN/ANegative[4]
In Vivo
Dominant Lethal TestMale and Female Mice10, 40, or 160 mg/kg bw (single dose)N/ANegative[1][6]
DNA Damage (Comet Assay)Drosophila melanogaster1 and 4.5 mMN/APositive (Statistically significant increase)[7]
Somatic Mutation and Recombination (SMART)Drosophila melanogaster0.25, 1, and 4.5 mMN/ANegative[7][8]

N/A: Not Available in cited sources.

Experimental Protocols for Key Assays

1.2.1 Bacterial Reverse Mutation Assay (Ames Test) This assay evaluates the potential of a substance to induce gene mutations.

  • Principle: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine, allowing them to grow on a histidine-limited medium.

  • Methodology: Various concentrations of this compound (e.g., 5-500 µ g/plate ) are added to agar plates containing the bacterial strains.[4] Plates are prepared in triplicate for each concentration, with and without S9 activation. Positive and negative controls are run concurrently. The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control is considered a positive result. This compound has consistently tested negative in this assay.[2][4]

1.2.2 DNA Damage Assay (Comet Assay) This is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • Methodology: Human peripheral lymphocytes are cultured and exposed to various concentrations of this compound for a defined period (e.g., 4 or 24 hours).[3] Following exposure, the cells are collected, embedded in agarose gel, and lysed with detergents and high salts. The slides then undergo electrophoresis under alkaline conditions, followed by staining with a fluorescent DNA-binding dye.

  • Endpoint: Images are captured via fluorescence microscopy, and software is used to quantify the "tail moment" (a product of tail length and the fraction of DNA in the tail). This compound has been shown to cause a dose-dependent increase in DNA damage in human lymphocytes in this assay.[3]

Genotoxicity Testing Workflow

The typical workflow for assessing the genotoxic potential of a chemical involves a tiered approach, starting with in vitro tests and progressing to in vivo studies if necessary.

Genotoxicity_Workflow General Workflow for Genotoxicity Assessment cluster_invitro In Vitro Screening cluster_evaluation Evaluation cluster_invivo In Vivo Confirmation start Test Compound: This compound ames Bacterial Reverse Mutation Assay (Ames) start->ames chromo Chromosomal Aberration Assay start->chromo comet_vitro Comet Assay / Micronucleus Test start->comet_vitro decision Evidence of Genotoxicity? ames->decision chromo->decision comet_vitro->decision invivo_tests In Vivo Assays (e.g., Micronucleus, Comet, Dominant Lethal) decision->invivo_tests Yes final_eval Weight of Evidence Assessment decision->final_eval No invivo_tests->final_eval

A generalized workflow for assessing the genotoxicity of a chemical compound.

Carcinogenic Potential

Long-term carcinogenicity studies in rodents have shown that this compound can induce tumors in the liver and thyroid gland.[2] However, the proposed mode of action is considered non-genotoxic and involves mechanisms that may be specific to rodents.

Summary of Carcinogenicity Bioassays
Species / StrainDose / ConcentrationDurationRoute of AdministrationKey FindingsNOAELReference
Albino Swiss Mice0, 6.25, 25, 100 ppm (in drinking water)18 monthsOral (drinking water)No treatment-related increase in tumors.40 mg/kg bw/day[2]
SPF Albino Swiss Mice0, 50, 200, 600 ppm (in diet)~23 monthsOral (diet)Increased incidence of hepatocellular adenomas and combined adenomas/carcinomas in females at the highest dose.8.1 mg/kg bw/day (males), 9.9 mg/kg bw/day (females)[4]
Wistar Rats0, 5, 20, 80 mg/kg bw/day24-30 monthsOral (diet)No increases in tumors compared to controls.5.0 mg/kg bw/day[1][6]
RatsN/AN/AN/AThyroid follicular cell tumors observed in male rats.N/A[2]

NOAEL: No-Observed-Adverse-Effect Level; bw: body weight.

Mode of Action (MOA) for Rodent Liver Tumors

The weight of evidence suggests that this compound is not a genotoxic carcinogen.[2] The liver tumors observed in mice are proposed to arise from a non-genotoxic mode of action involving the activation of xenobiotic-sensing nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[2][9][10]

This activation leads to a sequence of key events:

  • Receptor Activation: this compound activates PXR and/or CAR in hepatocytes.[9][10]

  • Enzyme Induction: This leads to the induction of cytochrome P450 (CYP) enzymes.[2]

  • Increased Cell Proliferation: Sustained receptor activation and enzyme induction result in increased hepatocyte turnover and proliferation.[2][9]

  • Altered Hepatic Foci: The proliferative stimulus promotes the development of pre-neoplastic lesions (altered hepatic foci).

  • Tumor Formation: Over time, these foci can progress to form hepatocellular adenomas and carcinomas.[2]

MOA_Liver_Tumors Proposed Mode of Action for this compound-Induced Rodent Liver Tumors This compound This compound Exposure receptor Activation of Nuclear Receptors (PXR and/or CAR) in Hepatocytes This compound->receptor enzyme Increased Expression of CYP450 Enzymes receptor->enzyme proliferation Sustained Hepatocyte Proliferation enzyme->proliferation Metabolic Stress foci Formation of Altered Hepatic Foci proliferation->foci tumor Hepatocellular Adenomas and Carcinomas foci->tumor Progression

Key events in the proposed non-genotoxic MOA for rodent liver tumor formation.
Endocrine Disruption Potential

This compound has also been identified as an endocrine disruptor, primarily through its action as an androgen receptor (AR) antagonist.[11][12] This activity can interfere with steroid hormone balance and is another potential indirect mechanism contributing to its toxicological profile. Maternal exposure in mice has been shown to disrupt the endocrine system in offspring, leading to an aromatase deficiency which decreases the conversion of androgens to estrogens.[11][12]

Endocrine_Disruption This compound's Endocrine Disruption Pathway This compound This compound ar Androgen Receptor (AR) This compound->ar Antagonizes aromatase Aromatase (CYP19) Activity This compound->aromatase Inhibits effects Disrupted Steroidogenesis & Hormonal Imbalance ar->effects androgens Androgens (e.g., Testosterone) androgens->ar Activates estrogens Estrogens (e.g., Estradiol) androgens->estrogens Conversion via Aromatase estrogens->effects

Mechanism of endocrine disruption by this compound via androgen receptor antagonism.
Experimental Protocol: Long-Term Carcinogenicity Bioassay

  • Principle: To assess the carcinogenic potential of a substance over the lifetime of an animal model.

  • Methodology:

    • Test System: Typically conducted in two rodent species (e.g., Wistar rats and Swiss mice), with equal numbers of males and females per group (e.g., 50/sex/group).[2][4]

    • Dosing: The test substance is administered for a major portion of the animal's lifespan (e.g., 18-24 months).[2][4] this compound has been tested via administration in the diet or drinking water at multiple dose levels, including a control group and a high dose intended to be a maximum tolerated dose (MTD).

    • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

    • Terminal Procedures: At the end of the study, all surviving animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals (including those that died prematurely) are preserved and subjected to comprehensive histopathological examination by a veterinary pathologist.

  • Endpoint: The primary endpoint is the incidence of tumors (benign and malignant) in treated groups compared to the control group. Statistical analysis is performed to determine if there is a compound-related increase in tumor formation.

Conclusion

The toxicological profile of this compound is complex. The weight of evidence from standard genotoxicity assays suggests it is not a direct mutagen.[2] However, some studies have demonstrated its ability to induce DNA damage, chromosomal aberrations, and micronuclei, indicating a potential for genotoxicity that warrants consideration.[3][5]

The carcinogenicity observed in long-term rodent studies (liver and thyroid tumors) is plausibly explained by a non-genotoxic mode of action involving sustained activation of nuclear receptors (PXR/CAR) and endocrine disruption.[2][9][11] This MOA is often considered to have a threshold and may be more relevant to high-dose exposures in sensitive rodent species than to low-level human dietary exposure. Regulatory bodies like the JMPR and EFSA have established an Acceptable Daily Intake (ADI) of 0.03 mg/kg bw and an Acute Reference Dose (ARfD) of 0.05 mg/kg bw, respectively, based on the overall toxicological data.[2][13][14] Further research into the toxicity of its metabolites remains an area of interest for regulatory agencies.[15][16]

References

An In-depth Technical Guide to Imazalil Uptake and Translocation in Citrus Fruits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicidal agent imazalil, focusing on its application to citrus fruits. It details the mechanisms of uptake and translocation within the fruit, its mode of action against key postharvest pathogens, and the experimental protocols used for its analysis.

Introduction to this compound

This compound is a systemic imidazole fungicide widely employed in post-harvest applications to protect citrus fruits from fungal diseases, primarily green mold (Penicillium digitatum) and blue mold (Penicillium italicum).[1][2] Its efficacy lies in its ability to be absorbed by the fruit and translocated to a certain extent, providing both protective and curative action against fungal infections.[2][3] The chemical name for this compound is 1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole.[4]

Mode of Action

This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[1][4][5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.[1][2] this compound specifically inhibits the enzyme sterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[6] This disruption of ergosterol production leads to a cascade of detrimental effects on the fungal cell:

  • Weakened Cell Membranes: The absence of ergosterol compromises the structural integrity of the fungal cell membrane.[1][3]

  • Increased Permeability: The compromised membrane becomes "leaky," resulting in the loss of essential intracellular components.[2]

  • Inhibition of Growth and Proliferation: The culmination of these cellular disruptions is the inhibition of fungal growth and the prevention of spore formation (sporulation), ultimately leading to cell death.[1][3][7]

This targeted mechanism of action makes this compound highly effective against a broad spectrum of fungal pathogens, including strains that have developed resistance to other classes of fungicides.[4]

Imazalil_Mode_of_Action This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol CYP51->Ergosterol Ergosterol_Pathway->Ergosterol Produces Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death Leads to

Diagram 1: this compound's mode of action via inhibition of ergosterol biosynthesis.

Uptake and Translocation in Citrus Fruits

The uptake and subsequent movement of this compound within citrus fruit are critical for its efficacy. The process is influenced by various factors related to the application method and the fruit's physiology.

Initial Uptake and Penetration

Upon application, this compound moves into the rind while the fruit surface is still wet.[7] The epicuticular wax and cuticle of the citrus peel are the initial sites of absorption.[7] Studies have shown that within the first few minutes of a wetness period, this compound is absorbed by these outer layers, although less than 1% moves through the cuticle during this initial phase.[7] However, within 30-45 minutes after a dip treatment, the fungicide can be detected at depths greater than 1 mm into the rind.[7] Even after the fruit surface dries, a significant portion, around 40%, of the applied this compound can remain on the surface.[7]

The epicuticular wax plays a crucial role in retaining this compound. Removal of this wax layer before treatment has been shown to increase the rate of this compound movement into the rind but can reduce the effectiveness of sporulation control.[7]

Factors Influencing Uptake

Several factors can significantly influence the amount of this compound absorbed by citrus fruits:

  • Application Method: Dip applications generally result in significantly higher this compound residues compared to nonrecovery spray treatments over brushes.[7]

  • Treatment Duration: Increased dip times lead to greater absorption of this compound.[7][8][9] For instance, doubling the dip time from 0.5 to 3 minutes can double the this compound residues.[8][9]

  • Temperature of Treatment Solution: Higher temperatures of the dip solution are strongly correlated with increased this compound uptake.[8][9] A treatment at 50°C can result in approximately 8 times higher deposition than a treatment at 20°C.[8]

  • pH of the Solution: The effectiveness of this compound and its residue levels increase with a higher pH of the treatment solution.[10][11] For example, increasing the pH of a 500 µg/mL this compound sulfate solution from 3 to 8 can increase the residue from 0.97 µg/g to 3.50 µg/g.[10]

Factors_Influencing_Imazalil_Uptake Uptake This compound Uptake in Citrus Fruit Dip_Time Increased Dip Duration Dip_Time->Uptake Increases Temp Higher Solution Temperature Temp->Uptake Increases App_Method Application Method (Dip > Spray) App_Method->Uptake Influences pH Higher Solution pH pH->Uptake Increases HPLC_Workflow Start Start: Citrus Fruit Sample Homogenize Homogenization (Whole Fruit, Peel, or Pulp) Start->Homogenize Extract Solvent Extraction (e.g., Ethyl Acetate) Homogenize->Extract Partition Liquid-Liquid Partitioning (Acid-Base Cleanup) Extract->Partition SPE Solid-Phase Extraction (SPE) Cleanup Partition->SPE Analyze HPLC-UV Analysis SPE->Analyze Quantify Quantification (vs. Standard Curve) Analyze->Quantify End End: This compound Concentration Quantify->End

References

An In-depth Technical Guide to the Molecular Structure and Properties of Imazalil (C₁₄H₁₄Cl₂N₂O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil (CAS No. 35554-44-0) is a systemic imidazole fungicide widely utilized in agriculture for the control of a broad spectrum of fungi on fruits, vegetables, and ornamental plants.[1][2] It is particularly crucial as a post-harvest treatment to prevent storage diseases in citrus and bananas caused by pathogens like Penicillium spp.[2][3] As a member of the N-substituted imidazole class, its fungicidal activity stems from its ability to disrupt the integrity of fungal cell membranes by inhibiting sterol biosynthesis.[1][4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Molecular Structure and Identity

This compound is a racemic mixture, containing a single chiral center.[6] Its chemical structure consists of a central imidazole ring linked to a 2,4-dichlorophenyl ethyl ether group.[7]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole[3]
Synonyms Enilconazole, Chloramizol, Fungaflor, Deccozil, Freshgard[7][8][9]
CAS Number 35554-44-0[10]
Molecular Formula C₁₄H₁₄Cl₂N₂O[10][11]
Molecular Weight 297.18 g/mol [8][10]

Physicochemical Properties

This compound is a slightly yellow to brown, solidified oily liquid or crystalline mass.[4][7][8] It is chemically stable at room temperature in the absence of light and is stable to hydrolysis in dilute acidic and alkaline solutions.[4][7] However, it can decompose at elevated temperatures and under the influence of light.[4]

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Physical State Slightly yellow to brown solidified oil / crystalline mass[4][7][8]
Melting Point 50 - 52.7 °C[7][8]
Boiling Point >340 °C[7]
Vapor Pressure 1.19 x 10⁻⁶ mmHg (0.158 mPa) at 20 °C[7]
Density 1.24 - 1.35 g/cm³ at 23-26 °C[4][7]
Water Solubility 184 mg/L at 20 °C[6]
Organic Solvent Solubility >500 g/L in acetone, methanol, ethanol, xylene, toluene[4][7]
19 g/L in hexane[7]
LogP (octanol-water) 3.82
pKa 6.53 (weak base)

Mechanism of Action (Fungicidal Activity)

This compound exerts its fungicidal effect by inhibiting the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane responsible for maintaining structural integrity and fluidity.[2][3] The specific target of this compound is the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[5] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a compromised cell membrane. This increases membrane permeability, causing leakage of vital intracellular components and ultimately resulting in fungal cell death.[2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Result in Fungal Cell Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol_Precursors Ergosterol_Precursors CYP51->Ergosterol_Precursors catalysis Ergosterol_Disruption Ergosterol Synthesis Disrupted CYP51->Ergosterol_Disruption Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol This compound This compound This compound->CYP51 Inhibition Membrane_Damage Increased Membrane Permeability & Damage Ergosterol_Disruption->Membrane_Damage Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death

Fungicidal mechanism of action of this compound.

Mammalian Biological Interactions & Metabolism

In mammals, this compound is rapidly absorbed, extensively metabolized, and excreted.[1][4] Studies in rats show that after oral administration, approximately 90% of the dose is excreted within 96 hours, with metabolites found in both urine and feces.[4][12] The primary metabolic pathways include epoxidation, oxidative O-dealkylation, and imidazole oxidation.[1] Major metabolites identified include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid.[1][4]

At the molecular level, this compound interacts with nuclear receptors that regulate xenobiotic metabolism, primarily in the liver. It has been shown to be an activator of the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[1][13] Activation of these receptors leads to the transcriptional upregulation of genes encoding cytochrome P450 enzymes (e.g., CYP2B, CYP3A), which are involved in the detoxification and metabolism of foreign compounds.[12]

G cluster_cellular Hepatocyte (Liver Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Exposure PXR PXR This compound->PXR binds to CAR CAR This compound->CAR binds to PXR_act Activated PXR/RXR Heterodimer PXR->PXR_act activation & translocation CAR_act Activated CAR/RXR Heterodimer CAR->CAR_act activation & translocation DNA DNA Response Elements PXR_act->DNA binding CAR_act->DNA binding Gene_Expression Increased Transcription of Metabolizing Enzymes (CYPs) DNA->Gene_Expression leads to Metabolism Enhanced Xenobiotic Metabolism Gene_Expression->Metabolism

Activation of xenobiotic metabolism pathways by this compound.

Experimental Protocols

Protocol for Residue Analysis in Food Matrices (QuEChERS & LC-MS/MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from complex food matrices.[14]

Methodology:

  • Homogenization: A representative sample (e.g., 10-15 g of fruit peel or vegetable) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. Acetonitrile (e.g., 10 mL) is added as the extraction solvent. The tube is shaken vigorously for 1 minute.[15]

  • Partitioning: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added to the tube.[15] This induces phase separation between the aqueous and organic layers and drives the pesticides into the acetonitrile layer. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a 2 mL or 15 mL d-SPE tube.[14] This tube contains a sorbent mixture, typically primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids and nonpolar interferences.[16] The tube is vortexed and centrifuged.

  • Analysis: The final, cleaned extract is transferred to an autosampler vial for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective quantification of this compound.[17]

G A 1. Sample Homogenization (e.g., Fruit, Vegetable) B 2. Extraction (Acetonitrile) A->B C 3. Salting-Out Partitioning (Addition of MgSO4, NaCl, etc.) B->C D 4. Centrifugation C->D E 5. Dispersive SPE (d-SPE) Cleanup (Aliquot of supernatant + PSA/C18 sorbent) D->E F 6. Centrifugation & Filtration E->F G 7. Final Analysis (LC-MS/MS for Quantification) F->G

Experimental workflow for this compound residue analysis using QuEChERS.
Protocol for Gene Expression Analysis in Hepatotoxicity Studies (RNA-Seq)

Transcriptomics via RNA-Sequencing (RNA-Seq) is a powerful tool to investigate the molecular mechanisms of toxicity by analyzing changes in gene expression.[13]

Methodology:

  • Study Design: An in-vivo study is conducted, typically using laboratory animals (e.g., Wistar rats).[13] Animals are divided into control and treatment groups, with the latter receiving daily doses of this compound via oral gavage for a specified period (e.g., 28 days).[13]

  • Tissue Collection: At the end of the study, animals are euthanized, and liver tissue is immediately collected, snap-frozen in liquid nitrogen, and stored at -80 °C to preserve RNA integrity.

  • RNA Extraction: Total RNA is isolated from the frozen liver tissue (approx. 20-30 mg) using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.

  • Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) is used for sequencing.

  • Library Preparation & Sequencing: RNA-Seq libraries are prepared from the high-quality RNA samples. This involves steps like mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).[18][19]

  • Bioinformatic Analysis: The raw sequencing data is processed through a bioinformatic pipeline. This includes quality control of reads, mapping reads to a reference genome, and quantifying gene expression levels. Differentially expressed genes (DEGs) between control and this compound-treated groups are identified.

  • Pathway Analysis: The list of DEGs is analyzed using software like Ingenuity Pathway Analysis (IPA) to identify significantly enriched biological pathways, molecular networks, and potential upstream regulators (like PXR and CAR) that are affected by this compound exposure.[13]

G A 1. In-Vivo Dosing (e.g., 28-day rat study) B 2. Liver Tissue Collection & Freezing A->B C 3. Total RNA Extraction B->C D 4. RNA Quality Control (Purity & Integrity Check) C->D E 5. RNA-Seq Library Preparation D->E F 6. High-Throughput Sequencing E->F G 7. Bioinformatic Analysis (DEG Identification) F->G H 8. Pathway & Network Analysis (e.g., Ingenuity Pathway Analysis) G->H

Experimental workflow for transcriptomic analysis of this compound hepatotoxicity.

References

Methodological & Application

Application Note: Chiral Separation of Imazalil Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil is a widely used systemic fungicide with a chiral center, existing as a racemic mixture of (R)-(-)- and (S)-(+)-enantiomers.[1][2] Due to the potential for enantioselective toxicity and degradation, the separation and quantification of individual enantiomers are crucial for accurate risk assessment and regulatory compliance.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely adopted technique for the enantioseparation of this compound. This application note provides detailed protocols and methods for the successful chiral separation of this compound enantiomers.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the enantiomers.

Data Presentation: Chromatographic Conditions and Performance

Several methods have been successfully developed for the chiral separation of this compound enantiomers. The following tables summarize the key chromatographic parameters and performance data from various studies.

Table 1: HPLC Methods for Chiral Separation of this compound Enantiomers
ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Lux Cellulose-2 (CCMPC)CYCLOBOND I 2000Nucleodex β-PM
Column Dimensions -25 cm x 4.6 mm I.D., 5 µm200 mm x 4 mm, 5 µm
Mobile Phase Acetonitrile/Water (65:35, v/v)[1][2]0.1% Triethylamine acetate, pH 4.1/Acetonitrile (90:10, v/v)Water (0.2% TEA, 0.08% AA, pH 7)/Methanol (30:70, v/v)[4]
Flow Rate 0.5 mL/min[1][2]0.7 mL/min0.7 mL/min[4]
Column Temperature 20 °C[1][2]23 °C25 °C[4]
Detection Tandem Mass Spectrometry (MS/MS)[1][2]UV, 230 nmUV or MS/MS[4]
Injection Volume -1 µL10 µL[4]
Sample Concentration Not specified5 mg/mL in methanol20 mg/mL in methanol[4]
Table 2: Performance Data for Chiral Separation of this compound
Performance MetricMethod 1Method 2Method 3
Resolution (Rs) ~1.75[1][2]Not specifiedBaseline separation
Analysis Time < 3.5 min[1][2]Not specified< 7 min[4]
Limit of Quantitation (LOQ) < 0.60 µg/kg[1][2]Not specified0.025 µg/mL (with MS/MS)[4]
Elution Order Not specifiedNot specifiedNot specified

Experimental Protocols

This section provides detailed, step-by-step protocols for the sample preparation and HPLC analysis of this compound enantiomers based on established methods.

Protocol 1: Ultra-Fast Chiral Separation using Lux Cellulose-2 Column

This protocol is adapted from a method developed for the analysis of this compound in apples and soil.[1][2]

4.1.1. Materials and Reagents

  • This compound standard (racemic)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Lux Cellulose-2 (CCMPC) chiral column

  • HPLC or UHPLC system with MS/MS detector

4.1.2. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at desired concentrations.

4.1.3. HPLC-MS/MS Analysis

  • Column: Lux Cellulose-2 (CCMPC)

  • Mobile Phase: Acetonitrile/Water (65:35, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 20 °C

  • Injection Volume: Dependent on system sensitivity

  • Detection: Tandem Mass Spectrometry (configure appropriate MRM transitions for this compound)

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and samples.

  • Integrate the peaks corresponding to the two enantiomers to determine their respective concentrations.

Protocol 2: Chiral Separation using a Cyclodextrin-Based Column

This protocol is based on a method utilizing a CYCLOBOND I 2000 column.

4.2.1. Materials and Reagents

  • This compound standard (racemic)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Triethylamine acetate (TEAA) buffer (0.1%, pH 4.1)

  • CYCLOBOND I 2000 chiral column (25 cm x 4.6 mm I.D., 5 µm)

  • HPLC system with UV detector

4.2.2. Standard Solution Preparation

  • Prepare a 5 mg/mL stock solution of racemic this compound in methanol.

  • Dilute as needed with the mobile phase.

4.2.3. HPLC-UV Analysis

  • Column: CYCLOBOND I 2000, 25 cm x 4.6 mm I.D., 5 µm

  • Mobile Phase: 0.1% Triethylamine acetate, pH 4.1/Acetonitrile (90:10, A:B)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 23 °C

  • Injection Volume: 1 µL

  • Detection: UV at 230 nm

  • Equilibrate the column with the mobile phase.

  • Inject the prepared standard or sample.

  • Identify and quantify the enantiomer peaks based on their retention times.

Visualizations

Experimental Workflow for Chiral HPLC Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Standard Racemic this compound Standard Dissolution Dissolution in Mobile Phase Standard->Dissolution MatrixSample Matrix Sample (e.g., soil, fruit) Extraction Extraction MatrixSample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Cleanup->Dissolution HPLC HPLC System Dissolution->HPLC Injection Column Chiral Column (e.g., Lux Cellulose-2) HPLC->Column Detector Detector (UV or MS/MS) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Enantiomer Quantification Integration->Quantification G cluster_0 Transient Diastereomeric Complexes Analyte Racemic this compound ((R)- & (S)-enantiomers) ComplexR (R)-Imazalil-CSP Analyte->ComplexR Interaction ComplexS (S)-Imazalil-CSP Analyte->ComplexS Interaction CSP Chiral Stationary Phase (CSP) CSP->ComplexR CSP->ComplexS MP Mobile Phase Separation Separated Enantiomers (Different Retention Times) MP->Separation Elution ComplexR->Separation Differential Affinity ComplexS->Separation Differential Affinity

References

Application Note: Enantioselective Analysis of Imazalil using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil is a widely used systemic chiral fungicide in agriculture. As enantiomers of chiral pesticides often exhibit different biological activities and toxicities, enantioselective analysis is crucial for accurate risk assessment and regulatory compliance. This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the enantioselective analysis of this compound. The described protocol is applicable to various matrices, including agricultural products and environmental samples, after appropriate sample preparation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common and effective methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

1.1. QuEChERS Protocol for Fruits and Vegetables

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[1][2][3][4]

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable. For samples with high water content, freeze-drying prior to homogenization can improve extraction efficiency.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate - AOAC Official Method 2007.01).

    • Vortex or shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The amount of sorbent depends on the matrix; a common starting point is 150 mg PSA and 900 mg MgSO₄ per mL of extract.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the dSPE tube at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for UHPLC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) Protocol for Citrus Fruits

SPE is a reliable method for sample cleanup and concentration, particularly for complex matrices like citrus fruits.[5][6][7][8]

  • Extraction:

    • Homogenize a representative sample of the citrus fruit.

    • Extract a 10 g portion with a suitable solvent such as acetone or ethyl acetate by shaking or blending.

    • Centrifuge and collect the supernatant. Repeat the extraction on the residue and combine the supernatants.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute the this compound enantiomers with a suitable solvent like acetonitrile or ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

This section details the instrumental parameters for the enantioselective separation and detection of this compound.

2.1. UHPLC Conditions

A robust baseline enantioseparation for this compound can be achieved within a short run time.[9]

ParameterValue
Column Lux Cellulose-2 (or equivalent chiral stationary phase)
Mobile Phase Acetonitrile/Water (65:35, v/v)
Flow Rate 0.5 mL/min
Column Temperature 20 °C
Injection Volume 5 µL

2.2. MS/MS Conditions

The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)297.0159.00.14022
This compound (Qualifier)297.069.00.14022

Note: These are starting parameters and may require optimization based on the specific instrument used.

Data Presentation

The following tables summarize the quantitative data typically obtained with this method.

Table 1: Chromatographic and Performance Data

Parameter(R)-(-)-Imazalil(S)-(+)-Imazalil
Retention Time (min) ~2.8~3.2
Resolution (Rs) \multicolumn{2}{c}{~1.75[9]}
Limit of Quantification (LOQ) <0.60 µg/kg[9]<0.60 µg/kg[9]
Linearity Range 0.5 - 100 ng/mL[10]0.5 - 100 ng/mL[10]
Correlation Coefficient (r²) >0.99>0.99

Table 2: Recovery and Precision Data from Spiked Samples (Example)

MatrixSpiked Level (µg/kg)Recovery (%)RSD (%)
Apple195.24.1
1098.73.5
5097.13.8
Soil192.85.3
1096.54.7
5094.94.9

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Homogenization Sample Homogenization Extraction Extraction (QuEChERS or LLE) Homogenization->Extraction 10-15g Cleanup Cleanup (dSPE or SPE) Extraction->Cleanup Supernatant Final_Sample Final Sample for Analysis Cleanup->Final_Sample Filtered Extract UHPLC UHPLC Separation (Chiral Column) Final_Sample->UHPLC Injection MSMS MS/MS Detection (ESI+, MRM) UHPLC->MSMS Data_Analysis Data Analysis (Quantification & Enantiomeric Ratio) MSMS->Data_Analysis Chromatographic Data

Caption: Experimental workflow for the enantioselective analysis of this compound.

Logical_Relationship Start Objective: Enantioselective Quantification of this compound Sample_Matrix Select Sample Matrix (e.g., Fruit, Soil) Start->Sample_Matrix Sample_Prep Choose Sample Preparation Method (QuEChERS / SPE) Sample_Matrix->Sample_Prep Instrument_Method Develop UHPLC-MS/MS Method Sample_Prep->Instrument_Method Validation Method Validation (Linearity, LOQ, Recovery, Precision) Instrument_Method->Validation Analysis Sample Analysis Validation->Analysis Reporting Report Results (Concentrations & Enantiomeric Fractions) Analysis->Reporting

References

Application Note: Determination of Imazalil Residue in Citrus Peel using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazalil is a widely used post-harvest fungicide applied to citrus fruits to control fungal diseases and extend shelf life. Due to potential human health risks associated with pesticide residues, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in citrus products. This application note presents a detailed protocol for the analysis of this compound residues in citrus peel using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), a sensitive and selective method for the determination of nitrogen-containing compounds like this compound.

Experimental Protocols

This section details the methodology for sample preparation and instrumental analysis for the quantification of this compound in citrus peel.

Sample Preparation

A robust sample preparation procedure is crucial for the accurate determination of pesticide residues. The following protocol outlines the extraction and cleanup steps to isolate this compound from the complex citrus peel matrix.

Materials and Reagents:

  • Citrus fruit samples

  • Ethyl acetate (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Sodium sulfate, anhydrous

  • Diatomaceous earth

  • Solid-Phase Extraction (SPE) cartridges (e.g., Diol-bonded silica)

  • Homogenizer/blender

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Comminution: Carefully peel the citrus fruit. Weigh a representative portion of the peel (e.g., 10 g) and homogenize it into a fine paste.

  • Extraction:

    • Transfer the homogenized peel to a centrifuge tube.

    • Add 20 mL of ethyl acetate and a small amount of anhydrous sodium sulfate to remove moisture.

    • Shake vigorously for 20 minutes using a mechanical shaker.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Decant the ethyl acetate supernatant into a clean flask.

    • Repeat the extraction process on the residue with another 20 mL of ethyl acetate.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined ethyl acetate extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Cleanup (Solid-Phase Extraction - SPE):

    • Dissolve the residue in a small volume (e.g., 2 mL) of dichloromethane.[1]

    • Condition an SPE cartridge (e.g., diol-bonded silica) by passing 5 mL of methanol followed by 5 mL of dichloromethane through it.

    • Load the entire reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of dichloromethane to remove interfering co-extractives.

    • Elute the this compound from the cartridge with 10 mL of methanol.[1]

  • Final Concentration: Evaporate the methanol eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-NPD analysis.

GC-NPD Analysis

The instrumental analysis is performed using a gas chromatograph equipped with a nitrogen-phosphorus detector.

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 6890 or equivalent
Detector Nitrogen-Phosphorus Detector (NPD)
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Detector Temperature 300°C
Oven Program Initial: 100°C (hold 1 min), Ramp: 10°C/min to 260°C (hold 5 min)[2]
Carrier Gas Helium or Nitrogen at a constant flow of 1.2 mL/min
Injection Volume 1 µL (Splitless mode)
NPD Gas Flows Hydrogen: 1.5 - 3.0 mL/min, Air: 60 - 100 mL/min, Makeup (He or N2): 10 - 30 mL/min

Calibration:

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at concentrations ranging from 0.05 to 5.0 µg/mL. Inject each standard into the GC-NPD system and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method, compiled from various studies.

ParameterValueReference
Recovery 93.3% - 97.8% (at 0.1, 1.0, 2.0, and 5.0 µg/g fortification levels)[1]
90.0% - 108.7% (at 0.05 µg/g fortification level in grapefruit and lemon)[3]
79% - 109%[2]
Limit of Detection (LOD) 0.05 µg/g[1]
0.01 µg/g[3]
Limit of Quantitation (LOQ) 0.5 mg/kg[2]
Linearity Range 0.05 - 5.0 µg/mLBased on typical calibration ranges
Coefficient of Variation (CV) 0.2% - 3.0%[1]

Experimental Workflow Diagram

Imazalil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-NPD Analysis cluster_calibration Calibration Sample Citrus Peel Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Ethyl Acetate) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Rotary Evaporation Centrifugation->Evaporation1 Reconstitution Reconstitution (Dichloromethane) Evaporation1->Reconstitution SPE Solid-Phase Extraction (SPE) Cleanup Reconstitution->SPE Elution Elution (Methanol) SPE->Elution Evaporation2 Final Concentration (Nitrogen Evaporation) Elution->Evaporation2 Final_Sample Final Sample for GC-NPD Evaporation2->Final_Sample GC_NPD GC-NPD System Final_Sample->GC_NPD Data_Acquisition Data Acquisition GC_NPD->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Standards This compound Standards Standards->GC_NPD Calibration_Curve Calibration Curve Generation Calibration_Curve->Data_Analysis

Caption: Workflow for this compound Residue Analysis in Citrus Peel.

The described method provides a reliable and sensitive approach for the determination of this compound residues in citrus peel. The combination of a straightforward extraction and cleanup procedure with the selectivity of GC-NPD allows for accurate quantification at levels relevant to regulatory MRLs. The validation data demonstrates good recovery, low detection limits, and high precision, making this method suitable for routine monitoring and quality control in the food industry.

References

Application Note: Quantification of Imazalil and its Metabolites in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the detection and quantification of the fungicide Imazalil and its major metabolite, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (DCPI), in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for researchers, scientists, and drug development professionals involved in exposure monitoring and toxicokinetic studies of this compound. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, ensuring high precision and accuracy.

Introduction

This compound (IMZ) is a widely used fungicide for the post-harvest treatment of fruits and vegetables and in the cultivation of various crops.[1][2][3][4][5] Occupational exposure among agricultural workers and dietary intake by the general public are potential routes of human exposure.[1][2][3][4][5] Monitoring urinary biomarkers of this compound is essential for assessing exposure levels and understanding its metabolism and toxicokinetics in humans. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of this compound in human urine.[1][2][3]

This compound Metabolism

This compound undergoes extensive metabolism in the body. In rats, the major identified urinary metabolites are α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid.[6] Studies in humans have identified that a significant portion of this compound is excreted as conjugates, primarily glucuronides.[5] The analytical method described here focuses on the parent compound, this compound, and one of its primary metabolites, DCPI, as key urinary biomarkers of exposure.

G cluster_0 This compound Metabolism This compound This compound Metabolism Phase I Metabolism (e.g., Dealkylation) This compound->Metabolism Liver DCPI α-(2,4-dichlorophenyl)- 1H-imidazole-1-ethanol (DCPI) Metabolism->DCPI Conjugation Phase II Metabolism (Glucuronidation) DCPI->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Figure 1: Simplified metabolic pathway of this compound.

Experimental Protocol

This protocol is based on a validated method for the analysis of this compound in human urine.[1][2][3][4]

Materials and Reagents
  • This compound (IMZ) standard

  • α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (DCPI) standard

  • Internal Standard (IS)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • β-glucuronidase

  • Milli-Q water

  • Solid Phase Extraction (SPE) columns

Sample Preparation
  • Pipette 500 µL of urine into a 2 mL 96-well plate.

  • Add 1 M ammonium acetate buffer (pH 6.5).

  • Add 15 µL of β-glucuronidase and 20 µL of the internal standard (IS).

  • Vortex-mix the plate and incubate at 37°C for 48 hours to deconjugate the metabolites.[4]

  • Condition the SPE columns with 1 mL of methanol followed by 1 mL of Milli-Q water.[4]

  • Apply the samples to the conditioned SPE columns.

  • Wash the columns with 1 mL of 20% methanol.[4]

  • Elute the analytes with 1% HCl in methanol.[4]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column Grace Genesis Lightn C18 (4 µm, 2.1 mm ID x 50 mm)[4]
Mobile Phase A 0.1% Formic acid in Milli-Q water[4]
Mobile Phase B 0.1% Formic acid in methanol[4]
Flow Rate 0.5 mL/min[4]
Injection Volume 5 µL[4]
Column Temperature 40°C[4]
Gradient Linearly to 95% B over 5 minutes, hold at 95% for 1 minute[3]

Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][3]
Scan Type Selected Reaction Monitoring (SRM)[1][2][3]
Declustering Potential 70 V[3]
Entrance Potential 10 V[3]
Collision Cell Exit Potential 10 V[3]

SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound (Quantifier) 299.1257.026[3]
This compound (Qualifier) 297.0158.0-
DCPI (Quantifier) -257.1 / 69.126 and 28[3]
Internal Standard 302.1255.0-

Note: The retention time for both this compound and the IS is approximately 3.8 minutes under these conditions.[3][4][7]

Quantitative Data Summary

The described method has been validated and demonstrates excellent performance characteristics.

ParameterValue
Linearity Range 0.5 - 100 ng/mL[1][2][3][4][5]
Correlation Coefficient (r²) > 0.995[4]
Limit of Detection (LOD) 0.2 ng/mL[1][2][3][4][8]
Limit of Quantitation (LOQ) 0.8 ng/mL[1][2][3][4][8]
Within-run Precision (CV) < 15%[1][2][3][4]
Between-run Precision (CV) < 15%[1][2][3][4]
Between-batch Precision (CV) < 15%[1][2][3][4]

Experimental Workflow

G cluster_1 Experimental Workflow Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Enzymatic Hydrolysis, SPE) Urine_Sample->Sample_Prep 500 µL LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Reconstituted Sample MS_Detection MS/MS Detection (ESI+, SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results (this compound & DCPI Concentration) Data_Analysis->Results

Figure 2: LC-MS/MS workflow for this compound analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, selective, and sensitive assay for the quantification of this compound and its metabolite DCPI in human urine. The protocol is well-suited for biomonitoring studies and for assessing human exposure to this fungicide. The provided workflow and validated performance data demonstrate the robustness of the method for use in research and drug development settings.

References

Application Notes and Protocols for QuEChERS Extraction of Imazalil from Fruit Matrices

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the extraction of the fungicide Imazalil from various fruit matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This guide is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction to this compound and the QuEChERS Method

This compound is a widely used fungicide for the post-harvest treatment of fruits, particularly citrus, to control fungal growth and prevent spoilage.[1] Its residues in food products are a significant concern for consumer health and are therefore strictly regulated.[2] The QuEChERS method has become a popular and effective technique for the extraction and cleanup of pesticide residues, including this compound, from a wide range of food matrices.[3] This method offers several advantages, including high sample throughput, low solvent consumption, and good recovery for a broad spectrum of analytes.[4]

The QuEChERS procedure generally involves two main steps: an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[4] The final extract can then be analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[5][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the QuEChERS method for this compound extraction from fruit samples.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Homogenize Homogenize Fruit Sample Weigh Weigh 10-15g of Homogenized Sample Homogenize->Weigh Add_ACN Add Acetonitrile (and Internal Standard) Weigh->Add_ACN Place in 50 mL centrifuge tube Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate Buffers) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE Add dSPE Sorbents (e.g., PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex Vortex (30s - 1 min) Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS/MS Analysis Final_Extract->Analysis

References

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Imazalil Against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazalil, an imidazole fungicide, is widely utilized in agriculture to control a broad spectrum of fungal pathogens on fruits, vegetables, and ornamental plants.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the sterol 14α-demethylase enzyme.[1][3] This disruption of membrane integrity leads to fungal growth inhibition. Given the agricultural use of azoles like this compound, there is growing interest in understanding their in vitro activity against clinically relevant fungi, such as Aspergillus species. The emergence of azole resistance in Aspergillus fumigatus and other species is a significant public health concern, making surveillance and susceptibility testing crucial.[4]

These application notes provide detailed protocols for determining the in vitro susceptibility of Aspergillus species to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] This information is vital for researchers studying antifungal resistance, developing new antifungal agents, and monitoring the efficacy of existing compounds.

Data Presentation: this compound In Vitro Susceptibility Data for Aspergillus Species

Aspergillus Species MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
A. fumigatus0.10 - 2≤20.13 - 1[8][9]
A. flavusData Not Available≤2Data Not Available[10]
A. terreusData Not Available≤2Data Not Available[10]
A. nigerData Not AvailableData Not AvailableData Not Available

Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. The variability in MIC values can be attributed to differences in the specific strains tested and the methodologies used (e.g., CLSI vs. EUCAST).

Experimental Protocols

The following are detailed methodologies for performing in vitro antifungal susceptibility testing of this compound against Aspergillus species, adapted from the CLSI M38-A2 and EUCAST guidelines.[5][6][7][11][12]

Protocol 1: Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is a reference standard for antifungal susceptibility testing of filamentous fungi.

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, 96-well microtiter plates

  • Aspergillus isolates for testing

  • Potato Dextrose Agar (PDA) slants or plates

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

  • Quality control strains (Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC 204305)

2. Preparation of this compound Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to obtain a concentration range from 0.03 to 16 µg/mL in the final test wells.

3. Inoculum Preparation:

  • Subculture the Aspergillus isolates onto PDA slants and incubate at 35°C for 7 days to encourage sporulation.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube.

  • Allow the heavy particles to settle for 3-5 minutes and collect the upper suspension.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (530 nm, 80-82% transmittance) and verify with a hemocytometer.[13]

4. Microdilution Plate Preparation and Inoculation:

  • Add 100 µL of the diluted this compound solutions to the appropriate wells of a 96-well microtiter plate.

  • Add 100 µL of the adjusted conidial suspension to each well.

  • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • The final volume in each well will be 200 µL.

5. Incubation and Reading of Results:

  • Incubate the plates at 35°C for 48-72 hours.

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 2: EUCAST Broth Microdilution Method

The EUCAST method has some key differences from the CLSI protocol.

1. Materials:

  • Same as Protocol 1, with the exception of the medium.

  • RPMI 1640 medium supplemented with 2% glucose.[5][11][12]

2. Inoculum Preparation:

  • Prepare the conidial suspension as described in Protocol 1.

  • Adjust the final inoculum size to 2 x 10⁵ - 5 x 10⁵ CFU/mL.[5][11][12]

3. Procedure:

  • Follow the same procedure for plate preparation, inoculation, and incubation as described in Protocol 1, using the RPMI with 2% glucose medium.

  • The MIC is determined as the lowest concentration of this compound showing no visible growth (no-growth visual endpoint) after 48 hours of incubation at 35°C.[5][11][12]

Mandatory Visualizations

This compound's Mechanism of Action

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 Sterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane CYP51A1->Ergosterol Conversion This compound This compound This compound->Inhibition Inhibition->CYP51A1 Inhibition

Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis.

Experimental Workflow for Broth Microdilution Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate 1. Aspergillus Isolate (PDA, 35°C, 7 days) Inoculum 2. Prepare Conidial Suspension (0.85% Saline + 0.05% Tween 80) Isolate->Inoculum Adjust 3. Adjust Inoculum Concentration (Spectrophotometer/Hemocytometer) Inoculum->Adjust Inoculate 6. Inoculate Wells with Aspergillus Suspension Adjust->Inoculate Stock 4. Prepare this compound Stock & Serial Dilutions Plate 5. Dispense Dilutions into 96-well Plate Stock->Plate Plate->Inoculate Incubate 7. Incubate at 35°C for 48-72 hours Inoculate->Incubate Read 8. Read MIC (Lowest concentration with no growth) Incubate->Read

Caption: Workflow for determining the MIC of this compound against Aspergillus.

References

Application Notes & Protocols: Development and Characterization of Imazalil-Resistant Penicillium digitatum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillium digitatum is a necrotrophic fungus responsible for green mold, a major postharvest disease in citrus fruits that causes significant economic losses globally.[1][2][3][4] The primary method for controlling this pathogen has been the application of synthetic fungicides, with Imazalil (IMZ) being one of the most effective and widely used.[5][6][7] this compound is a demethylation inhibitor (DMI) fungicide that targets the cytochrome P450-dependent sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is a critical component of the fungal cell membrane.

However, the extensive use of this compound has led to the emergence of resistant strains of P. digitatum, compromising its efficacy.[4][5][7][8] Understanding the molecular mechanisms behind this resistance is crucial for developing new control strategies and for fundamental research into fungal adaptation. The development of resistant strains in a controlled laboratory setting provides an invaluable tool for studying these mechanisms, evaluating new antifungal compounds, and developing resistance management strategies.

The primary mechanisms of this compound resistance in P. digitatum include:

  • Overexpression of the target gene (PdCYP51): This is often caused by insertions or tandem repeats in the promoter region of the gene, leading to increased production of the CYP51 enzyme.[8][9]

  • Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters actively pumps the fungicide out of the fungal cell, reducing its intracellular concentration.[10][11][12]

  • Point mutations in the PdCYP51 gene: Alterations in the target protein can reduce its binding affinity for this compound.[11]

These application notes provide detailed protocols for the generation, selection, and characterization of this compound-resistant P. digitatum strains for research purposes.

Experimental Protocols

Protocol 1: Generation and Selection of this compound-Resistant P. digitatum

This protocol describes two common methods for generating resistant mutants: spontaneous mutation followed by selection and UV-induced mutagenesis.

Materials:

  • This compound-sensitive (wild-type) Penicillium digitatum isolate

  • Potato Dextrose Agar (PDA)[13]

  • This compound (analytical grade)

  • Sterile distilled water

  • Spectrophotometer or hemocytometer

  • Sterile Petri dishes, spreaders, and micropipette tips

  • UV crosslinker or germicidal lamp (for UV mutagenesis)

Methodology:

A. Preparation of Spore Suspension:

  • Culture the wild-type P. digitatum on PDA plates for 7-10 days at 25°C until heavy sporulation occurs.

  • Flood the plate with 10 mL of sterile distilled water containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile spreader to dislodge the conidia.

  • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10⁷ conidia/mL using a hemocytometer or by measuring optical density.

B. Spontaneous Mutation and Selection:

  • Prepare PDA plates amended with a discriminatory concentration of this compound. A starting concentration of 0.5 µg/mL is recommended for selecting resistant mutants from a sensitive population.[9]

  • Spread 100 µL of the prepared spore suspension (containing 1 x 10⁶ conidia) onto the surface of each this compound-amended PDA plate.

  • Incubate the plates at 25°C in the dark for 7-14 days.

  • Monitor plates for the appearance of colonies. Any colonies that grow are presumptively this compound-resistant.

  • Isolate individual colonies by transferring them to fresh this compound-amended PDA plates to purify the culture.

C. UV-Induced Mutagenesis:

  • Pipette 10 mL of the spore suspension (1 x 10⁷ conidia/mL) into a sterile glass Petri dish.

  • Expose the open dish to UV radiation (254 nm) at a distance of 30 cm. The exposure time should be optimized to achieve a kill rate of approximately 90-99%, which typically requires 5-15 minutes. (A preliminary kill curve experiment is highly recommended).

  • Following exposure, plate the mutagenized spores on this compound-amended PDA as described in step 2B.

  • Incubate and isolate resistant colonies as described in steps 3B and 4B.

Protocol 2: Determination of Fungicide Sensitivity (EC₅₀ Value)

This protocol determines the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀), providing a quantitative measure of resistance.

Materials:

  • Putative resistant and wild-type (sensitive) P. digitatum isolates

  • PDA media

  • This compound stock solution (e.g., 1000 µg/mL in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or digital calipers

Methodology:

  • Prepare PDA amended with a range of this compound concentrations. For sensitive isolates, concentrations may range from 0.005 to 0.1 µg/mL. For resistant isolates, a higher range of 0.5 to 10 µg/mL or more may be necessary.[6][8][14] A control plate with no this compound should always be included.

  • From the margin of an actively growing 7-day-old culture of the isolate to be tested, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both this compound-amended and control).

  • Incubate the plates at 25°C in the dark for 4-7 days.

  • Measure the diameter of the fungal colony in two perpendicular directions. Subtract the initial plug diameter (5 mm) from the average diameter to determine the net mycelial growth.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control plate:

    • Inhibition (%) = [(Growth on Control - Growth on Amended) / Growth on Control] x 100

  • Determine the EC₅₀ value by performing a probit analysis or by plotting the percentage of inhibition against the log of the this compound concentration and fitting a regression curve.

Protocol 3: Molecular Characterization of Resistance

This protocol outlines the basic molecular steps to investigate the genetic basis of the observed resistance, focusing on the overexpression of the PdCYP51 gene.

Materials:

  • Resistant and sensitive P. digitatum isolates

  • Liquid Potato Dextrose Broth (PDB)

  • Fungal DNA and RNA extraction kits

  • PCR thermocycler and real-time PCR (qPCR) machine

  • Primers for PdCYP51 gene and promoter region (to be designed based on published sequences)

  • Primers for a reference/housekeeping gene (e.g., β-tubulin or actin)

  • cDNA synthesis kit

  • SYBR Green or other qPCR master mix

  • Gel electrophoresis equipment

Methodology:

A. Fungal Culture and Nucleic Acid Extraction:

  • Inoculate 50 mL of PDB with the fungal isolates and grow for 3-5 days at 25°C with shaking.

  • Harvest the mycelia by filtration.

  • Extract genomic DNA and total RNA from the mycelia of both resistant and sensitive isolates using appropriate commercial kits, following the manufacturer's instructions.

B. Analysis of PdCYP51 Promoter Region:

  • Use PCR to amplify the promoter region of the PdCYP51 gene from the genomic DNA of both sensitive and resistant strains. Resistance is often linked to a 199 bp insertion or tandem repeats of a 126 bp unit in this region.[9]

  • Analyze the size of the PCR products using gel electrophoresis. Larger fragments in the resistant strains compared to the sensitive strain indicate the presence of insertions or repeats.

C. Gene Expression Analysis by qRT-PCR:

  • Synthesize cDNA from the extracted total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for the PdCYP51 gene and a reference gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PdCYP51 expression in the resistant isolate compared to the sensitive isolate. A significant increase (e.g., >10-fold) in expression is indicative of overexpression-based resistance.[9]

Data Presentation

Quantitative data should be organized into clear tables for comparison.

Table 1: Fungicide Sensitivity Profile of P. digitatum Isolates

Isolate ID Phenotype EC₅₀ (µg/mL) Resistance Factor (RF)¹
PD-WT Sensitive 0.035 1.0
PD-R1 Resistant 1.62 46.3
PD-R2 Resistant 2.29 65.4
PD-R3 Highly Resistant 5.90 168.6

¹ Resistance Factor (RF) is calculated as the EC₅₀ of the resistant isolate divided by the EC₅₀ of the sensitive (WT) isolate. Data is representative and synthesized from published studies.[6][8][15]

Table 2: Molecular Characterization of this compound-Resistant Isolates

Isolate ID PdCYP51 Promoter Size Relative PdCYP51 Gene Expression (Fold Change vs. WT)
PD-WT ~250 bp 1.0
PD-R1 ~450 bp (199 bp insertion) 12.5
PD-R2 ~450 bp (199 bp insertion) 15.8
PD-R3 ~750 bp (5x tandem repeat) 25.2

Data is representative and based on known resistance mechanisms.[9]

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_start Strain Preparation cluster_generation Resistance Generation cluster_characterization Characterization cluster_end Result start Wild-Type P. digitatum (this compound-Sensitive) mutagenesis Mutagenesis (Spontaneous or UV-Induced) start->mutagenesis selection High-Throughput Selection on this compound-Amended Media mutagenesis->selection isolate Isolate & Purify Putative Resistant Colonies selection->isolate phenotype Phenotypic Analysis (EC50 Determination) isolate->phenotype genotype Molecular Analysis (PCR & qRT-PCR) isolate->genotype end_node Characterized this compound-Resistant Strain for Research phenotype->end_node genotype->end_node

Caption: Workflow for developing this compound-resistant P. digitatum.

Mechanism of this compound Action and Resistance

G cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms imazalil_in This compound cyp51 PdCYP51 Enzyme (14α-demethylase) imazalil_in->cyp51 Inhibits efflux MFS/ABC Transporter (Efflux Pump) imazalil_in->efflux Targeted by ergosterol Ergosterol cyp51->ergosterol Synthesizes membrane Cell Membrane Integrity ergosterol->membrane Maintains overexpression Overexpression of PdCYP51 (Gene Promoter Mutation) overexpression->cyp51 Increases amount of target enzyme imazalil_out This compound efflux->imazalil_out Pumps out

Caption: this compound's mechanism of action and fungal resistance pathways.

Simplified Signaling Pathway for Resistance Gene Upregulation

G cluster_pathway MAPK Signaling Cascade cluster_genes Gene Expression stress Fungicide Stress (this compound) mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., PdSlt2) mapkk->mapk tf Transcription Factor Activation mapk->tf cyp51 PdCYP51 Gene tf->cyp51 mfs MFS Transporter Gene tf->mfs resistance Fungicide Resistance Phenotype cyp51->resistance mfs->resistance

Caption: MAPK signaling leading to upregulation of resistance genes.

References

Application Notes and Protocols for Transcriptomic Analysis of Fungal Response to Imazalil Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazalil is a widely used imidazole fungicide that effectively controls a broad spectrum of fungal diseases in fruits, vegetables, and ornamental plants.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the lanosterol 14α-demethylase enzyme encoded by the CYP51 gene.[2] However, the emergence of this compound-resistant fungal strains poses a significant challenge to its efficacy. Understanding the global transcriptomic changes in fungi upon this compound exposure is critical for elucidating resistance mechanisms, identifying novel drug targets, and developing more effective antifungal strategies.

This document provides a detailed overview of the transcriptomic response of fungi to this compound, with a focus on the citrus postharvest pathogen Penicillium digitatum. It includes a summary of quantitative data from recent transcriptomic studies, detailed experimental protocols for performing similar analyses, and a description of the key signaling pathways involved in the fungal stress response to this compound.

Data Presentation: Transcriptomic Response of Penicillium digitatum to this compound

The following tables summarize the differentially expressed genes (DEGs) in Penicillium digitatum strain Pdw03 after exposure to this compound for 2 and 12 hours. The data is adapted from the study by Xi et al. (2024).[1] In this study, a total of 1338 genes were found to be up-regulated and 1635 were down-regulated after 2 hours of this compound treatment, while 1700 genes were up-regulated and 1661 were down-regulated after 12 hours of treatment.[1]

Table 1: Summary of Differentially Expressed Genes (DEGs) in Penicillium digitatum (Pdw03) after this compound Treatment [1]

Time PointUp-regulated GenesDown-regulated GenesTotal DEGs
2 hours133816352973
12 hours170016613361

Table 2: Key Differentially Expressed Genes in the Ergosterol Biosynthesis Pathway of Penicillium digitatum (Pdw03) in Response to this compound [1]

Note: Detailed fold change and p-values are typically found in the supplementary materials of the cited publication. The table below indicates the general trend of regulation.

GenePutative FunctionRegulation at 2hRegulation at 12h
ERG1Squalene epoxidaseDown-regulatedDown-regulated
ERG3C-5 sterol desaturaseDown-regulatedDown-regulated
ERG4C-24 sterol reductaseDown-regulatedDown-regulated
ERG5C-22 sterol desaturaseDown-regulatedDown-regulated
ERG6C-24 sterol methyltransferaseDown-regulatedDown-regulated
ERG7Lanosterol synthaseDown-regulatedDown-regulated
ERG11 (CYP51A)Lanosterol 14-alpha-demethylaseUp-regulatedUp-regulated
ERG24C-14 sterol reductaseDown-regulatedDown-regulated
ERG25C-4 methyl sterol oxidaseDown-regulatedDown-regulated
ERG273-keto sterol reductaseDown-regulatedDown-regulated

Table 3: Selected Differentially Expressed Transcription Factors in Penicillium digitatum (Pdw03) in Response to this compound [1]

Note: Detailed fold change and p-values are typically found in the supplementary materials of the cited publication. This table highlights transcription factors that may play a regulatory role in the response to this compound.

Gene IDPutative Function/DomainRegulation at 2hRegulation at 12h
PDIP_59310C2H2 zinc finger proteinUp-regulatedUp-regulated
PDIP_68700Fungal-specific transcription factor domainUp-regulatedUp-regulated
PDIP_76160Fungal-specific transcription factor domainUp-regulatedUp-regulated
PDIP_00580bZIP transcription factorDown-regulatedDown-regulated
PDIP_49640C2H2 zinc finger proteinDown-regulatedDown-regulated
PDIP_78930Fungal-specific transcription factor domainDown-regulatedDown-regulated

Experimental Protocols

This section provides a detailed methodology for conducting a transcriptomic analysis of the fungal response to this compound exposure, based on protocols described in the literature.[2][3][4]

Fungal Strain and Culture Conditions
  • Fungal Strain: Penicillium digitatum strain Pdw03 (an this compound-resistant strain) is a relevant model.[5]

  • Culture Medium: Potato Dextrose Agar (PDA) for routine culture and Potato Dextrose Broth (PDB) for liquid culture experiments.

  • Spore Suspension: Prepare a spore suspension from a 7-day-old PDA culture by flooding the plate with sterile water containing 0.05% Tween 80. Adjust the spore concentration to 1 x 10^6 spores/mL.

  • Liquid Culture: Inoculate 100 mL of PDB with the spore suspension and incubate at 25°C with shaking (150 rpm) for 48 hours to obtain mycelia.

This compound Treatment
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Treatment: Harvest the 48-hour-old mycelia by filtration and transfer to fresh PDB. Add this compound to the desired final concentration (e.g., a sub-lethal concentration that induces a stress response without causing rapid cell death). A control group should be treated with the same volume of the solvent (DMSO).

  • Incubation: Incubate the treated and control cultures for the desired time points (e.g., 2 hours and 12 hours).

RNA Extraction and Quality Control
  • Harvesting: After the incubation period, harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen mycelia using a suitable method, such as the TRIzol reagent method or a commercial fungal RNA extraction kit.[3] The protocol should include a mechanical disruption step (e.g., grinding with a mortar and pestle in liquid nitrogen or bead beating) to break the fungal cell walls.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA.

    • Quantity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.

    • Purity: Check the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).

    • Integrity: Analyze the RNA integrity using an Agilent Bioanalyzer or equivalent, ensuring the RNA Integrity Number (RIN) is > 7.0.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit). This typically involves:

    • Poly(A) mRNA selection.

    • mRNA fragmentation.

    • First and second-strand cDNA synthesis.

    • End repair and A-tailing.

    • Adapter ligation.

    • PCR amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

Bioinformatics Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to a reference genome of Penicillium digitatum using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Count the number of reads mapped to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and control samples using packages like DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify the biological processes and pathways affected by this compound treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Fungal Response to this compound

This compound, as an azole fungicide, primarily inhibits ergosterol biosynthesis, leading to the accumulation of toxic sterols and disruption of the cell membrane. This cellular stress triggers a complex network of signaling pathways aimed at mitigating the damage and promoting survival. Two key Mitogen-Activated Protein Kinase (MAPK) pathways, the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway, are known to be involved in the fungal response to cell wall and osmotic stress, which are consequences of ergosterol depletion.[6][7]

G Fungal Stress Response Pathways to this compound cluster_0 This compound Exposure cluster_1 Primary Target cluster_2 Cellular Effects cluster_3 Signaling Pathways cluster_4 Downstream Responses This compound This compound Erg11 Erg11 (CYP51) This compound->Erg11 Inhibits Ergosterol_Depletion Ergosterol Depletion Erg11->Ergosterol_Depletion Leads to Toxic_Sterols Toxic Sterol Accumulation Erg11->Toxic_Sterols Leads to Membrane_Stress Membrane Stress Ergosterol_Depletion->Membrane_Stress Toxic_Sterols->Membrane_Stress Cell_Wall_Stress Cell Wall Stress Membrane_Stress->Cell_Wall_Stress Osmotic_Stress Osmotic Stress Membrane_Stress->Osmotic_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway (Slt2 MAPK) Cell_Wall_Stress->CWI_Pathway Activates HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway (Hog1 MAPK) Osmotic_Stress->HOG_Pathway Activates Cell_Wall_Remodeling Cell Wall Remodeling CWI_Pathway->Cell_Wall_Remodeling Gene_Expression_Changes Gene Expression Changes (e.g., upregulation of stress response genes) CWI_Pathway->Gene_Expression_Changes Osmolyte_Production Osmolyte Production HOG_Pathway->Osmolyte_Production HOG_Pathway->Gene_Expression_Changes

Caption: Fungal stress response pathways activated by this compound exposure.

Experimental Workflow for Transcriptomic Analysis

The following diagram illustrates the key steps in the experimental workflow for analyzing the transcriptomic response of fungi to this compound exposure.

G Experimental Workflow for Fungal Transcriptomic Analysis cluster_0 Sample Preparation cluster_1 RNA Processing cluster_2 Sequencing cluster_3 Bioinformatics Analysis Fungal_Culture Fungal Culture (e.g., Penicillium digitatum) Imazalil_Treatment This compound Treatment (and Control) Fungal_Culture->Imazalil_Treatment Mycelia_Harvest Mycelia Harvest (Flash freeze in liquid N2) Imazalil_Treatment->Mycelia_Harvest RNA_Extraction Total RNA Extraction Mycelia_Harvest->RNA_Extraction RNA_QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep RNA-Seq Library Preparation (poly(A) selection, cDNA synthesis, adapter ligation) RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Read_QC Read Quality Control (FastQC) Sequencing->Read_QC Alignment Alignment to Reference Genome (HISAT2/STAR) Read_QC->Alignment Quantification Gene Expression Quantification (featureCounts/HTSeq) Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Functional_Analysis Functional Annotation & Enrichment (GO, KEGG) DEA->Functional_Analysis

Caption: A typical experimental workflow for transcriptomic analysis.

References

Application Notes and Protocols: Utilizing Imazalil to Investigate Fungicide Resistance in Citrus Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-harvest diseases of citrus, primarily green mold (Penicillium digitatum) and blue mold (Penicillium italicum), pose a significant threat to the global citrus industry, leading to substantial economic losses. For decades, the fungicide Imazalil has been a cornerstone in managing these diseases. This compound is a demethylation inhibitor (DMI) that targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2] Specifically, it inhibits the cytochrome P450-dependent enzyme sterol 14α-demethylase, which is encoded by the CYP51 gene.[1][3] The widespread and prolonged use of this compound has, however, led to the emergence and selection of resistant strains of citrus pathogens, compromising its efficacy.[4][5]

The study of this compound resistance mechanisms provides a valuable model for understanding the evolution of fungicide resistance in fungal pathogens. The primary mechanism of resistance to this compound in Penicillium species is the overexpression of the target enzyme, sterol 14α-demethylase, often due to insertions in the promoter region of the CYP51 gene.[4][6] Point mutations within the CYP51 gene and the involvement of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, contributing to multidrug resistance (MDR), are also implicated.[1][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study the mechanisms of fungicide resistance in citrus pathogens. The following sections detail the molecular basis of this compound's action, quantitative data on resistance levels, and step-by-step protocols for in vitro and in vivo resistance assessment, as well as molecular characterization of resistant isolates.

Data Presentation: this compound Sensitivity in Penicillium Species

The following tables summarize the effective concentration of this compound required to inhibit 50% of mycelial growth (EC50) for sensitive and resistant isolates of Penicillium digitatum and Penicillium italicum.

Table 1: In Vitro Sensitivity of Penicillium digitatum Isolates to this compound

Isolate CategoryResistance Factor (R-factor)EC50 Range (µg/mL)Reference
Sensitive-0.027 - 0.038[8][9]
Low Resistance19~0.615[8][9]
Moderately Resistant33.2~1.075[8][9]
Resistant50 - 57.61.618 - 1.87[8]
Highly Resistant70.7~2.29[8]

Table 2: In Vitro Sensitivity of Penicillium italicum Isolates to this compound

Isolate CategoryResistance Factor (R-factor)EC50 Range (µg/mL)Reference
Sensitive-0.005 - 0.050[8][9]

Signaling Pathways and Mechanisms of Action

imazalil_moa This compound This compound CYP51_target CYP51_target This compound->CYP51_target Inhibits Intermediate Intermediate Eburicol Eburicol Membrane Membrane Eburicol->Membrane Leads to accumulation of toxic sterols and membrane disruption Ergosterol Ergosterol Ergosterol->Membrane Incorporation

Caption: Mode of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (EC50 Determination)

This protocol details the determination of the effective concentration of this compound that inhibits 50% of mycelial growth (EC50) of a fungal isolate.

1. Materials:

  • Penicillium isolates (sensitive and potentially resistant)
  • Potato Dextrose Agar (PDA)[10]
  • This compound analytical standard
  • Sterile distilled water
  • Solvent for this compound (e.g., acetone, if necessary)
  • Sterile petri dishes (90 mm)
  • Sterile cork borer (5 mm diameter)
  • Incubator set to 25°C
  • Calipers or ruler

2. Preparation of this compound-Amended Media: a. Prepare a stock solution of this compound (e.g., 1000 µg/mL) in sterile distilled water or an appropriate solvent. b. Autoclave PDA medium and cool to 50-55°C in a water bath. c. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (0 µg/mL). d. Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow to solidify.

3. Inoculation: a. Grow the Penicillium isolates on PDA plates for 7-10 days to obtain fresh, sporulating cultures. b. Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of the culture. c. Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.

4. Incubation and Data Collection: a. Incubate the plates in the dark at 25°C for 5-7 days. b. Measure the colony diameter in two perpendicular directions for each plate. c. Calculate the average colony diameter and subtract the diameter of the initial plug (5 mm). d. For each this compound concentration, calculate the percentage of mycelial growth inhibition relative to the control plates using the formula: % Inhibition = 100 * [(Diameter_control - Diameter_treatment) / Diameter_control]

5. Data Analysis: a. For each isolate, plot the percentage of inhibition against the log-transformed this compound concentration. b. Perform a non-linear regression analysis to determine the EC50 value, which is the concentration of this compound that causes 50% inhibition of mycelial growth.[8]

ec50_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution C Create Serial Dilutions of this compound in PDA A->C B Prepare PDA Medium B->C D Pour Amended PDA Plates C->D E Inoculate Plates with Fungal Plugs D->E F Incubate at 25°C for 5-7 Days E->F G Measure Colony Diameters F->G H Calculate % Growth Inhibition G->H I Plot Inhibition vs. Log[this compound] H->I J Calculate EC50 via Regression Analysis I->J

Caption: Workflow for determining the EC50 value of this compound against citrus pathogens.

Protocol 2: In Vivo Fungicide Efficacy Assay on Citrus Fruit

This protocol assesses the curative and protective activity of this compound against Penicillium infection on citrus fruit.

1. Materials:

  • Mature, unwaxed, and blemish-free citrus fruit (e.g., oranges, lemons)
  • Penicillium isolates (sensitive and resistant)
  • This compound formulation (e.g., this compound sulfate)
  • Sterile distilled water
  • Tween 20 or similar surfactant
  • Sterile nail or similar tool for wounding
  • Humid chambers or plastic boxes with lids
  • Calipers

2. Preparation of Inoculum and Fungicide Solution: a. Prepare a conidial suspension of the Penicillium isolate in sterile water with 0.05% Tween 20. Adjust the concentration to 1 x 10^6 conidia/mL using a hemocytometer. b. Prepare this compound treatment solutions at various concentrations (e.g., 0, 100, 250, 500 µg/mL) in sterile water.

3. Fruit Inoculation and Treatment: a. Surface-sterilize the citrus fruit by immersing in a 1% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile water and air-drying. b. For both curative and protective assays, wound each fruit at the equator to a depth of approximately 1-2 mm with a sterile nail. c. For Curative Assay: i. Inoculate each wound with 10 µL of the conidial suspension. ii. Allow the inoculated fruit to incubate for a set period (e.g., 24 hours) at room temperature. iii. Dip the inoculated fruit in the this compound solutions for 30-60 seconds.[3] d. For Protective Assay: i. Dip the wounded fruit in the this compound solutions for 30-60 seconds. ii. Allow the fruit to air-dry. iii. Inoculate each wound with 10 µL of the conidial suspension.

4. Incubation and Evaluation: a. Place the treated fruit in humid chambers and incubate at 20-25°C for 5-7 days. b. Measure the diameter of the resulting lesion (decay) on each fruit. c. Calculate the percentage of disease control for each treatment relative to the control (0 µg/mL this compound).

Protocol 3: Molecular Characterization of this compound Resistance

This protocol outlines the steps to identify molecular markers of this compound resistance, specifically focusing on the CYP51 gene promoter.

1. Materials:

  • Penicillium isolates (sensitive and resistant)
  • Liquid culture medium (e.g., Potato Dextrose Broth)
  • DNA extraction kit (fungal/plant)
  • PCR primers specific to the promoter region of the PdCYP51 gene
  • Taq DNA polymerase and PCR buffer
  • Thermocycler
  • Gel electrophoresis equipment and reagents
  • DNA sequencing service

2. Fungal Culture and DNA Extraction: a. Grow the Penicillium isolates in liquid medium for 3-5 days. b. Harvest the mycelium by filtration. c. Extract genomic DNA from the mycelium using a commercial DNA extraction kit according to the manufacturer's instructions.

3. PCR Amplification of the CYP51 Promoter: a. Set up PCR reactions using primers designed to amplify the promoter region of the CYP51 gene. Different primer sets may be required to identify different resistance-associated insertions. b. Perform PCR using a standard protocol with an annealing temperature optimized for the specific primers.

4. Analysis of PCR Products: a. Analyze the PCR products by agarose gel electrophoresis. b. Compare the size of the amplicons from resistant and sensitive isolates. The presence of larger fragments in resistant isolates can indicate insertions in the promoter region.[6] For example, sensitive strains may produce a ~250 bp fragment, while resistant strains may yield ~450 bp or ~750 bp fragments.[6] c. For a more detailed analysis, purify the PCR products and send them for Sanger sequencing to identify specific mutations or the sequence of the inserted elements.

5. Gene Expression Analysis (Optional - qPCR): a. To quantify the overexpression of the CYP51 gene, perform quantitative real-time PCR (qPCR). b. Extract RNA from mycelia of sensitive and resistant isolates grown with and without this compound stress. c. Synthesize cDNA from the RNA. d. Perform qPCR using primers specific to the coding sequence of the CYP51 gene and a reference gene (e.g., β-tubulin). e. Calculate the relative expression of the CYP51 gene in resistant isolates compared to sensitive isolates. A significant increase in expression (e.g., >10-fold) is indicative of resistance.[6]

resistance_mechanism cluster_sensitive Sensitive Isolate cluster_resistant Resistant Isolate S_Promoter Normal CYP51 Promoter S_Gene CYP51 Gene S_Promoter->S_Gene Transcription S_mRNA Basal Level of CYP51 mRNA S_Enzyme Normal Level of CYP51 Enzyme S_mRNA->S_Enzyme Translation Outcome_S Fungus is Susceptible S_Enzyme->Outcome_S R_Promoter Promoter with Insertion/Mutation R_Gene CYP51 Gene R_Promoter->R_Gene Enhanced Transcription R_mRNA High Level of CYP51 mRNA R_Enzyme Overexpression of CYP51 Enzyme R_mRNA->R_Enzyme Translation Outcome_R Fungus is Resistant R_Enzyme->Outcome_R Imazalil_S This compound Imazalil_S->S_Enzyme Inhibition Imazalil_R This compound Imazalil_R->R_Enzyme Insufficient Inhibition

Caption: Molecular mechanism of this compound resistance via CYP51 overexpression.

References

Troubleshooting & Optimization

Imazalil degradation kinetics in soil and aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding imazalil degradation kinetics in soil and aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound in soil?

A1: The half-life of this compound in soil can vary significantly depending on environmental conditions. Reported half-lives generally range from 14 to 113 days.[1][2][3] For instance, under field conditions, half-lives have been observed to be between 28 and 113 days.[1] Laboratory studies have shown half-lives ranging from 14.15 to 20.81 days in different soil types[2], and another study reported half-lives of 20 to 30.5 days under varying light conditions.[3]

Q2: What are the major factors influencing the degradation rate of this compound in soil?

A2: Several factors can influence the degradation rate of this compound in soil, including:

  • Microbial Activity: Soil microorganisms play a crucial role in the degradation of this compound.[3][4]

  • Sunlight/UV Irradiation: Exposure to sunlight and UV radiation can accelerate the degradation process.[3]

  • Soil Properties: Higher total nitrogen and organic matter content have been shown to promote a faster degradation rate.[2] Soil pH and microbial community composition are also major drivers, potentially influencing enantioselective degradation.[2][5]

  • Temperature: Temperature affects the rate of both microbial and chemical degradation processes.[4]

  • Moisture Content: Adequate soil moisture is essential for microbial activity and can influence the rate of hydrolysis.[4]

Q3: How stable is this compound in aqueous solutions?

A3: this compound is relatively stable to hydrolysis in aqueous solutions at various pH levels. Studies have shown it to be stable for over 30 days at pH 5, 7, and 9.[1][6] One report indicated stability for at least 8 weeks at temperatures up to 40°C across a pH range of 2.4 to 7.0.[7] However, it is susceptible to photodegradation in water, with a reported half-life of 36 hours under photolytic conditions.[6] Another study reported a photolysis half-life of 11-12 days.[1]

Q4: What are the primary degradation products of this compound?

A4: The major degradation product of this compound in both soil and plants is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (also known as R014821 or this compound-M).[1][7][8][9] In plants, other unidentified polar, hydrophilic compounds are also formed.[7] Ozonation of this compound in water can lead to several other transformation products.[8][9]

Q5: What analytical methods are commonly used to determine this compound concentrations?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography (GC) with various detectors (e.g., Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or Mass Spectrometry (MS)) are the most common methods for the determination of this compound residues.[10][11][12] Sample preparation often involves liquid-liquid extraction with solvents like ethyl acetate, followed by a clean-up step using solid-phase extraction (SPE).[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent degradation rates between replicates in soil studies. 1. Non-homogeneous soil spiking. 2. Variations in soil moisture, temperature, or light exposure between samples. 3. Differences in microbial populations within the soil batch.1. Ensure thorough mixing of this compound into the soil for uniform distribution. Test the application method for uniformity.[13] 2. Use a controlled environment chamber to maintain consistent temperature, humidity, and light conditions. 3. Homogenize the bulk soil sample thoroughly before weighing out individual replicates.
Low or no degradation observed in aqueous solution (non-photolysis study). This compound is stable to hydrolysis over a wide pH range.[1][6]This is expected. If studying abiotic degradation, focus on photolysis experiments. For biotic degradation, ensure the presence of a suitable microbial inoculum.
Poor recovery of this compound during sample extraction. 1. Inefficient extraction solvent. 2. Loss of analyte during solvent evaporation or clean-up steps. 3. Strong adsorption to soil particles.1. Ethyl acetate and acetone are commonly used and effective extraction solvents.[10] 2. Optimize evaporation temperature and nitrogen flow. Evaluate the solid-phase extraction (SPE) cartridge and elution solvent for optimal recovery. 3. For soil samples, ensure a sufficiently vigorous extraction method (e.g., shaking, sonication) to overcome adsorption.
Interference peaks in chromatograms. Co-eluting compounds from the sample matrix (soil or water).1. Improve the sample clean-up procedure. This may involve using different SPE cartridges (e.g., C18, PRS) or additional purification steps.[10] 2. Adjust the HPLC mobile phase composition or the GC temperature program to improve the separation of this compound from interfering peaks. 3. Use a more selective detector, such as a mass spectrometer, to confirm the identity of the this compound peak.[11]
Rapid degradation in control samples (sterilized soil). Incomplete sterilization of the soil, allowing for some microbial degradation.1. Verify the effectiveness of the sterilization method (e.g., autoclaving, irradiation). 2. Consider using multiple sterilization methods or a more rigorous procedure. 3. Analyze a sample of the sterilized soil to confirm the absence of microbial activity before starting the experiment.

Data Presentation

Table 1: this compound Degradation Half-Life in Soil

Soil Type/ConditionHalf-Life (days)Key Experimental ConditionsReference(s)
Field Conditions (general)120 - 150Not specified[7]
Field Conditions (various)28 - 113Aerobic[1]
Acidic Soil (Guangdong)14.15 - 20.81Laboratory microcosm[2]
Under Sunlight20Laboratory microcosm, pH 8.2[3]
In Darkness30.5Laboratory microcosm, pH 8.2[3]
Under UV Irradiation11Laboratory microcosm, pH 8.2[3]
Sterilized Soil27.5Laboratory microcosm, pH 8.2[3]
Soil with Wheat21.5Laboratory microcosm, pH 8.2[3]

Table 2: this compound Degradation Half-Life in Aqueous Solutions

ConditionHalf-LifeKey Experimental ConditionsReference(s)
Hydrolysis> 30 dayspH 5, 7, and 9[1][6]
HydrolysisStable for 8 weekspH 2.4 - 7.0, up to 40°C[7]
Photodegradation36 hoursNot specified[6]
Photolysis11 - 12 daysNot specified[1]

Experimental Protocols

1. Aerobic Soil Degradation Study

This protocol is a generalized procedure based on common practices for studying pesticide degradation in soil.[13][14]

  • Soil Selection and Preparation:

    • Select a representative soil type for your study. Characterize the soil's physicochemical properties (pH, organic matter content, texture, etc.).

    • Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and ensure homogeneity.

    • Adjust the soil moisture content to a specific level, typically between 40% and 60% of its maximum water-holding capacity, to ensure adequate microbial activity.[4]

  • Spiking and Incubation:

    • Prepare a stock solution of this compound (or ¹⁴C-labeled this compound for metabolism studies) in a suitable solvent.

    • Apply the this compound solution to a known mass of the prepared soil. Mix thoroughly to ensure a uniform concentration.

    • Divide the spiked soil into individual microcosms (e.g., glass jars).

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). For studies investigating photolysis, use a light source that mimics natural sunlight.[3]

    • To maintain aerobic conditions, ensure adequate air exchange. If using sealed containers, periodically open them to refresh the headspace.

  • Sampling and Analysis:

    • At predetermined time intervals, collect replicate soil samples.

    • Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., ethyl acetate, acetone) and extraction technique (e.g., shaking, sonication).

    • Clean up the extract using solid-phase extraction (SPE) to remove interfering matrix components.

    • Analyze the cleaned-up extract using HPLC or GC to quantify the concentration of this compound and its degradation products.

    • Calculate the half-life using first-order kinetics.

2. Aqueous Solution Degradation Study (Hydrolysis and Photolysis)

This protocol outlines the general steps for assessing this compound stability in water.[15]

  • Solution Preparation:

    • Prepare buffered aqueous solutions at different pH values (e.g., pH 5, 7, and 9) using sterile, purified water.

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

    • Spike the buffered solutions with the this compound stock solution to achieve the desired initial concentration.

  • Incubation:

    • For Hydrolysis: Dispense the spiked solutions into sterile, amber glass vials and seal them. Incubate the vials in the dark at a constant temperature (e.g., 25°C).

    • For Photolysis: Dispense the spiked solutions into sterile, quartz glass vials (which are transparent to UV light). Expose the vials to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to block wavelengths below 290 nm). Run a parallel set of control samples incubated in the dark to differentiate between hydrolysis and photolysis.

  • Sampling and Analysis:

    • At specified time points, collect samples from the vials.

    • Directly analyze the aqueous samples or perform a liquid-liquid or solid-phase extraction if concentration or clean-up is necessary.

    • Quantify the this compound concentration using HPLC or GC.

    • Determine the degradation rate and half-life for each condition.

Visualizations

Imazalil_Degradation_Pathway This compound This compound metabolite α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol (R014821) This compound->metabolite Hydroxylation further_degradation Further Degradation (e.g., polar metabolites) metabolite->further_degradation mineralization Mineralization (CO2, H2O) further_degradation->mineralization

Caption: Primary degradation pathway of this compound in soil and plants.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis soil_prep Soil/Water Preparation (Sieving, Buffering) imazalil_spike Spiking with this compound soil_prep->imazalil_spike incubation Controlled Incubation (Temp, Light, Moisture) imazalil_spike->incubation sampling Time-course Sampling incubation->sampling extraction Extraction & Clean-up (SPE) sampling->extraction quantification Quantification (HPLC/GC) extraction->quantification data_analysis Data Analysis (Kinetics, Half-life) quantification->data_analysis

Caption: General workflow for studying this compound degradation kinetics.

References

Technical Support Center: Imazalil Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of Imazalil by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification by LC-MS/MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] The effect is a significant challenge in LC-MS/MS analysis, particularly when using electrospray ionization (ESI).[5]

Q2: What causes ion suppression or enhancement in my this compound analysis?

A2: Ion suppression or enhancement is primarily caused by co-eluting matrix components that interfere with the ionization process of this compound in the mass spectrometer's ion source.[4][6][7] These interfering compounds can compete with this compound for ionization, alter the physical properties of the ESI droplets, or neutralize the charged analyte ions, thereby affecting the signal intensity.[4][8]

Q3: What are the common sources of these interfering matrix components?

A3: Matrix components can be endogenous (originating from the sample itself) or exogenous. For this compound analysis, common sources include phospholipids from plasma or serum, pigments and organic acids from fruits and vegetables like citrus, and other compounds from complex biological fluids like urine.[6][9][10] The specific nature and concentration of these components vary significantly between different sample types.[5]

Q4: How can I determine if my this compound analysis is affected by matrix effects?

A4: Two common methods to assess matrix effects are the post-extraction addition approach and the post-column infusion method.[4][11][12] In the post-extraction addition method, a known amount of the analyte is added to a blank sample extract, and the response is compared to that of the analyte in a pure solvent.[11] A significant difference in signal indicates the presence of matrix effects. The post-column infusion method provides a qualitative profile of where ion suppression or enhancement occurs throughout the chromatographic run.[4][12]

Troubleshooting Guides

Q1: My this compound quantification shows poor accuracy and reproducibility. Could matrix effects be the cause?

A1: Yes, high variability and inaccuracy are classic symptoms of uncompensated matrix effects.[3][13] Co-eluting substances from your sample can interfere with this compound's ionization, leading to inconsistent and erroneous quantitative results.[14] It is crucial to evaluate the extent of matrix effects in your method.

Q2: I have confirmed significant ion suppression for my this compound peak. What are the best strategies to mitigate this issue?

A2: You can employ several strategies, often in combination, to reduce or compensate for ion suppression:

  • Optimize Sample Preparation: The most effective approach is to remove interfering components before analysis.[4][12] Techniques like Solid Phase Extraction (SPE) and immunoaffinity chromatography are highly effective for cleaning up complex samples.[9][11]

  • Improve Chromatographic Separation: Modify your LC method (e.g., gradient, column chemistry) to chromatographically separate this compound from the interfering matrix components.[4][12]

  • Dilute the Sample Extract: Simple dilution of the final extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[4][15] This is only feasible if the assay sensitivity is high enough.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensation. A SIL-IS, such as [2H5]-Imazalil, co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.[3][11][16]

  • Utilize Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[5][17] This helps to compensate for the effect, but its success depends on the consistency of the matrix across different samples.[10]

Q3: I am observing unexpected shifts in the retention time of Imazalal when analyzing different sample types. What is happening?

A3: While less common, significant retention time shifts can be another manifestation of matrix effects, where matrix components interact with this compound, altering its chromatographic behavior.[6] However, you should also investigate other potential causes such as column degradation, changes in the mobile phase composition or pH, or fluctuating flow rates.[14]

Q4: A stable isotope-labeled internal standard for this compound is not available to me. What are the alternative compensation strategies?

A4: While a SIL-IS is the preferred choice, you can use other methods if one is not available.[3][16] The most common alternative is creating matrix-matched calibration curves to mimic the matrix effects seen in your samples.[18] Another option is the standard addition method, where known amounts of standard are added to the actual sample.[4] Using a structural analogue as an internal standard is possible, but it may not have the same extraction recovery or experience the same degree of ion suppression as this compound, potentially leading to inaccurate results.[16]

Experimental Protocols

Protocol 1: Evaluating Matrix Effects with the Post-Extraction Addition Method

This protocol describes how to quantify the extent of matrix effects (ME).

  • Prepare Blank Matrix Extract: Process a blank sample (known to not contain this compound) through your entire sample preparation procedure.

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Solvent): Spike a known concentration of this compound standard into a pure solvent (e.g., the final mobile phase composition).

    • Set B (Analyte in Matrix): Spike the same concentration of this compound standard into the prepared blank matrix extract from Step 1.

  • Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Effect: Use the following formula:

    • ME (%) = (Peak Area in Matrix [Set B] / Peak Area in Solvent [Set A]) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable, indicating a low matrix effect.[11]

Protocol 2: this compound Extraction from Urine using Solid Phase Extraction (SPE)

This protocol is an example of a sample cleanup procedure to reduce matrix interferences.[11]

  • Sample Pre-treatment: To a 500 µL aliquot of urine, add 1 M ammonium acetate buffer (pH 6.5), 15 µL of β-glucuronidase, and 20 µL of the internal standard solution. Vortex and incubate at 37°C for 48 hours.[11]

  • SPE Column Conditioning: Condition an SPE column (e.g., C18) by passing 1 mL of methanol followed by 1 mL of milli-Q water.[11]

  • Sample Loading: Apply the pre-treated urine sample to the conditioned SPE column.[11]

  • Washing: Wash the column with 1 mL of 20% methanol to remove polar interferences.[11]

  • Elution: Elute this compound and its metabolites from the column using 1% HCl in methanol.[11]

  • Analysis: The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Matrix Effect and Recovery Data for this compound in Human Urine using SPE and LC-MS/MS

AnalyteSpiking Concentration (ng/mL)Matrix Effect (CV%)Average Recovery (%)
This compound19.289
This compound203.491

Data sourced from Faniband et al., 2015.[11] The low coefficient of variation (CV) indicates a minimal matrix effect after the SPE cleanup procedure.

Visualizations

cluster_start cluster_prep Sample Preparation cluster_analysis Analysis cluster_end Start Sample Collection (e.g., Urine, Fruit Homogenate) Internal_Standard Add Internal Standard ([2H5]-Imazalil) Start->Internal_Standard Extraction Extraction / Cleanup (e.g., SPE, QuEChERS) Internal_Standard->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General workflow for this compound quantification by LC-MS/MS.

Problem Poor Accuracy or Reproducibility Observed Assess_ME Assess Matrix Effect (Post-Extraction Addition) Problem->Assess_ME ME_Significant Matrix Effect Significant? Assess_ME->ME_Significant Optimize_Prep Optimize Sample Prep (e.g., SPE, Dilution) ME_Significant->Optimize_Prep Yes Other_Issue Investigate Other Issues (e.g., Instrument, Standard Prep) ME_Significant->Other_Issue No Optimize_LC Optimize LC Separation Optimize_Prep->Optimize_LC Use_SIL_IS Use Stable Isotope Labeled IS Optimize_LC->Use_SIL_IS Use_MM_Cal Use Matrix-Matched Calibration Use_SIL_IS->Use_MM_Cal Revalidate Re-validate Method Use_MM_Cal->Revalidate

Caption: Troubleshooting logic for addressing matrix effect issues.

LC_Eluent LC Eluent ESI_Source ESI Source LC_Eluent->ESI_Source Analyte This compound Analyte->ESI_Source Enters Matrix Co-eluting Matrix Components Matrix->ESI_Source Enters & Competes Ion_Suppression Ion Suppression/ Enhancement ESI_Source->Ion_Suppression Interference Occurs Detector MS Detector Ion_Suppression->Detector Altered Signal

Caption: Conceptual pathway of matrix effect interference in the ESI source.

References

Technical Support Center: Overcoming Imazalil Signal Suppression in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Imazalil in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in food matrices important?

A1: this compound is a systemic fungicide used to control a wide range of fungal diseases on fruits, vegetables, and ornamentals, both pre- and post-harvest.[1][2] Its analysis in food is crucial to ensure that residue levels do not exceed the maximum residue limits (MRLs) set by regulatory agencies to protect consumer health.

Q2: What are the common analytical methods for this compound detection?

A2: Common methods for this compound detection include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Electron Capture Detection (ECD), and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[1]

Q3: What is signal suppression and why is it a problem in this compound analysis?

A3: Signal suppression, also known as the matrix effect, is the reduction of an analyte's signal intensity in the presence of co-eluting matrix components.[5][6][7] In the analysis of this compound in complex food matrices like citrus fruits or grains, co-extracted compounds such as pigments, sugars, and lipids can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate and unreliable quantification (falsely low results).[5][7][8]

Q4: How can I identify if I am experiencing signal suppression in my this compound analysis?

A4: A common method to assess matrix effects is to compare the signal response of a standard solution prepared in a pure solvent with that of a standard spiked into a blank matrix extract (post-extraction). A significant decrease in the signal in the matrix-spiked standard indicates signal suppression.

Troubleshooting Guide

Problem: Low or no recovery of this compound from spiked samples.

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for the matrix and this compound's solubility. Acetic ether, acetone, and dichloromethane are commonly used.[3] For complex matrices, consider using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.[9][10]
Analyte Degradation This compound can degrade under certain conditions. Ensure that sample processing and storage conditions are appropriate. For instance, baking can lead to degradation.[11]
Suboptimal Clean-up Complex matrices require a clean-up step to remove interfering compounds. Solid-Phase Extraction (SPE) with cartridges like Bond Elut PRS and C18 can be effective.[3][12]

Problem: Poor peak shape or resolution in HPLC/GC analysis.

Possible Cause Troubleshooting Step
Matrix Interference Improve the sample clean-up procedure to remove more co-extractives.
Incompatible Mobile/Stationary Phase Optimize the mobile phase composition and gradient for HPLC, or the temperature program for GC, to achieve better separation of this compound from matrix components. A common mobile phase for HPLC is a mixture of acetonitrile and a phosphate buffer.[3]
Column Contamination Flush the column with a strong solvent or consider using a guard column to protect the analytical column from matrix build-up.

Problem: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Variable Matrix Effects Matrix effects can vary between samples of the same commodity. To compensate for this, use matrix-matched calibration standards or stable isotope-labeled internal standards.
Inhomogeneous Sample Ensure the food sample is thoroughly homogenized before taking a subsample for extraction.
Instrumental Drift Calibrate the instrument frequently and monitor system suitability parameters throughout the analytical run.

Strategies to Overcome Signal Suppression

Sample Dilution

Diluting the sample extract with the initial mobile phase or a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[5][6]

Matrix-Matched Calibration

Prepare calibration standards in a blank matrix extract that has undergone the same extraction and clean-up procedure as the samples. This helps to compensate for the signal suppression as the standards and samples will experience similar matrix effects.

Use of Internal Standards

The use of a stable isotope-labeled internal standard (e.g., this compound-d5) is a highly effective way to correct for matrix effects. The internal standard is added to the sample before extraction and co-elutes with the analyte, experiencing similar signal suppression. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which remains consistent even with signal suppression.

Advanced Sample Preparation: QuEChERS

The QuEChERS method is widely used for pesticide residue analysis in food.[9][10] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. The choice of d-SPE sorbent can be tailored to the matrix to effectively remove interferences.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Citrus Fruits

This protocol is adapted from the widely used QuEChERS methodology.[10]

  • Homogenization: Homogenize a representative sample of the citrus fruit.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA for removing organic acids and sugars, C18 for removing non-polar interferences, and MgSO4 to remove residual water).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take the supernatant for LC-MS/MS analysis. It may be necessary to dilute the final extract to further reduce matrix effects.

Protocol 2: HPLC-UV Analysis of this compound

This protocol is based on a validated method for fruits and vegetables.[3][12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS-3 (4.6 x 150 mm) or equivalent C18 column.[3]

  • Mobile Phase: Acetonitrile and 10 mM KH2PO4 solution (pH 2.5) in a ratio of 35:65 (v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and perform serial dilutions with the mobile phase to create calibration standards.

Quantitative Data Summary

The following tables summarize recovery data for this compound from various food matrices using different analytical methods.

Table 1: this compound Recovery in Fruits and Vegetables by HPLC-UV [3]

MatrixSpiked Concentration (ppm)Recovery (%)
Rape0.05 - 3.088.7 - 97.9
Cabbage0.05 - 3.072.5 - 87.4
Honeydew Melon0.05 - 3.081.4 - 90.5
Cumquat0.05 - 3.081.9 - 87.2
Mango0.05 - 3.075.0 - 85.3
Corn0.05 - 3.086.8 - 99.0

Table 2: this compound Recovery in Various Matrices by LC-MS/MS

MatrixSpiked Concentration (mg/kg)Recovery (%)Reference
Wheat Grain0.0184[9]
Wheat Grain0.179[9]
Barley Straw0.0192[9]
Barley Straw0.178[9]
Peach Juice0.00582.3[1]
Orange Juice0.00572.7[1]

Visualizations

Troubleshooting_Workflow start Start: Inaccurate this compound Quantification check_recovery Low or No Recovery? start->check_recovery check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No extraction Optimize Extraction (e.g., QuEChERS) check_recovery->extraction Yes check_reproducibility Inconsistent Results? check_peak_shape->check_reproducibility No hplc_gc Optimize HPLC/GC Method check_peak_shape->hplc_gc Yes matrix_matched Use Matrix-Matched Calibration check_reproducibility->matrix_matched Yes end End: Accurate Quantification check_reproducibility->end No cleanup Improve Clean-up (e.g., d-SPE) extraction->cleanup cleanup->end hplc_gc->cleanup internal_std Use Internal Standard matrix_matched->internal_std internal_std->end

Caption: Troubleshooting workflow for inaccurate this compound quantification.

QuEChERS_Workflow start 1. Homogenized Sample extraction 2. Add Acetonitrile & Salts (Extraction & Partitioning) start->extraction centrifuge1 3. Centrifuge extraction->centrifuge1 supernatant 4. Collect Supernatant (Acetonitrile Layer) centrifuge1->supernatant dspe 5. Add to d-SPE Tube (Clean-up) supernatant->dspe centrifuge2 6. Centrifuge dspe->centrifuge2 final_extract 7. Final Extract for Analysis centrifuge2->final_extract

Caption: General workflow for the QuEChERS sample preparation method.

Signal_Suppression_Mitigation problem Signal Suppression Detected strategy Mitigation Strategies problem->strategy dilution Sample Dilution strategy->dilution matrix_matched Matrix-Matched Calibration strategy->matrix_matched internal_std Internal Standard strategy->internal_std cleanup Improved Clean-up strategy->cleanup outcome Reduced Matrix Effects & Accurate Quantification dilution->outcome matrix_matched->outcome internal_std->outcome cleanup->outcome

Caption: Logical relationship of strategies to mitigate signal suppression.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Imazalil Cleanup in Orange Juice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) methods for the determination of the fungicide Imazalil in orange juice. The information is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound from orange juice samples.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal retention mechanism for this compound in a complex matrix like orange juice.C18 cartridges are commonly used for nonpolar compounds like this compound. For additional cleanup of polar interferences, consider using a combination of cartridges, such as C18 followed by a propylsulfonic acid (PRS) ion-exchange cartridge.[1] Polymeric sorbents can also be an alternative.
Suboptimal pH of Sample/Solvents: The pH of the orange juice sample and the SPE solvents can significantly impact the retention of this compound on the sorbent and its subsequent elution. Studies have shown that the residue loading of this compound can be pH-dependent.[2][3][4]Adjust the pH of the sample to a neutral or slightly basic range (pH 6-8) to potentially improve retention on C18 sorbents. The effectiveness of this compound has been shown to be better at a higher pH.[3]
Inefficient Elution: The elution solvent may not be strong enough to completely desorb this compound from the SPE cartridge.Ensure the elution solvent is appropriate for this compound. A common and effective mobile phase for elution is a mixture of acetonitrile and a potassium phosphate buffer (e.g., 35:65 v/v) with an acidic pH (around 2.5).[1]
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.Ensure the amount of orange juice extract loaded onto the cartridge does not exceed the manufacturer's recommended capacity for the chosen sorbent bed mass.
High Matrix Effects (Signal Suppression or Enhancement) Co-elution of Interfering Compounds: Orange juice contains various matrix components like sugars, organic acids, and pigments that can co-elute with this compound and interfere with the analytical signal, particularly in LC-MS/MS analysis.[5]Employ a more rigorous cleanup step. Using a combination of SPE sorbents (e.g., C18 and PSA or PRS) can help in removing a wider range of interferences.[1][6] Dispersive SPE (d-SPE) with sorbents like PSA is effective at removing polar matrix components.[5][6] Alternatively, diluting the final extract can mitigate matrix effects, provided the analytical method has sufficient sensitivity.[5]
Insufficient Cleanup: The chosen SPE protocol may not be sufficient to remove all interfering substances from the orange juice matrix.Consider incorporating a dispersive SPE (d-SPE) cleanup step after the initial extraction, using sorbents like Primary Secondary Amine (PSA) to remove sugars and organic acids.[5][6]
Poor Reproducibility (High %RSD) Inconsistent Sample Preparation: Variability in the initial extraction of this compound from the orange juice can lead to inconsistent results.Ensure a standardized and validated extraction procedure is followed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and reproducible technique for pesticide extraction from food matrices.[7]
Variable SPE Cartridge Performance: Inconsistent packing or quality of SPE cartridges can lead to variable recoveries.Use high-quality SPE cartridges from a reputable supplier. Perform a quality check on new batches of cartridges by running a standard solution.
Incomplete Drying of the Sorbent: Residual water on the sorbent bed after the washing step can interfere with the elution of the analyte with an organic solvent.Ensure the sorbent is thoroughly dried by passing a stream of inert gas (e.g., nitrogen) through the cartridge before elution.

Frequently Asked Questions (FAQs)

Q1: What is the most common SPE sorbent for this compound analysis in orange juice?

A1: C18 bonded silica is the most popular and widely used sorbent for the extraction of nonpolar compounds like this compound from aqueous matrices such as orange juice.[8] It effectively retains this compound while allowing polar matrix components to pass through.

Q2: Should I be concerned about the pH of my orange juice sample during SPE?

A2: Yes, the pH of the sample can significantly influence the recovery of this compound. Research indicates that adjusting the pH of the this compound solution can affect its residue loading and efficacy.[2][3][4] It is recommended to investigate the optimal pH for your specific method, with studies suggesting improved performance at a slightly basic pH.[3]

Q3: What are "matrix effects" and how can I minimize them for this compound analysis in orange juice?

A3: Matrix effects are the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of co-extracted compounds from the sample matrix.[5] Orange juice is a complex matrix containing sugars, organic acids, and pigments that can cause significant matrix effects. To minimize them, you can:

  • Improve the cleanup step: Use a combination of SPE sorbents (e.g., C18 and PSA) or a dispersive SPE (d-SPE) step.[6]

  • Dilute the sample extract: This reduces the concentration of interfering compounds, but requires a sensitive analytical instrument.[5]

  • Use matrix-matched calibration: Prepare calibration standards in a blank orange juice extract that has been subjected to the same cleanup procedure to compensate for matrix effects.

Q4: Is there an alternative to traditional SPE for this compound cleanup in orange juice?

A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted alternative for pesticide residue analysis in food matrices, including orange juice.[7] It involves an initial extraction with a solvent (commonly acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents.

Q5: What kind of recovery rates can I expect for this compound using an optimized SPE method?

A5: With a well-optimized SPE method, you can expect high recovery rates for this compound. Studies have reported recoveries ranging from 94.3% to 96.5% for this compound in citrus fruit.[9] For its major metabolite, R 14821, recoveries are in a similar range of 93.9% to 96.3%.[9]

Experimental Protocols

Detailed SPE Protocol for this compound Cleanup in Orange Juice (using C18 and PRS cartridges)

This protocol is adapted from a method developed for the cleanup of this compound in fruits and vegetables.[1]

1. Sample Preparation (Initial Extraction):

  • Homogenize the orange juice sample.

  • Extract a known amount of the homogenized sample with acetic ether.

  • Filter the extract to remove any solid particles.

2. SPE Cartridge Setup:

  • Connect a Bond Elut C18 cartridge (500 mg) on top of a Bond Elut PRS cartridge (500 mg).

3. Cartridge Conditioning:

  • Condition the connected cartridges by passing 10 mL of methanol followed by 10 mL of acetic ether through them.

4. Sample Loading:

  • Load the prepared acetic ether extract onto the conditioned cartridges at a flow rate of approximately 1 mL/min.

5. Cartridge Washing:

  • After loading, wash the cartridges with 5 mL of acetic ether.

  • Discard the Bond Elut C18 cartridge.

  • Wash the remaining Bond Elut PRS cartridge sequentially with 10 mL of methanol and 10 mL of distilled water.

6. Elution:

  • Elute the this compound from the Bond Elut PRS cartridge with 10 mL of the HPLC mobile phase (acetonitrile/10 mM KH2PO4 solution at pH 2.5, 35:65 v/v).

  • Collect the eluate in a volumetric flask.

7. Final Preparation:

  • Adjust the final volume of the eluate to 10 mL with the mobile phase.

  • The sample is now ready for analysis by HPLC-UV or LC-MS/MS.

Data Presentation

Table 1: Recovery of this compound from Various Fortified Fruit and Vegetable Matrices using a C18 and PRS SPE Cleanup Method[1]
MatrixFortification Level (ppm)Average Recovery (%)Coefficient of Variation (CV, %)
Honeydew Melon0.0581.45.2
0.585.73.8
2.090.52.1
Cumquat0.0581.94.5
0.584.33.1
2.087.21.9
Mango0.0575.06.3
0.580.14.2
2.085.32.5
Table 2: Comparison of Dispersive SPE Sorbents for Cleanup of Orange Matrix Extract[6]
d-SPE SorbentKey CharacteristicsEffectiveness in Orange MatrixPotential Issues
PSA (Primary Secondary Amine) Weak anion exchangerGood removal of polar interferences like organic acids and sugars.May adsorb some acidic pesticides.
C18 (Octadecyl) Reversed-phaseEffective for removing nonpolar interferences like fats and oils.Less effective for polar matrix components.
GCB (Graphitized Carbon Black) Strong adsorption of planar moleculesCan remove pigments effectively.May lead to loss of planar pesticides.
Z-Sep® (Zirconium-based) Lewis acid propertiesHigh capacity for removing fats and pigments.Can potentially adsorb certain analytes.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization 1. Homogenize Orange Juice Extraction 2. Extract with Acetic Ether Homogenization->Extraction Filtration 3. Filter Extract Extraction->Filtration Loading 5. Load Filtered Extract Filtration->Loading Conditioning 4. Condition C18 + PRS Cartridges Conditioning->Loading Washing1 6. Wash with Acetic Ether Loading->Washing1 DiscardC18 7. Discard C18 Cartridge Washing1->DiscardC18 Washing2 8. Wash PRS with MeOH and Water DiscardC18->Washing2 Elution 9. Elute this compound from PRS Washing2->Elution FinalSample 10. Collect & Adjust Final Volume Elution->FinalSample Analysis 11. HPLC-UV or LC-MS/MS Analysis FinalSample->Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound from orange juice.

References

Improving Imazalil efficacy with temperature and pH adjustments in dip solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Imazalil dip solutions. The following information is designed to help you improve the efficacy of your experiments by adjusting temperature and pH.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound dip solutions.

Question Possible Cause & Troubleshooting Steps
Why am I seeing low this compound residue on my treated fruit? Sub-optimal Dip Solution Parameters: Low temperature and unfavorable pH can significantly reduce this compound uptake. * Temperature: Increasing the dip solution temperature can enhance this compound residue loading. For example, in one study, increasing the temperature of a 250 mg L⁻¹ this compound sulphate solution at pH 5 from 26.9°C to 47.4°C increased residue levels.[1] Similarly, another study showed that treatment at 50°C resulted in significantly higher this compound residues compared to treatment at 20°C.[2][3][4] * pH: The pH of the dip solution is a critical factor. For this compound sulphate formulations, increasing the pH from 3 to 6 or 8 has been shown to markedly increase residue loading.[5][6] For instance, residue levels on navel and Valencia oranges increased from 0.97 µg g⁻¹ at pH 3 to 3.50 µg g⁻¹ at pH 8 in a 500 µg mL⁻¹ this compound sulphate solution.[5] * Exposure Time: In some formulations, a longer dip time can increase residue, though this effect is more pronounced at higher pH levels.[1][6]
My this compound treatment is not effectively controlling green mold, even with detectable residues. What could be the problem? Fungicide Resistance or Insufficient Biologically Effective Residue: * Resistance: The target fungus, Penicillium digitatum, may have developed resistance to this compound. The primary mechanism of resistance involves modifications in the CYP51 gene, which is the target for demethylation inhibitor (DMI) fungicides like this compound.[7] * Insufficient Residue for Resistant Strains: While you may have detectable residues, they might be below the threshold needed for effective control of resistant strains. For example, a residue level of 0.81 µg g⁻¹ might be sufficient for 95% control of a sensitive isolate, whereas a resistant isolate could require up to 2.64 µg g⁻¹.[6] To overcome this, you may need to optimize your dip solution to achieve higher residue levels, for instance by increasing the pH of an this compound sulphate solution to 6.[6]
I'm observing inconsistent results between experimental batches. Inconsistent Dip Solution Management: The efficacy of this compound is highly dependent on the stability and consistency of the dip solution. * pH Fluctuation: The pH of the solution can change over time, especially with repeated use. It is crucial to monitor and maintain the target pH throughout the experiment.[8] * Concentration Depletion: The concentration of this compound in the dip tank can decrease as more fruit is treated. Regular monitoring and replenishment of the solution are necessary to maintain the desired concentration.[9]
Can I use sodium bicarbonate to adjust the pH of my this compound sulphate solution? Yes, sodium bicarbonate can be used to increase the pH of this compound sulphate solutions. This adjustment has been shown to improve residue loading.[5] For example, amending an this compound sulphate solution with 2% sodium bicarbonate to achieve a pH of approximately 8 significantly increased residue deposition.[5]

Frequently Asked Questions (FAQs)

What is the mode of action for this compound? this compound is a systemic fungicide that works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.[10][11] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, the death of the fungal cell.[11]

What are the typical concentrations of this compound used in dip solutions? Concentrations for fruit dipping typically range from 0.02% to 0.05% (200–500 ppm).[10][12]

How does temperature affect this compound efficacy? Higher temperatures in the dip solution generally lead to increased this compound residue on the fruit, which can improve the control of fungal growth.[1][2][5] For instance, increasing the solution temperature from 20°C to 50°C has been shown to significantly increase residue levels.[2][3][4]

How does pH influence the effectiveness of this compound? The pH of the dip solution has a significant impact on this compound's effectiveness, particularly for the this compound sulphate formulation. Increasing the pH of the solution can lead to higher residue loading on the fruit.[1][5][6] Studies have shown that adjusting the pH of an this compound sulphate solution from 3 to a range of 6-8 can markedly increase the deposited residue.[5][6]

What is the recommended timeframe for applying this compound after harvest? For post-harvest treatments, it is generally recommended to apply this compound within 24 hours of harvesting to achieve maximum effectiveness.[11][13]

Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the effects of temperature and pH on this compound residue loading and green mold control.

Table 1: Effect of Temperature and pH on this compound Residue Loading in Flooder Application

This compound Concentration (mg L⁻¹)pHTemperature (°C) for 1 mg kg⁻¹ ResidueTemperature (°C) for 2 mg kg⁻¹ Residue
250526.947.4
500338.063.2
Data from a study on this compound sulphate application using a flooder system.[1]

Table 2: Effect of pH on this compound Residue Loading in Dip Application

This compound Sulphate Concentration (µg mL⁻¹)Solution pHThis compound Residue (µg g⁻¹)
50030.97
50083.50
100031.45
1000811.20
Data from a study on Navel and Valencia oranges.[5]

Table 3: Predicted this compound Residue for 95% Control of P. digitatum

P. digitatum IsolatePredicted Residue for 95% Control (µg g⁻¹)
This compound-Sensitive0.81
This compound-Resistant2.64
Based on a residue-loading curve model.[6]

Experimental Protocols

Methodology for Evaluating Temperature and pH Effects on this compound Residue

This protocol is a generalized representation based on methodologies described in the cited literature.[1][5]

  • Fruit Preparation: Use freshly harvested citrus fruit (e.g., oranges, lemons). Wash and allow the fruit to air dry. For curative studies, fruit may be inoculated with a known concentration of Penicillium digitatum spores 24 hours prior to treatment.

  • Dip Solution Preparation:

    • Prepare an aqueous solution of this compound sulphate at the desired concentration (e.g., 250 mg L⁻¹ or 500 mg L⁻¹).

    • Adjust the pH of the solution to the target levels (e.g., 3, 5, 6, 8) using appropriate buffers such as sodium bicarbonate.

    • Heat the solution to the desired experimental temperatures (e.g., 25°C, 35°C, 52°C) and maintain this temperature throughout the experiment.

  • Treatment Application:

    • Immerse the fruit in the temperature- and pH-controlled this compound solution for a specified duration (e.g., 60 seconds).

    • Ensure complete coverage of the fruit surface.

  • Post-Treatment:

    • Remove the fruit from the solution and allow it to air dry.

    • Store the treated fruit under controlled conditions (e.g., 20°C) for a designated period (e.g., 14 days) to evaluate disease development.

  • Residue Analysis:

    • A subset of the treated fruit is used for residue analysis.

    • The fruit is processed, and the this compound residue is extracted and quantified using appropriate analytical techniques such as gas chromatography.

  • Data Collection:

    • Record the incidence and severity of green mold on the stored fruit.

    • Quantify the this compound residue levels for each treatment group.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment Analysis Fruit Select & Prepare Citrus Fruit Dip Dip Fruit in Solution Fruit->Dip Solution Prepare this compound Solution (Concentration, pH, Temperature) Solution->Dip Dry Air Dry Fruit Dip->Dry Store Store Under Controlled Conditions Dry->Store Analyze Residue & Efficacy Analysis Store->Analyze

Caption: Experimental workflow for evaluating this compound dip treatments.

Signaling_Pathway This compound This compound CYP51 CYP51 (14α-demethylase) This compound->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Leads to Disruption & Inhibition of Growth

Caption: this compound's mode of action targeting ergosterol biosynthesis.

References

Technical Support Center: Analysis of Imazalil in Fatty Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of the fungicide Imazalil from complex fatty food matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing low and inconsistent recovery of this compound from fatty food samples like avocado, nuts, and edible oils. What are the common causes?

A1: Poor recovery of this compound from fatty matrices is a common challenge primarily due to the high lipid content, which can interfere with the extraction and cleanup process. Key factors include:

  • Incomplete Extraction: The lipophilic nature of fatty matrices can hinder the partitioning of this compound into the extraction solvent. For dry, high-fat samples like nuts, insufficient hydration prior to extraction can significantly lower recovery rates.[1]

  • Matrix Effects: Co-extracted fats and other matrix components can cause signal suppression or enhancement during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[2][3][4][5] This interference can lead to inaccurate quantification and the appearance of low recovery.

  • Analyte Loss During Cleanup: Standard cleanup procedures may not be sufficient to remove the high lipid content, and aggressive cleanup steps can sometimes lead to the loss of the target analyte, this compound. The choice of sorbent in dispersive solid-phase extraction (dSPE) is critical in fatty matrices.[6][7][8]

  • Suboptimal pH: The extraction efficiency of this compound can be influenced by the pH of the extraction solvent.

Q2: What is the recommended initial sample preparation approach for fatty food matrices?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective starting point for pesticide residue analysis, including this compound, in fatty food matrices.[1][9] However, modifications are often necessary to handle the high lipid content.

A key initial step for dry, fatty samples like nuts or seeds is proper hydration. It is recommended to add a specific volume of water to the homogenized sample and allow it to sit for a period before adding the extraction solvent.[1] For example, when analyzing hazelnuts, adding 10 mL of water to 5 grams of the homogenized sample is a common practice.[1]

Q3: How can the standard QuEChERS protocol be modified to improve this compound recovery from high-fat samples?

A3: To enhance this compound recovery and effectively remove lipids, several modifications to the standard QuEChERS protocol are recommended:

  • Inclusion of a Freezing-Out Step: After the initial acetonitrile extraction and centrifugation, a "freezing-out" step can be introduced. The supernatant is placed in a freezer at a low temperature (e.g., -20°C or lower) for a set period. This causes the lipids to solidify and precipitate out of the acetonitrile. The supernatant can then be decanted or centrifuged again at a low temperature to separate the liquid extract from the solidified fats. A modified QuEChERS method incorporating a freeze-out step has been shown to achieve over 90% recovery of this compound from a fatty cake matrix.[10][11]

  • Optimization of dSPE Cleanup: The choice of dSPE sorbents is crucial for removing co-extracted matrix components without retaining this compound. For fatty matrices, traditional sorbents like Primary Secondary Amine (PSA) and C18 may not be sufficient. Consider using specialized sorbents such as:

    • Z-Sep or Z-Sep+: These zirconia-based sorbents are effective at removing lipids and other non-polar interferences.[6][7][8]

    • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent specifically designed for high-efficiency lipid removal.[6][7] Studies have shown that EMR-Lipid can provide good recoveries (typically 70-120%) and repeatability for a wide range of pesticides in edible oils.[6][7]

Q4: We are still observing significant matrix effects in our LC-MS/MS analysis. How can we mitigate this?

A4: Matrix effects, which can manifest as signal suppression or enhancement, are a major challenge in the analysis of complex samples like fatty foods.[2][3][4][5] Here are some strategies to address this issue:

  • Matrix-Matched Calibration: This is a common and effective approach to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[5] This helps to ensure that the standards and samples experience similar matrix-induced signal alterations.

  • Instrumental Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the dilution does not compromise the limit of quantification (LOQ) required for your analysis.

  • Improving Chromatographic Separation: Optimizing the HPLC or GC method to achieve better separation between this compound and interfering matrix components can also reduce matrix effects.

  • Use of Internal Standards: A structurally similar internal standard that is not present in the sample can be added at the beginning of the sample preparation process to normalize for variations in extraction efficiency and matrix effects.

Experimental Protocols

Modified QuEChERS Protocol for High-Fat Solid Matrices (e.g., Avocado, Nuts)
  • Homogenization: Homogenize a representative portion of the sample.

  • Sample Weighing and Hydration: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like nuts, add 10 mL of deionized water, vortex, and let it stand for 30 minutes.[1]

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid for buffered extraction). Cap and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and buffering salts like sodium citrate/disodium hydrogen citrate sesquihydrate).[1] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Freezing-Out (Optional but Recommended): Transfer the acetonitrile supernatant to a clean tube and place it in a freezer at -20°C to -80°C for at least 30 minutes to precipitate the lipids.

  • Second Centrifugation: Centrifuge the cold extract at a low temperature (if possible) to pellet the solidified fats.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant (typically 1 mL) to a dSPE tube containing the appropriate sorbents (e.g., EMR-Lipid or Z-Sep/Z-Sep+ along with MgSO₄).

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: The resulting supernatant can be directly analyzed by LC-MS/MS or GC-MS/MS. For LC-MS/MS analysis, a dilution with deionized water may be necessary.[1]

Data Presentation

Table 1: Comparison of dSPE Cleanup Sorbents for Pesticide Recovery in Olive Oil

dSPE Sorbent CombinationAverage Recovery (%)Relative Standard Deviation (RSDr) (%)Analyte Coverage with 70-120% RecoveryReference
Z-Sep+, PSA, MgSO₄72-107< 1892% of analytes[7]
EMR-Lipid70-113< 1495% of analytes[7]

This table summarizes findings from a study comparing the efficiency of different cleanup sorbents in olive oil, demonstrating the effectiveness of EMR-Lipid for fatty matrices.

Visualizations

Experimental_Workflow cluster_analysis Analysis Homogenization 1. Homogenize Sample Weigh_Hydrate 2. Weigh & Hydrate (if necessary) Homogenization->Weigh_Hydrate Add_Solvent 3. Add Acetonitrile Weigh_Hydrate->Add_Solvent Add_Salts 4. Add QuEChERS Salts Add_Solvent->Add_Salts Centrifuge1 5. Centrifuge Add_Salts->Centrifuge1 Freeze_Out 6. Freeze-Out Step (to precipitate lipids) Centrifuge1->Freeze_Out dSPE 7. Dispersive SPE (EMR-Lipid or Z-Sep) Freeze_Out->dSPE Centrifuge2 8. Centrifuge dSPE->Centrifuge2 Analysis 9. LC-MS/MS or GC-MS/MS Analysis Centrifuge2->Analysis

Caption: Modified QuEChERS workflow for fatty matrices.

Troubleshooting_Guide Start Start: Poor this compound Recovery Check_Hydration Is the sample dry (e.g., nuts, seeds)? Start->Check_Hydration Add_Water Action: Add water and allow to hydrate before extraction. Check_Hydration->Add_Water Yes Check_Lipid_Removal Is the final extract cloudy or contains visible lipids? Check_Hydration->Check_Lipid_Removal No Add_Water->Check_Lipid_Removal Implement_Freeze_Out Action: Introduce a 'freezing-out' step. Check_Lipid_Removal->Implement_Freeze_Out Yes Check_Matrix_Effects Are matrix effects suspected (inconsistent results, signal suppression)? Check_Lipid_Removal->Check_Matrix_Effects No Optimize_dSPE Action: Use specialized dSPE sorbents (EMR-Lipid or Z-Sep). Implement_Freeze_Out->Optimize_dSPE Optimize_dSPE->Check_Matrix_Effects Use_Matrix_Matched_Cal Action: Prepare calibration standards in blank matrix extract. Check_Matrix_Effects->Use_Matrix_Matched_Cal Yes End Re-analyze Check_Matrix_Effects->End No Use_Matrix_Matched_Cal->End

Caption: Troubleshooting decision tree for low this compound recovery.

References

Impact of different adjuvants on Imazalil stability and performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Imazalil and various adjuvant systems.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation with this compound formulations.

Q1: My this compound formulation appears unstable or shows signs of degradation. What are the potential causes?

A: this compound instability can be influenced by several factors. The compound is generally very stable to hydrolysis in dilute acids and alkalis at room temperature when protected from light[1]. However, decomposition can occur at elevated temperatures (80°C and above) and under the influence of light[1][2]. If you are observing instability, consider the following:

  • pH of the Solution: While stable across a range, extreme pH levels combined with high temperatures can affect stability. Most fungicides perform best in slightly acidic water with a pH range of 4.0 to 6.5[3].

  • Incompatible Adjuvants: Certain adjuvants may be chemically incompatible with the this compound formulation, leading to precipitation or degradation[3]. Always check for compatibility, especially when mixing different types of adjuvants or using a new combination. Using a compatibility agent may help eliminate these problems[3].

  • Storage Conditions: Ensure the formulation is stored away from direct light and at a controlled room temperature. The shelf life of this compound is typically over two years under normal storage conditions[2].

Q2: I am observing reduced fungicidal efficacy against the target pathogen. How can I improve performance?

A: Reduced efficacy is a common issue that can often be resolved by optimizing the formulation and application method.

  • Adjuvant Selection: The choice of adjuvant is critical and specific to the fungicide and target fungus[4]. Adjuvants like non-ionic surfactants, crop oils, or methylated seed oils can enhance performance by increasing the absorption rate and reducing surface tension on the leaf surface[3]. For instance, vegetable oil-based surfactants have been shown to drastically enhance the potency of some pesticides[5][6].

  • Application Parameters: The temperature of the spray solution can significantly impact this compound uptake and performance. Increasing the dip temperature from 20°C to 50°C has been shown to increase this compound deposition by approximately 8-fold[7]. Higher concentrations and longer exposure times also tend to increase residue loading on the target fruit[8].

  • Fungicide Resistance: Intensive and prolonged use of this compound can lead to the selection of resistant strains of pathogens[9]. If you suspect resistance, it may be necessary to increase the this compound concentration or combine it with other agents like sodium bicarbonate (SBC), which has shown synergistic effects in some cases[9].

  • Coverage and Adhesion: Poor spray coverage can limit efficacy. Surfactants reduce the surface tension of spray droplets, allowing for better plant coverage and preventing droplets from rolling off hard-to-wet surfaces[10]. Spreader-stickers can be used to increase the spreading of droplets and make the residue more tenacious[10][11].

Q3: My spray application results in poor surface coverage and droplet rebound. What type of adjuvant should I consider?

A: This is a classic issue related to the physical properties of the spray solution.

  • Surfactants/Spreaders: The most common solution is to add a surfactant (a surface-acting agent). Non-ionic surfactants (NIS) are widely used to reduce the surface tension of spray droplets, which improves their ability to spread across a leaf surface instead of beading up and rolling off[3][10][11].

  • Stickers: If wash-off from rain or irrigation is a concern, a "sticker" adjuvant can be used. These adjuvants, often based on materials like pinene or latex, help the active ingredient adhere to the target surface[11].

  • Oils: Crop oil concentrates (COCs) and methylated seed oils (MSOs) also function as surfactants to reduce surface tension but have the added benefit of increasing the penetration of the active ingredient through the plant cuticle[3].

  • Multifunctional Adjuvants: For convenience, consider using a multifunctional adjuvant that combines several properties, such as a nonionic surfactant with deposition and penetrant capabilities, in a single product[11].

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an adjuvant in an this compound formulation?

A: An adjuvant is a substance added to a pesticide mixture to enhance the performance of the active ingredient (this compound) and/or improve the physical properties of the spray mixture[3]. Adjuvants themselves do not have pesticidal activity[3]. Their functions include improving spray dispersion, reducing drift, enhancing wetting and spreading on target surfaces, increasing penetration into the plant or fungus, and improving formulation stability[4][10].

Q2: What are the main types of adjuvants used with fungicides?

A: Adjuvants can be broadly categorized as activator adjuvants, which improve the activity of the pesticide, and special-purpose adjuvants, which modify the spray solution's physical properties[3].

  • Surfactants (Spreaders): These are the most common type. They reduce the surface tension of water, allowing for more uniform coverage on plant surfaces[10][11].

  • Oils (Penetrants): This category includes crop oils, crop oil concentrates (COCs), and methylated seed oils (MSOs). They help the active ingredient penetrate the waxy cuticle of leaves[3].

  • Stickers: These help the fungicide adhere to the leaf surface, providing rain fastness and resistance to wind erosion[11].

  • Buffering/Conditioning Agents: These adjust the pH of the spray solution to an optimal range for fungicide stability and performance[3].

  • Drift Control Agents: These increase the size of spray droplets to minimize off-target movement of the spray[11].

Q3: How does this compound work, and how do adjuvants assist its mechanism of action?

A: this compound is a systemic fungicide that inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes[1]. Without ergosterol, the cell membrane becomes permeable, leading to the leakage of cellular contents and ultimately inhibiting fungal growth and reproduction[1]. Adjuvants do not interfere with this biochemical mechanism directly. Instead, they play a crucial role in ensuring the active ingredient reaches the target site effectively. They enhance the uptake and transport of the fungicide into the plant tissue or the fungal cell wall, thereby maximizing the potential of the active ingredient[4].

Q4: Are there any safety considerations when working with adjuvants?

A: Yes. Although sometimes referred to as "inert" ingredients, adjuvants are chemically and biologically active and can have their own toxicity profiles[3][12][13]. Some adjuvants may be more toxic than the pesticide's active ingredient itself[3]. They can contribute to the immunotoxicity of a formulation and may act as skin sensitizers[12]. It is crucial to handle adjuvants with the same care as the active pesticide, following all safety instructions on the product label and Safety Data Sheet (SDS)[3].

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name (RS)-1-(β-allyloxy-2,4-dichlorophenethyl)imidazole[1]
Molecular Formula C14H14Cl2N2O[1]
Molecular Weight 297.2[1]
Physical State Slightly yellow to brown oily liquid[1][2]
Melting Point 52.7°C[1]
Vapor Pressure 0.158 mPa (at 20°C)[1]
Solubility in Water 0.18 g/L (at 20°C, pH 7.6)[1]
Solubility in Solvents >500 g/L in acetone, methanol, ethanol, xylene, toluene[1]
Chemical Stability Very stable to hydrolysis in dilute acids/alkalis at room temp. Stable up to 285°C.[1]
Table 2: Impact of Application Temperature on this compound Residue Levels on Citrus Fruit
Treatment Temperature (°C)Relative Deposition IncreaseFungicideReference
20°CBaselineThis compound (IMZ)[7]
50°C~8 times higher than at 20°CThis compound (IMZ)[7]
20°CBaselinePyrimethanil (PYR)[14]
50°C13-19 times higher than at 20°CPyrimethanil (PYR)[14]
Table 3: Influence of pH and Concentration on this compound Residue on Oranges

(Dipped for 30 seconds in an this compound EC solution) | Solution pH | Residue Level (Relative) | Reference | | :--- | :--- | :--- | | 3 or 5 | 1x |[8] | | 7 or 9 | 2x |[8] | | IMZ Sulphate Conc. (µg/mL) | Residue at pH 3 (µg/g) | Residue at pH 8 (µg/g) | Reference | | 0 | 0.09 | 0.03 |[8] | | 250 | 0.51 | 1.43 |[8] | | 500 | 0.97 | 3.50 |[8] | | 1000 | 1.45 | 11.20 |[8] |

Experimental Protocols

Protocol 1: Analysis of this compound Residues by HPLC

This protocol is based on methodologies for the determination of this compound in agricultural products[15][16].

1. Sample Preparation (Extraction and Cleanup): a. Homogenize a representative sample (e.g., fruit peel, whole fruit). b. Weigh 20-50g of the homogenized sample into a centrifuge tube. c. Add an extraction solvent such as acetic ether (ethyl acetate) and homogenize at high speed[15][16]. d. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive recovery. e. Combine the supernatants and concentrate using a rotary evaporator. f. For cleanup, pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Bond Elut PRS) to remove impurities[15][16]. g. Elute the this compound from the SPE cartridge and bring it to a final known volume with the mobile phase.

2. High-Performance Liquid Chromatography (HPLC) Conditions:

  • Column: Inertsil ODS-3 (4.6 x 150 mm) or equivalent C18 column[15][16].
  • Mobile Phase: Acetonitrile and 10 mM KH2PO4 solution (pH adjusted to 2.5) in a ratio of 35:65 (v/v)[15][16].
  • Flow Rate: 1.0 mL/min[15].
  • Detection: UV detector set at a wavelength of 225 nm[15].
  • Injection Volume: 20 µL[15].

3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.5 to 5.0 µg/mL)[15]. b. Inject the standards to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared sample extract. d. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The detection limit for this method is approximately 0.01 ppm[15][16].

Protocol 2: Evaluation of Fungicide Efficacy on Citrus Fruit

This protocol provides a general workflow for testing the efficacy of this compound formulations against fungal pathogens like Penicillium digitatum[9][14].

1. Pathogen and Fruit Preparation: a. Culture the desired fungal strain (e.g., P. digitatum) on a suitable medium like potato dextrose agar. b. Harvest spores and prepare a spore suspension of a known concentration (e.g., 10^5 spores/mL) in sterile water. c. Select healthy, uniform citrus fruits. Disinfect the surface and allow them to dry. d. Artificially wound the fruit at designated points on the equator. e. Inoculate each wound with a small volume (e.g., 10-20 µL) of the spore suspension[9].

2. Formulation and Treatment Application: a. Prepare the this compound and adjuvant formulations at the desired concentrations. b. If testing thermal effects, heat the treatment solutions to the target temperatures (e.g., 20°C and 50°C)[9][14]. c. Dip the inoculated fruits into the treatment solutions for a standardized duration (e.g., 30-60 seconds)[7]. Include a negative control (water dip) and a positive control (this compound without adjuvant). d. Allow the fruits to air dry completely.

3. Incubation and Evaluation: a. Place the treated fruits in storage containers and incubate under controlled conditions (e.g., 20°C and 90% relative humidity)[9]. b. Periodically (e.g., daily or every few days) inspect the fruits for signs of decay. c. The primary evaluation metric is disease incidence (percentage of infected wounds) and disease severity (lesion diameter). d. Continue the evaluation for a set period (e.g., 7-14 days) or until the control group shows maximum infection.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Formulation Preparation (this compound + Adjuvant) Application Treatment Application (e.g., Dipping, Spraying) Formulation->Application Inoculum Inoculum Preparation (Fungal Spores) Inoculum->Application Incubation Incubation (Controlled Environment) Application->Incubation Data_Collection Data Collection Incubation->Data_Collection Efficacy Efficacy Assessment (% Infection, Lesion Size) Data_Collection->Efficacy Residue Residue Analysis (HPLC) Data_Collection->Residue Analysis Statistical Analysis & Interpretation Efficacy->Analysis Residue->Analysis

Caption: General experimental workflow for evaluating this compound-adjuvant formulations.

Influence_Diagram Adjuvant Adjuvant Type (Surfactant, Oil, Sticker) Spray Spray Properties (Wetting, Spreading, Adhesion) Adjuvant->Spray Uptake Uptake & Penetration Adjuvant->Uptake Params Application Parameters (Temp, pH, Concentration) Params->Uptake Stability This compound Stability Params->Stability Performance Overall Performance (Efficacy) Spray->Performance Uptake->Performance Stability->Performance

Caption: Key factors influencing the stability and performance of this compound.

Mechanism_of_Action Adjuvant Adjuvant (Surfactant/Oil) Penetration Enhanced Penetration (Through Fungal Cell Wall) Adjuvant->Penetration This compound This compound Penetration->this compound Ergosterol Inhibition of Ergosterol Biosynthesis This compound->Ergosterol Membrane Disruption of Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death

Caption: this compound's mechanism of action, enhanced by adjuvant-mediated delivery.

References

Validation & Comparative

A Comparative Guide to Imazalil and Thiabendazole for Citrus Green Mold Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imazalil and Thiabendazole, two prominent fungicides used in the postharvest control of citrus green mold, caused by the fungus Penicillium digitatum. The following sections detail their mechanisms of action, comparative efficacy supported by experimental data, and the critical issue of fungicide resistance.

Introduction to Citrus Green Mold

Green mold, caused by Penicillium digitatum, is a major postharvest disease of citrus fruits worldwide, leading to significant economic losses.[1][2] The disease is characterized by rapid decay and the development of a characteristic green fungal sporulation on the fruit surface.[2] Control of green mold has heavily relied on the application of synthetic fungicides.[1][2] Among the most historically significant are this compound and Thiabendazole.

Fungicide Profiles

This compound

This compound is a systemic imidazole fungicide that acts as a demethylation inhibitor (DMI).[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][3] Specifically, this compound targets the sterol 14α-demethylase enzyme, which is encoded by the CYP51 gene.[1] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. This compound has been widely used since the 1970s for its curative and antisporulant properties against P. digitatum.[4]

Thiabendazole

Thiabendazole is a systemic benzimidazole fungicide.[5] Its mechanism of action involves binding to β-tubulin, a protein subunit of microtubules.[1] This binding prevents the assembly of microtubules, which are essential for cell division (mitosis) in fungal cells.[1] The disruption of mitosis ultimately leads to the inhibition of fungal growth and proliferation.[1] Thiabendazole has been a key tool in postharvest disease management for citrus.[6]

Comparative Efficacy

The effectiveness of both this compound and Thiabendazole has been well-documented, but the emergence of resistant strains of P. digitatum has complicated their use.[1][4][6] Several studies have evaluated their efficacy, both against sensitive and resistant isolates.

A study in the north of Iran evaluated the sensitivity of 15 P. digitatum isolates to several fungicides. The results for this compound and Thiabendazole are summarized below.

FungicideMean EC50 (µg/ml) for Mycelial GrowthMean EC50 (µg/ml) for Conidial Germination
This compound0.0650.117
Thiabendazole0.550.731
Data from a study on 15 isolates of Penicillium digitatum in the north of Iran.[7]

In this study, this compound demonstrated a lower mean EC50 value for both mycelial growth and conidial germination compared to Thiabendazole, indicating higher intrinsic activity against the tested isolates.[7] It's important to note that four of the fifteen isolates showed resistance to Thiabendazole.[7]

Another study highlighted the practical implications of resistance. While this compound could effectively control sensitive isolates, its efficacy was significantly reduced against resistant strains.[8] The benchmark residue level for 95% control of an this compound-sensitive isolate was predicted to be 0.81 µg/g, whereas for a resistant isolate, it was 2.64 µg/g.[8]

Furthermore, research on isolates from California packinghouses demonstrated that biotypes with resistance to both this compound and Thiabendazole were poorly controlled by either fungicide alone or in a mixture.[4]

Mechanisms of Fungicide Action and Resistance

The modes of action of this compound and Thiabendazole are distinct, targeting different cellular processes in P. digitatum.

cluster_this compound This compound Action cluster_thiabendazole Thiabendazole Action This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Cell_Membrane Fungal Cell Membrane Integrity Thiabendazole Thiabendazole Beta_Tubulin β-Tubulin Thiabendazole->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Mitosis Mitosis

Caption: Mechanisms of action for this compound and Thiabendazole against P. digitatum.

Resistance to these fungicides has developed through genetic mutations in the target sites.

  • Thiabendazole Resistance: Resistance to benzimidazoles like Thiabendazole is frequently due to point mutations in the β-tubulin gene.[1] These mutations alter the protein structure, reducing the binding affinity of the fungicide.[1]

  • This compound Resistance: The primary mechanisms of resistance to DMIs like this compound involve modifications in the CYP51 gene or the overexpression of this gene, leading to an increased production of the target enzyme.[1]

Experimental Protocols

The following is a generalized experimental workflow for testing the efficacy of fungicides against citrus green mold, based on methodologies described in the literature.

cluster_prep Preparation cluster_inoculation Inoculation & Treatment cluster_eval Evaluation Isolate_Prep 1. Fungal Isolate Preparation (P. digitatum) Spore_Suspension 2. Spore Suspension Preparation Isolate_Prep->Spore_Suspension Inoculation 5. Inoculation with Spore Suspension Spore_Suspension->Inoculation Fruit_Prep 3. Citrus Fruit Surface Sterilization Wounding 4. Fruit Wounding Fruit_Prep->Wounding Wounding->Inoculation Incubation_Pre 6. Pre-treatment Incubation Inoculation->Incubation_Pre Fungicide_App 7. Fungicide Application (this compound or Thiabendazole) Incubation_Pre->Fungicide_App Incubation_Post 8. Post-treatment Incubation Fungicide_App->Incubation_Post Data_Collection 9. Data Collection (Disease Incidence, Lesion Diameter, Sporulation) Incubation_Post->Data_Collection Analysis 10. Statistical Analysis Data_Collection->Analysis

Caption: Generalized experimental workflow for fungicide efficacy testing.

Detailed Methodologies

1. Fungal Isolate Preparation:

  • Isolates of P. digitatum (both fungicide-sensitive and resistant strains) are cultured on a suitable medium such as Potato Dextrose Agar (PDA).[9]

  • Cultures are incubated at approximately 25°C for 5-10 days to allow for sufficient conidial production.[9][10]

2. Spore Suspension Preparation:

  • Conidia are harvested from the PDA plates by flooding the surface with sterile distilled water containing a surfactant (e.g., 0.05% Tween 20).[10]

  • The surface is gently scraped to dislodge the spores.

  • The resulting suspension is filtered to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 conidia/ml).[9]

3. Citrus Fruit Preparation:

  • Healthy, unwaxed citrus fruits (e.g., lemons, oranges) are selected.

  • The fruits are surface-sterilized, for example, by dipping in a sodium hypochlorite solution (e.g., 2%) for a few minutes, followed by rinsing with sterile water and air-drying.[11]

4. Inoculation:

  • A sterile probe is used to create a uniform wound (e.g., 3 mm deep) at the equator of each fruit.[11]

  • A specific volume of the spore suspension (e.g., 10-20 µl) is pipetted into each wound.[4]

5. Fungicide Treatment:

  • Fruits are typically treated 18-24 hours after inoculation to allow for infection establishment.[4]

  • Fungicide solutions of this compound or Thiabendazole are prepared at various concentrations.

  • Application can be done by dipping the fruit in the fungicide solution for a set time (e.g., 15-60 seconds).[4]

6. Incubation and Evaluation:

  • Treated fruits are incubated at a controlled temperature (e.g., 20°C) and high relative humidity.[4]

  • After a set incubation period (e.g., 7-14 days), the fruits are evaluated for:

    • Disease Incidence: The percentage of inoculated wounds that develop decay.

    • Lesion Diameter: The size of the decay lesion.

    • Sporulation: The extent of fungal sporulation, often rated on a scale.[9]

Conclusion

Both this compound and Thiabendazole have been effective fungicides for the control of citrus green mold. However, their efficacy is significantly challenged by the development of resistant P. digitatum populations.[4][6] this compound generally shows higher intrinsic activity against sensitive strains.[7] The choice of fungicide should be informed by local resistance monitoring. Integrated pest management strategies, including the rotation of fungicides with different modes of action, are crucial for sustainable control of this important postharvest disease.[12]

References

Comparative Efficacy of Imazalil and Other DMI Fungicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Imazalil and other prominent Demethylation Inhibitor (DMI) fungicides, including Tebuconazole, Propiconazole, and Prochloraz. The information presented is supported by experimental data from various scientific studies, offering insights into their relative performance against key fungal pathogens.

Mechanism of Action: DMI Fungicides

DMI fungicides, belonging to the FRAC Group 3, act as sterol biosynthesis inhibitors (SBIs). Their primary mode of action is the inhibition of the C14-demethylase enzyme (encoded by the CYP51 gene), which is a critical step in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function, ultimately inhibiting fungal growth.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by DMI fungicides.

DMI_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including C14-demethylation DMI DMI Fungicides (this compound, Tebuconazole, etc.) DMI->Inhibition

Caption: DMI fungicides inhibit the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and other DMI fungicides against various fungal pathogens, primarily presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher antifungal activity.

Table 1: Efficacy against Penicillium digitatum (Green Mold on Citrus)

FungicideIsolate TypeEC50 (µg/mL)Reference
This compound Sensitive (M6R)0.006 - 0.16
This compound Resistant (D201)0.07 - 5.9
This compound Sensitive0.026
This compound Resistant~0.91
Propiconazole Sensitive0.104

Table 2: Efficacy against Botrytis cinerea (Gray Mold)

FungicideEC50 (µg/mL)Reference
Tebuconazole 0.3 - 0.9
Tebuconazole Baseline Mean: 0.29

Table 3: Efficacy against Colletotrichum spp. (Anthracnose)

FungicidePathogenEfficacyReference
Prochloraz C. fructicola & C. siamense>90% control
Propiconazole C. fructicola & C. siamense>90% control
Tebuconazole C. fructicola & C. siamenseLower control efficacy
Prochloraz C. gloeosporioidesHigh inhibitory effect

Table 4: Efficacy against Fusarium spp. (Head Blight, Wilt)

FungicidePathogenMycelial Growth Inhibition (%)DON Reduction (%)Reference
Tebuconazole F. oxysporum f. sp. ciceri100%-
Propiconazole F. oxysporum f. sp. ciceri92.96%-
Prothioconazole + Tebuconazole Fusarium Head Blight-45-60%
Tebuconazole Fusarium Head Blight-20-30%
Propiconazole Fusarium Head Blight-12-20%

Experimental Protocols

The data presented above are primarily derived from in vitro and in vivo experiments. Below are generalized methodologies for key experiments cited.

In Vitro Fungicide Efficacy Assay (Poisoned Food Technique)

This method is commonly used to determine the EC50 value of a fungicide against mycelial growth.

InVitro_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis Data Analysis FungicideStock Prepare Fungicide Stock Solutions FungicideDilution Create Serial Dilutions of Fungicide FungicideStock->FungicideDilution PDAPrep Prepare Potato Dextrose Agar (PDA) AmendedPDA Mix Fungicide Dilutions with Molten PDA PDAPrep->AmendedPDA FungicideDilution->AmendedPDA PourPlates Pour Amended PDA into Petri Dishes AmendedPDA->PourPlates Inoculate Place Mycelial Plug in Center of Amended PDA Plate PourPlates->Inoculate FungalCulture Obtain Pure Fungal Culture MycelialPlug Cut Mycelial Plugs from Culture Margin FungalCulture->MycelialPlug MycelialPlug->Inoculate Incubate Incubate Plates at Optimal Temperature Inoculate->Incubate MeasureColony Measure Colony Diameter at Regular Intervals Incubate->MeasureColony CalculateInhibition Calculate Percent Inhibition of Mycelial Growth MeasureColony->CalculateInhibition EC50 Determine EC50 Value using Probit Analysis CalculateInhibition->EC50

Caption: Workflow for determining in vitro fungicide efficacy using the poisoned food technique.

Detailed Steps:

  • Fungicide Preparation: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide). Serial dilutions are then made to achieve the desired final concentrations.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the fungicide dilutions are added to the molten agar to create the "poisoned" media.

  • Inoculation: A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of each PDA plate containing different fungicide concentrations. A control plate with no fungicide is also included.

  • Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25°C) for a set period.

  • Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

In Vivo Fungicide Efficacy Assay (Postharvest Fruit Treatment)

This method assesses the protective and curative efficacy of fungicides on fruit.

Detailed Steps:

  • Fruit Preparation: Healthy, uniform-sized citrus fruits are surface-sterilized.

  • Inoculation: For curative assays, fruits are wounded and inoculated with a spore suspension of the pathogen (e.g., Penicillium digitatum) and incubated for a period (e.g., 24 hours) before fungicide treatment. For protective assays, the fungicide is applied before inoculation.

  • Fungicide Application: Fruits are treated with the fungicide solution at various concentrations, often through dipping or spraying.

  • Incubation: Treated fruits are stored under controlled conditions of temperature and humidity.

  • Disease Assessment: The incidence and severity of the disease (e.g., lesion diameter, sporulation) are evaluated at regular intervals.

  • Data Analysis: The percentage of disease control is calculated for each treatment compared to an untreated control.

InVivo_Workflow cluster_fruit_prep Fruit Preparation cluster_treatment Inoculation & Treatment cluster_incubation_assessment Incubation and Assessment SelectFruit Select Healthy, Uniform Fruit SterilizeFruit Surface Sterilize Fruit SelectFruit->SterilizeFruit WoundFruit Wound Fruit Surface SterilizeFruit->WoundFruit Inoculate Inoculate with Fungal Spore Suspension WoundFruit->Inoculate FungicideApp Apply Fungicide Treatment (Dip/Spray) Inoculate->FungicideApp Curative FungicideApp->Inoculate Protective IncubateFruit Incubate under Controlled Conditions FungicideApp->IncubateFruit AssessDisease Assess Disease Incidence and Severity IncubateFruit->AssessDisease AnalyzeData Calculate Disease Control Efficacy AssessDisease->AnalyzeData

Caption: Generalized workflow for in vivo fungicide efficacy testing on citrus fruit.

Conclusion

This compound demonstrates high efficacy against sensitive strains of key postharvest pathogens like Penicillium digitatum. However, the development of resistant strains necessitates the consideration of alternative DMI fungicides and integrated pest management strategies. Tebuconazole, Propiconazole, and Prochloraz each exhibit varying spectrums of activity and efficacy against different fungal pathogens. For instance, Prochloraz and Propiconazole have shown strong performance against Colletotrichum species, while Tebuconazole is effective against Botrytis cinerea and certain Fusarium species. The choice of fungicide should be guided by the target pathogen, local resistance patterns, and crop type. The experimental data and protocols provided in this guide offer a foundation for further research and informed decision-making in the development and application of DMI fungicides.

Cross-Resistance Between Imazalil and Other Azole Fungicides in Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of azole fungicides in both agriculture and clinical settings has led to the emergence and selection of resistant fungal strains. A critical concern is the phenomenon of cross-resistance, where resistance to one azole compound confers resistance to other structurally similar azoles. This guide provides an objective comparison of the cross-resistance profiles between the imidazole fungicide Imazalil (IMZ) and other key azole antifungals, supported by experimental data and detailed methodologies.

Mechanisms of Azole Cross-Resistance

Azole fungicides, including imidazoles like this compound and triazoles like fluconazole and itraconazole, function by inhibiting the lanosterol 14α-demethylase enzyme, encoded by the ERG11 or CYP51 gene.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of this pathway leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and inhibiting fungal growth.[2]

Fungi have evolved several mechanisms to counteract the effects of azoles, which often result in cross-resistance across the entire class of drugs. The two primary mechanisms are:

  • Alterations in the Drug Target (CYP51A/ERG11): Point mutations in the cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of azole fungicides.[3][4] The specific mutation often determines the pattern of cross-resistance. For instance, in Aspergillus fumigatus, different mutations at codons G54, L98, Y121, M220, and G448 confer varying resistance profiles to different azoles.[5][6] Some mutations may provide broad cross-resistance, while others are specific to certain azole structures (e.g., long-tailed vs. short-tailed azoles).[5] Overexpression of the cyp51A gene, often caused by insertions of tandem repeats (e.g., TR₃₄, TR₄₆) in the promoter region, also leads to resistance by increasing the amount of the target enzyme.[7][8]

  • Overexpression of Efflux Pumps: Fungi can actively transport azole fungicides out of the cell using membrane-associated transporters, primarily from the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) superfamilies.[1][9][10] Overexpression of genes encoding these pumps, such as CDR1, CDR2, and MDR1, is a common cause of multidrug resistance (MDR).[9][11] This mechanism reduces the intracellular concentration of the drug to sub-lethal levels and typically confers broad cross-resistance to various azoles and even other classes of fungicides.[3][12]

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms AZOLE_in Azole (e.g., this compound) CYP51A CYP51A (Lanosterol 14α-demethylase) AZOLE_in->CYP51A Inhibits Ergosterol Ergosterol CYP51A->Ergosterol Synthesizes ToxicSterols Toxic Sterol Accumulation CYP51A->ToxicSterols Blocked Pathway Membrane Cell Membrane Integrity Ergosterol->Membrane GrowthInhibition Fungal Growth Inhibition Membrane->GrowthInhibition Loss of ToxicSterols->GrowthInhibition Mutation Target Modification (cyp51A mutations) Mutation->CYP51A Reduces Azole Binding Affinity Overexpression Target Overexpression (cyp51A promoter changes) Overexpression->CYP51A Increases Enzyme Concentration Efflux Efflux Pump (ABC/MFS Transporters) Efflux->AZOLE_in Pumps Azole Out AZOLE_ext External Azole AZOLE_ext->AZOLE_in Enters Cell

Fig. 1: Azole mode of action and primary resistance mechanisms.

Quantitative Data on Cross-Resistance

The degree of cross-resistance is quantified by measuring the minimum inhibitory concentration (MIC) or the effective concentration to inhibit 50% of growth (EC₅₀). An increase in these values for multiple azoles in a specific fungal isolate indicates cross-resistance.

Table 1: Azole Susceptibility Profiles in Aspergillus fumigatus

Fungal Strain TypeAzole FungicideMIC Range (µg/mL)MIC₉₀ (µg/mL)Reference
Clinical & Environmental This compoundNot Specified1[13]
(n=550)ItraconazoleNot Specified1[13]
VoriconazoleNot Specified0.13[13]
ProchlorazNot Specified1[13]
PropiconazoleNot Specified4-8[13]
Environmental Isolates This compound<0.25 - >43.15Not Specified[14]
(High Resistance)Itraconazole>22.32Not Specified[14]
Voriconazole<0.1 - >19.12Not Specified[14]
Tebuconazole>17.35Not Specified[14]

Table 2: Cross-Resistance in Candida Species

Fungal SpeciesAzole Resistance ProfileVoriconazole Resistance (%)Itraconazole Resistance (%)Reference
Candida spp. Fluconazole-Resistant71%Not Specified[15]
(n=37)Itraconazole-Resistant77%-[15]
C. glabrata Fluconazole-ResistantHigh cross-resistance to all azoles is a common feature due to efflux pump overexpression.[16]

Table 3: EC₅₀ Values of this compound and Other Fungicides Against Alternaria Species

Fungal SpeciesFungicideMean EC₅₀ (µg/mL) ± SDReference
A. alternata This compound0.492 ± 0.133[17]
(n=70)Propiconazole1.135 ± 0.407[17]
Pyrimethanil0.373 ± 0.161[17]
A. arborescens This compound0.327 ± 0.180[17]
(n=30)Propiconazole0.669 ± 0.452[17]
Pyrimethanil0.428 ± 0.190[17]

Data Interpretation: The tables demonstrate that fungal isolates with elevated MICs or EC₅₀ values to one azole frequently exhibit reduced susceptibility to others. For example, environmental A. fumigatus isolates with high resistance to itraconazole also show high MICs for this compound and tebuconazole.[14] Similarly, in Candida species, resistance to fluconazole is highly predictive of resistance to voriconazole.[15] This pattern strongly suggests shared resistance mechanisms.

Experimental Protocols

The following are standardized methodologies used to investigate and quantify cross-resistance between this compound and other azole fungicides.

Antifungal Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 and EUCAST EDef 9.3.2 procedures.[18][19]

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh conidia. A suspension is prepared in sterile saline with 0.05% Tween 80 and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Drug Dilution: A serial two-fold dilution of each azole fungicide (this compound, Itraconazole, Voriconazole, etc.) is prepared in 96-well microtiter plates using RPMI 1640 medium. A drug-free well serves as a positive growth control.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35-37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.[18]

MIC_Workflow start Start: Fungal Isolate prep_inoculum 1. Prepare Inoculum (0.4-5 x 10⁴ CFU/mL) start->prep_inoculum inoculate 3. Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates 2. Prepare Microtiter Plates (Serial Azole Dilutions) prep_plates->inoculate incubate 4. Incubate (35-37°C, 48-72h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: MIC Value read_mic->end

Fig. 2: Workflow for Antifungal Susceptibility Testing (MIC).
Molecular Analysis of cyp51A Gene Mutations

This protocol is used to identify point mutations and promoter insertions in the cyp51A gene, a primary mechanism of azole resistance.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from the fungal isolate using a commercial kit or standard phenol-chloroform methods.

  • PCR Amplification: The entire cyp51A gene and its promoter region are amplified using specific primers.

  • DNA Sequencing: The PCR products are purified and sequenced using Sanger sequencing.

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence (e.g., from a susceptible strain) to identify any nucleotide changes. These changes are then translated to determine amino acid substitutions (e.g., L98H) or insertions in the promoter (e.g., TR₃₄).[7]

Gene Expression Analysis of Efflux Pumps via qRT-PCR

This method quantifies the expression levels of efflux pump genes to determine if overexpression is a contributing factor to resistance.

Methodology:

  • Fungal Culture and RNA Extraction: The fungal isolate is grown to mid-log phase, optionally in the presence of a sub-lethal concentration of an azole to induce gene expression. Total RNA is then extracted.

  • cDNA Synthesis: The extracted RNA is treated with DNase I and reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target efflux pump genes (e.g., mdr1, atrF) and a housekeeping gene (e.g., β-tubulin or actin) for normalization.

  • Data Analysis: The relative expression of the target genes in the resistant isolate is calculated using the ΔΔCt method, comparing it to the expression level in a susceptible, wild-type strain. A significant fold-increase in expression indicates upregulation.[20]

Cross_Resistance_Logic cluster_mechanisms Primary Resistance Mechanism cluster_mutations Specific CYP51A Mutations in A. fumigatus cluster_phenotypes Resulting Cross-Resistance Phenotype M1 CYP51A Alteration TR34_L98H TR₃₄/L98H M1->TR34_L98H G54 G54 M1->G54 M220 M220 M1->M220 TR46_Y121F TR₄₆/Y121F/T289A M1->TR46_Y121F M2 Efflux Pump Overexpression P1 Multi-Azole Resistance M2->P1 Broad (MDR) TR34_L98H->P1 P2 Itraconazole/ Posaconazole Resistance G54->P2 P3 Itraconazole Resistance M220->P3 TR46_Y121F->P1

Fig. 3: Relationship between resistance mechanisms and phenotypes.

Conclusion

Cross-resistance between this compound and other azole fungicides is a significant and well-documented phenomenon driven primarily by modifications to the drug target, CYP51A, and the overexpression of multidrug efflux pumps.[3] The specific genetic alterations often dictate the spectrum of cross-resistance, with some mutations conferring resistance to nearly all azoles, while others affect only a subset.[5] The data clearly indicate that resistance to one azole, whether agricultural or clinical, can compromise the efficacy of others in the class.[8][15] This underscores the need for integrated stewardship programs and the development of novel antifungals with different modes of action to manage the growing threat of pan-azole resistance in pathogenic fungi.

References

A Comparative Guide: HPLC vs. GC Methods for Imazalil Residue Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fungicide residues like Imazalil is paramount for ensuring food safety and regulatory compliance. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your specific analytical needs.

Quantitative Performance Data

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes key validation parameters for HPLC and GC methods in the quantification of this compound residues, compiled from various studies.

Validation ParameterHPLCGCSource(s)
Limit of Detection (LOD) 0.01 - 0.04 ppm0.001 - 0.05 ppm[1][2]
Limit of Quantification (LOQ) 0.025 ppm0.01 - 0.05 µg/g[1][3][4]
Linearity (Correlation Coefficient, r²) >0.99>0.99[1]
Accuracy (Recovery %) 72.5 - 101.2%90.0 - 108.7%[1][3][4]
Precision (RSD %) <6%<15%[1][3]

Experimental Workflows

The general workflow for pesticide residue analysis involves sample preparation followed by chromatographic analysis. Below are diagrams illustrating the typical experimental workflows for HPLC and GC methods for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Fruit Sample (e.g., Citrus) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetic Ether) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18/PRS Cartridge) Extraction->Cleanup HPLC HPLC System Cleanup->HPLC Column Reversed-Phase Column (e.g., C18) Quantification Quantification HPLC->Quantification Detection UV or MS/MS Detector Reporting Reporting Quantification->Reporting

HPLC Experimental Workflow for this compound Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Fruit Sample (e.g., Citrus) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Cleanup Liquid-Liquid Partitioning or Solid Phase Extraction (SPE) Extraction->Cleanup GC GC System Cleanup->GC Column Capillary Column Quantification Quantification GC->Quantification Detection ECD, NPD, or MS Detector Reporting Reporting Quantification->Reporting

GC Experimental Workflow for this compound Analysis

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of this compound residues using HPLC and GC.

HPLC-UV Method

This protocol is a synthesized example based on common practices found in the literature for the analysis of this compound in fruits.[1][5]

1. Sample Preparation

  • Weigh a representative portion of the homogenized fruit sample (e.g., 25 g).

  • Add 50 mL of acetic ether and homogenize for 2 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Concentrate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 5 mL of methanol/water).

  • Perform a clean-up step using a C18 Solid Phase Extraction (SPE) cartridge, conditioned with methanol and water.

  • Elute the this compound from the SPE cartridge with a small volume of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

2. HPLC-UV Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with a suitable buffer (e.g., ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 202 nm.[6]

  • Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

GC-NPD/MS Method

This protocol is a generalized procedure based on established GC methods for this compound residue analysis in citrus fruits.[3][4][7]

1. Sample Preparation

  • Weigh 20 g of the homogenized citrus sample into a centrifuge tube.

  • Add 40 mL of ethyl acetate and homogenize at high speed for 2 minutes.

  • Add anhydrous sodium sulfate to remove water and centrifuge.

  • Transfer the supernatant to a flask and concentrate using a rotary evaporator.

  • Perform a liquid-liquid partitioning clean-up by dissolving the residue in hexane and partitioning against acetonitrile.

  • Collect the acetonitrile phase and evaporate it to dryness.

  • Reconstitute the final residue in a small, known volume of a suitable solvent (e.g., toluene) for GC injection.

2. GC-NPD/MS Conditions

  • Instrument: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C (for NPD).

  • MS Conditions (if used): Electron ionization (EI) mode, with monitoring of characteristic this compound ions for quantification and confirmation.

  • Quantification: Based on an external or internal standard calibration curve.

Method Comparison and Considerations

FeatureHPLCGC
Analyte Suitability Well-suited for polar, non-volatile, and thermally labile compounds.Ideal for volatile and thermally stable compounds. This compound is amenable to both.
Sample Preparation Often requires clean-up steps like SPE to remove matrix interferences, especially with UV detection.[2]May require derivatization for certain compounds, but not typically for this compound. Clean-up is also crucial.
Sensitivity & Selectivity HPLC-MS/MS offers excellent sensitivity and selectivity. UV detection is less selective.GC with selective detectors like ECD, NPD, or MS provides high sensitivity and selectivity.[3]
Instrumentation Cost HPLC-UV systems are generally more affordable. HPLC-MS/MS systems have a higher initial cost.GC systems with standard detectors (FID, NPD, ECD) are cost-effective. GC-MS systems are more expensive.
Throughput Can be automated for high-throughput analysis.Also amenable to automation and high-throughput screening.
Robustness Generally robust and reliable for routine analysis.Robust, with well-established methods for pesticide residue analysis.

Conclusion

Both HPLC and GC are highly effective and validated methods for the quantification of this compound residues. The choice between the two often depends on the specific requirements of the laboratory, including the available instrumentation, desired sensitivity, sample matrix, and cost considerations.

  • GC methods , particularly those coupled with selective detectors like NPD or MS, often provide lower limits of detection and high selectivity, making them a strong choice for trace-level residue analysis in complex matrices like citrus fruits.[3][8]

  • HPLC methods , especially when paired with MS/MS detectors, offer comparable sensitivity and are advantageous for their ability to analyze a broader range of pesticide polarities without derivatization. HPLC with UV detection provides a cost-effective option for routine screening, although it may require more rigorous sample clean-up to ensure selectivity.[1]

Ultimately, proper method validation according to international guidelines is crucial to ensure the accuracy, precision, and reliability of the analytical results, regardless of the technique chosen.

References

A Comparative Analysis of the Genotoxicity of Imazalil, Pyrimethanil, and Thiabendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of three widely used agricultural fungicides: Imazalil, Pyrimethanil, and Thiabendazole. The information presented is collated from a range of experimental studies to assist in risk assessment and to inform future research and development in this field.

Executive Summary

This compound, Pyrimethanil, and Thiabendazole are fungicides extensively used in post-harvest treatments to prevent fungal growth on fruits and vegetables. While effective in their agricultural application, concerns regarding their potential genotoxicity—the ability to damage genetic material—have prompted numerous scientific investigations. This guide synthesizes the findings from key genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, to provide a comparative overview of these three compounds. The evidence suggests that all three fungicides exhibit genotoxic potential under certain experimental conditions, with Thiabendazole demonstrating a distinct mechanism of action related to aneuploidy induction.

Comparative Genotoxicity Data

The following tables summarize the quantitative data from various genotoxicity studies on this compound, Pyrimethanil, and Thiabendazole.

Table 1: Ames Test Results for Mutagenicity

FungicideTest SystemConcentration/DoseMetabolic Activation (S9)ResultsReference
This compound S. typhimurium TA98, TA100, TA153515 and 30 µ g/plate With and WithoutInduced direct base-pair and indirect frameshift mutations.[1][1]
Pyrimethanil S. typhimurium TA98, TA100, TA153515 and 30 µ g/plate With and WithoutInduced direct and indirect base-pair mutations.[1][1]
Thiabendazole S. typhimurium TA98, TA100, TA153515 and 30 µ g/plate With and WithoutInduced direct frameshift and indirect base-pair mutations.[1][1]
Thiabendazole S. typhimurium and E. coli50-400 µg/ml (with UVA)Not specifiedStrong induction of -1 frameshift and base-substitution mutations.[2][2]

Table 2: Comet Assay Results for DNA Damage

FungicideTest SystemConcentration/DoseExposure TimeKey FindingsReference
This compound Human lymphocytes6.8 - 136 µ g/plate 4 and 24 hoursSignificant dose-dependent increase in DNA damage (tail moment).[3] Genotoxic at 68 and 136 µ g/plate after 4h in DMSO.[3][3]
Pyrimethanil Human lymphocytes5 - 100 µ g/plate 4 and 24 hoursSignificant increase in DNA damage at all concentrations.[3] Genotoxic at 25, 50, and 100 µ g/plate after 4h in DMSO.[3][3]
Thiabendazole Human lymphocytes5 - 100 µ g/plate 4 and 24 hoursSignificant increase in DNA damage.[3] Genotoxic at 25, 50, and 100 µ g/plate after 4h in DMSO.[3][3]
This compound Drosophila melanogaster1 and 4.5 mMNot specifiedStatistically significant increase in DNA damage scores.
Thiabendazole Human lymphoblastoid WTK1 cells50-400 µg/ml (with UVA)10 minutesCaused DNA damage.[2][2]

Table 3: Micronucleus (MN) and Chromosomal Aberration (CA) Assay Results

FungicideTest SystemConcentration/DoseAssay TypeKey FindingsReference
This compound Human lymphocytes0 - 672 µMMN and CADose-dependent increase in the frequency of structural chromosomal aberrations and micronuclei.[4][4]
Pyrimethanil Not specifiedNot specifiedNot specifiedReported as not mutagenic in a battery of in vitro and in vivo genotoxicity studies.[5][5]
Thiabendazole Human lymphocytes0.5, 5, and 50 µg/mlMNSignificantly increased micronucleus frequency at all concentrations, suggesting aneugenic potential.[6][6]
Thiabendazole Mouse oocytes100 mg/kgAneuploidyInduced a small but significant increase in the frequency of aneuploid oocytes.[7][7]
Thiabendazole CHO cells50-100 µg/mlSCE and Mitotic Spindle AnomaliesSignificant increase in sister chromatid exchange and mitotic spindle anomalies.[8][8]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are outlined below, based on established OECD guidelines and practices referenced in the reviewed literature.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis p1 Bacterial Strains (e.g., S. typhimurium TA98, TA100) e1 Bacteria + Test Compound + (with/without S9 Mix) p1->e1 p2 Test Compound (Varying concentrations) p2->e1 p3 S9 Mix (for metabolic activation) p3->e1 p4 Control Groups (Positive and Negative) a4 Compare with controls p4->a4 e2 Incubate in top agar e1->e2 a1 Plate on minimal glucose agar e2->a1 a2 Incubate for 48-72 hours a1->a2 a3 Count revertant colonies a2->a3 a3->a4

Caption: Workflow of the Ames Test for mutagenicity assessment.

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, each sensitive to different types of mutations (frameshift or base-pair substitutions).

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, along with positive and negative controls.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (e.g., histidine).

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Micronucleus Assay (In Vitro - OECD 487)

The in vitro micronucleus assay is used to detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

Experimental Workflow:

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cyto Cytokinesis Block cluster_harvest Harvesting & Staining cluster_score Scoring c1 Culture mammalian cells (e.g., human lymphocytes, CHO) c2 Expose to test compound (various concentrations) c1->c2 cy1 Add Cytochalasin B c2->cy1 cy2 Incubate to allow cell division cy1->cy2 h1 Harvest cells cy2->h1 h2 Prepare slides h1->h2 h3 Stain with DNA-specific dye h2->h3 s1 Microscopic analysis h3->s1 s2 Count micronuclei in binucleated cells s1->s2

Caption: Workflow of the in vitro Micronucleus Assay.

Methodology:

  • Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are cultured.

  • Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow:

Comet_Assay_Workflow cluster_prep Cell Preparation & Lysis cluster_electro Electrophoresis cluster_analysis Visualization & Analysis p1 Isolate single cells p2 Embed cells in agarose on a slide p1->p2 p3 Lyse cells to remove membranes and proteins, leaving nucleoids p2->p3 e1 Unwind DNA in alkaline buffer p3->e1 e2 Perform electrophoresis e1->e2 a1 Stain DNA with fluorescent dye e2->a1 a2 Visualize under a microscope a1->a2 a3 Measure DNA migration (comet tail) a2->a3

Caption: Workflow of the Comet Assay for DNA damage analysis.

Methodology:

  • Cell Preparation: A suspension of single cells is obtained from the test system (e.g., cultured cells or isolated lymphocytes).

  • Embedding and Lysis: The cells are embedded in a thin layer of agarose on a microscope slide and then lysed with detergents and high salt to remove cell membranes and proteins, leaving the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline solution to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it (tail moment). An increase in the tail moment indicates an increase in DNA damage.

Mechanisms of Genotoxicity: Signaling Pathways

The genotoxic effects of these fungicides are mediated through different cellular pathways.

This compound: Oxidative Stress-Induced DNA Damage

The primary mechanism of this compound-induced genotoxicity appears to be the induction of oxidative stress.

Imazalil_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS OxidativeDamage Oxidative Damage to Cellular Components ROS->OxidativeDamage DNA_Damage DNA Strand Breaks and Adducts OxidativeDamage->DNA_Damage ChromosomalAberrations Chromosomal Aberrations DNA_Damage->ChromosomalAberrations Micronuclei Micronucleus Formation ChromosomalAberrations->Micronuclei

Caption: Proposed pathway for this compound-induced genotoxicity.

This compound exposure can lead to an increase in reactive oxygen species (ROS) within the cell. This creates a state of oxidative stress, causing damage to cellular macromolecules, including DNA. The resulting DNA lesions, such as strand breaks and the formation of DNA adducts, can lead to chromosomal aberrations and the formation of micronuclei if not properly repaired.

Pyrimethanil: Interference with Biosynthesis and Cellular Processes

Pyrimethanil's genotoxic effects are likely linked to its primary mode of action as a fungicide, which involves the inhibition of methionine biosynthesis. This can have downstream consequences on cellular processes.

Pyrimethanil_Pathway Pyrimethanil Pyrimethanil Exposure Methionine_Inhibition Inhibition of Methionine Biosynthesis Pyrimethanil->Methionine_Inhibition Energy_Metabolism Disruption of Energy Metabolism Pyrimethanil->Energy_Metabolism Antioxidant_Response Impaired Antioxidant Response Pyrimethanil->Antioxidant_Response Protein_Synthesis Altered Protein Synthesis and Function Methionine_Inhibition->Protein_Synthesis Cellular_Stress Increased Cellular Stress Protein_Synthesis->Cellular_Stress Energy_Metabolism->Cellular_Stress Antioxidant_Response->Cellular_Stress DNA_Damage DNA Damage Cellular_Stress->DNA_Damage

Caption: Proposed pathway for Pyrimethanil-induced genotoxicity.

By inhibiting the synthesis of the essential amino acid methionine, Pyrimethanil can disrupt protein synthesis and overall cellular metabolism.[9] This, coupled with potential effects on energy conservation and the cell's antioxidant response, can lead to a state of cellular stress that may result in DNA damage.

Thiabendazole: Mitotic Spindle Disruption and Aneuploidy

Thiabendazole exhibits a distinct genotoxic mechanism primarily characterized by its ability to induce aneuploidy (an abnormal number of chromosomes).

Thiabendazole_Pathway Thiabendazole Thiabendazole Exposure Tubulin_Binding Binding to Tubulin Thiabendazole->Tubulin_Binding Spindle_Disruption Disruption of Mitotic Spindle Formation Tubulin_Binding->Spindle_Disruption Chromosome_Segregation Improper Chromosome Segregation Spindle_Disruption->Chromosome_Segregation p53_Activation p53 Pathway Activation Spindle_Disruption->p53_Activation Aneuploidy Aneuploidy (Chromosome Gain/Loss) Chromosome_Segregation->Aneuploidy Aneuploidy->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Proposed pathway for Thiabendazole-induced aneuploidy.

Thiabendazole is known to interact with tubulin, a key protein component of microtubules.[10][11][12] This interaction disrupts the formation and function of the mitotic spindle, which is essential for proper chromosome segregation during cell division. The failure of chromosomes to segregate correctly leads to aneuploidy in daughter cells. This disruption of the cell cycle can also activate the p53 tumor suppressor pathway, potentially leading to apoptosis (programmed cell death).[13][14][15][16]

Conclusion

The genotoxicity data for this compound, Pyrimethanil, and Thiabendazole indicate that all three fungicides have the potential to cause genetic damage under specific experimental conditions.

  • This compound primarily acts through the induction of oxidative stress, leading to DNA strand breaks and chromosomal aberrations.

  • Pyrimethanil appears to exert its genotoxic effects indirectly by disrupting essential biosynthetic pathways and cellular metabolism, leading to cellular stress and subsequent DNA damage.

  • Thiabendazole has a well-defined aneugenic mechanism of action, causing an abnormal number of chromosomes by interfering with the mitotic spindle. It can also induce DNA damage through other mechanisms.

The comparative analysis presented in this guide highlights the different genotoxic profiles of these three fungicides. This information is crucial for regulatory agencies in setting safe exposure limits and for the agricultural industry in developing safer alternatives. For researchers and drug development professionals, understanding these mechanisms can inform the design of more specific and sensitive toxicity screening assays and aid in the development of compounds with improved safety profiles. Further research is warranted to fully elucidate the signaling pathways involved in the genotoxicity of these compounds and to better understand their potential long-term health effects in humans.

References

Imazalil Demonstrates Significant Efficacy Against Thiabendazole-Resistant Penicillium Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Extensive research and experimental data confirm the potent efficacy of the fungicide Imazalil in controlling strains of Penicillium that have developed resistance to Thiabendazole. This finding is critical for industries, particularly in postharvest citrus management, where Thiabendazole resistance in pathogens like Penicillium digitatum (green mold) and Penicillium italicum (blue mold) has rendered the latter fungicide largely ineffective.[1] this compound, with its distinct mechanism of action, provides a reliable alternative for managing these economically damaging fungal diseases.

This compound's effectiveness stems from its different biochemical target compared to Thiabendazole.[2] Thiabendazole belongs to the benzimidazole class of fungicides, which act by binding to β-tubulin, thereby disrupting microtubule assembly and inhibiting mitosis.[2] Resistance to Thiabendazole typically arises from point mutations in the β-tubulin gene.[2] In contrast, this compound is a demethylation inhibitor (DMI) fungicide that targets the ergosterol biosynthesis pathway, a crucial component of the fungal cell membrane.[2][3] This different mode of action allows this compound to effectively control fungal strains that are no longer susceptible to Thiabendazole.

Comparative Efficacy: Quantitative Analysis

The superior performance of this compound against Thiabendazole-resistant Penicillium strains is clearly demonstrated by comparing their respective EC50 values (the effective concentration required to inhibit 50% of fungal growth). In numerous studies, the EC50 values for this compound against Thiabendazole-resistant strains are significantly lower than those for Thiabendazole itself, indicating a much higher level of potency.

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of this compound and Thiabendazole against Penicillium digitatum

Isolate TypeThis compound (IMZ)Thiabendazole (TBZ)
Sensitive (Wild-Type) 0.026[1]0.1[1]
Thiabendazole-Resistant 0.81 - 0.98[4]39.23 - 50.84[4]
This compound-Resistant 0.52 - 1.075[1][5]> 47[4]

Table 2: Comparative in vitro Efficacy (EC50 in µg/mL) of this compound and Thiabendazole against Penicillium italicum

Isolate TypeThis compound (IMZ)Thiabendazole (TBZ)
Sensitive (Wild-Type) 0.04[4]0.16[4]
Thiabendazole-Resistant 0.53 - 0.61[4]52.97 - 59.92[4]

Experimental Protocols

The following methodologies are standardly employed to assess the efficacy of fungicides against Penicillium strains.

In Vitro Fungicide Sensitivity Assay (EC50 Determination)

This experiment quantifies the concentration of a fungicide required to inhibit fungal growth by 50%.

  • Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is amended with a range of fungicide concentrations. A control medium with no fungicide is also prepared.

  • Inoculation: The center of each agar plate is inoculated with a standardized spore suspension or a mycelial plug of the Penicillium isolate being tested.

  • Incubation: The plates are incubated at a controlled temperature (typically 25°C) for a specified period (e.g., 5-7 days).

  • Data Collection: The diameter of the fungal colony on each plate is measured.

  • Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by regression analysis of the growth inhibition data versus the fungicide concentrations.[5]

In Vivo Fungicide Efficacy on Citrus Fruit

This experiment evaluates the ability of a fungicide to control fungal decay on fruit.

  • Fruit Preparation: Citrus fruits are wounded at specific sites.

  • Inoculation: A known concentration of Penicillium spore suspension is introduced into the wounds.

  • Fungicide Treatment: The inoculated fruit is treated with the fungicide solution via dipping, drenching, or spraying. Control fruits are treated with a solution lacking the fungicide.

  • Incubation: The fruit is stored under controlled conditions (e.g., 20°C) for a period of time (e.g., 7-15 days).

  • Evaluation: The incidence and severity of decay, as well as the degree of sporulation, are assessed and compared between the treated and control groups.[6][7]

Visualizing Experimental and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A Prepare Fungicide-Amended Media B Inoculate with Penicillium Spores A->B C Incubate at 25°C B->C D Measure Colony Diameter C->D E Calculate EC50 Value D->E F Wound and Inoculate Citrus Fruit G Apply Fungicide Treatment F->G H Incubate Fruit G->H I Assess Decay and Sporulation H->I

Caption: Experimental workflow for assessing fungicide efficacy.

resistance_mechanism TBZ Thiabendazole Microtubules β-tubulin -> Microtubule Assembly TBZ->Microtubules Binds to IMZ This compound Ergosterol CYP51 -> Ergosterol Biosynthesis IMZ->Ergosterol Inhibits CellDivision Inhibition of Mitosis Microtubules->CellDivision Disrupts CellMembrane Disruption of Cell Membrane Ergosterol->CellMembrane Disrupts

Caption: Fungicide mechanisms of action.

Conclusion

The available data unequivocally supports the use of this compound as a highly effective solution for the control of Thiabendazole-resistant Penicillium strains. Its distinct mode of action provides a crucial tool in fungicide resistance management strategies for the citrus industry. While resistance to this compound has also been reported, its development is not linked to Thiabendazole resistance, making it a valuable rotational partner in integrated pest management programs.[8] Continued monitoring of fungicide sensitivity and the strategic use of different modes of action are essential for the long-term sustainable control of postharvest diseases.

References

Enantioselective Degradation of Imazalil in Apple Cultivars: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imazalil, a widely used systemic fungicide, is a chiral compound, existing as two enantiomers, (R)-(-)-Imazalil and (S)-(+)-Imazalil. While possessing identical physicochemical properties, these enantiomers often exhibit different biological activities and degradation rates in the environment and within organisms. This guide provides a comparative analysis of the enantioselective degradation of this compound in various apple cultivars, supported by experimental data, to aid in accurate risk assessment and the development of more effective and safer agricultural practices.

Comparative Degradation of this compound Enantiomers in Different Apple Cultivars

The degradation of this compound enantiomers has been shown to be stereoselective and dependent on the apple cultivar. A study by Dong et al. (2017) provides key insights into this variability. The research demonstrated that in 'Gala' apples, (S)-(+)-Imazalil degraded more rapidly than its (R)-(-)- counterpart.[1][2] Conversely, in 'Golden Delicious' apples, the (R)-(-)-enantiomer was preferentially degraded.[1][2] Interestingly, no significant enantioselectivity was observed in 'OBIR-2T-47' apples.[1][2]

Another study also observed that R-(−)-imazalil degraded slightly faster than S-(+)-imazalil in apples under field conditions, with half-lives of 9.82–10.09 days.[3] This highlights the complexity and cultivar-specific nature of this compound degradation.

The following table summarizes the enantioselective degradation of this compound in different apple cultivars based on available research.

Apple CultivarPreferentially Degraded EnantiomerHalf-life (days)Reference
Gala(S)-(+)-ImazalilNot Specified[1][2]
Golden Delicious(R)-(-)-ImazalilNot Specified[1][2][4]
OBIR-2T-47No significant enantioselectivityNot Specified[1][2]
Unspecified CultivarR-(−)-Imazalil9.82–10.09[3]

Experimental Protocols

The data presented above was obtained through robust analytical methodologies. The following is a detailed description of the experimental protocol used for the enantioseparation and quantification of this compound in apples.

1. Sample Preparation and Extraction

  • Homogenization: Apple samples are first homogenized.

  • Extraction: The homogenized sample is typically extracted with an organic solvent. A common method involves using a mixture of organic solvents, and sodium chloride is often added to the homogenate before extraction.[5] For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed. This involves extraction with acetonitrile, followed by the addition of anhydrous magnesium sulfate and sodium chloride for partitioning.

  • Purification: The crude extract is then purified to remove interfering matrix components. This is commonly achieved using solid-phase extraction (SPE) with cartridges containing materials like primary secondary amine (PSA) and graphitized carbon black (GCB).

2. Enantioselective Analysis by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Chromatographic Separation: The enantiomers of this compound are separated using a chiral column. A Lux Cellulose-2 column is effective for this purpose.[1][2] The mobile phase typically consists of an acetonitrile and water mixture (e.g., 65:35, v/v).[1][2]

  • Mass Spectrometric Detection: The separated enantiomers are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high sensitivity and selectivity. The limit of quantitation (LOQ) for each enantiomer can be as low as <0.60 μg/kg.[1][2]

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the analysis of this compound enantiomers in apples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis sample Apple Sample homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile) homogenization->extraction cleanup Dispersive SPE Cleanup (PSA, GCB, MgSO4) extraction->cleanup chiral_hplc Chiral UPLC (Lux Cellulose-2 Column) cleanup->chiral_hplc Purified Extract msms Tandem Mass Spectrometry (MRM Mode) chiral_hplc->msms quantification Quantification of Enantiomers msms->quantification Mass Spectra degradation Degradation Rate Calculation quantification->degradation

Caption: Experimental workflow for enantioselective analysis of this compound in apples.

This guide provides a concise overview of the enantioselective degradation of this compound in different apple cultivars, supported by experimental evidence. The cultivar-dependent degradation patterns underscore the importance of stereospecific analysis in pesticide residue studies and environmental risk assessment. The detailed experimental protocol and workflow offer a practical reference for researchers in this field.

References

A Comparative Analysis of Imazalil Metabolism in Rats and Fish

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals significant differences in the metabolic pathways of the fungicide Imazalil between mammalian and aquatic species, specifically rats and fish. This guide synthesizes key experimental findings on the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing researchers, scientists, and drug development professionals with a concise comparative overview.

This compound, a widely used fungicide for the post-harvest treatment of fruits and vegetables and as a veterinary antifungal, undergoes extensive metabolism in rats, with the majority of the compound being rapidly absorbed and eliminated. In contrast, while fish also metabolize this compound, the available data, primarily from studies on zebrafish, is less detailed regarding the specific quantitative breakdown of metabolic pathways, highlighting a notable data gap in aquatic toxicology.

Executive Summary of Comparative Metabolism

Parameter Rats Fish
Absorption Rapid and extensive following oral administration.[1]Absorption across the gills is suggested to be a primary route, though a significant fraction may not be effectively absorbed.[2][3]
Distribution Highest concentrations of radioactivity found in the liver, lungs, and kidneys.[1][4] No evidence of bioaccumulation.[5]This compound and its metabolites are expected to distribute throughout the body. The liver is a key organ for metabolism.[2][3]
Metabolism Extensive biotransformation into at least 25 metabolites. Major pathways include epoxidation, epoxide hydration, oxidative O-dealkylation, imidazole oxidation and scission, and oxidative N-dealkylation.[4]The liver is the primary site of metabolism, with evidence suggesting extensive biotransformation into glucuronate conjugates. "this compound-M" has been identified as a major environmental metabolite.[2][3][6]
Excretion Rapid, with approximately 90% of the administered dose excreted within 96 hours.[1][4] Excretion is roughly equal between urine and feces.[1][4]The primary routes of excretion are likely via the gills, urine, and bile.
Major Metabolites α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, 2,4-dichloromandelic acid, (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole, and others.[1][4]"this compound-M" (α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) and glucuronide conjugates.[2][3][6]

Detailed Experimental Protocols

Rat Metabolism Studies

A pivotal study on the metabolism of this compound in rats involved the oral administration of radiolabeled this compound sulfate. The experimental protocol is summarized below:

  • Test Animals: Wistar rats.

  • Dosing: Single oral gavage of ³H-labeled or ¹⁴C-labeled this compound sulfate at doses typically ranging from 1.25 mg/kg to 20 mg/kg body weight.[1][4][7]

  • Sample Collection: Urine and feces were collected at regular intervals (e.g., 0-24h, 24-48h, 48-72h, 72-96h) post-administration. At the end of the study period (typically 96 hours), animals were euthanized, and various tissues (liver, kidneys, lungs, etc.) were collected.[4][7]

  • Analytical Methods: Radioactivity in urine, feces, and tissues was quantified using liquid scintillation counting. Metabolite profiling was conducted using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) to separate and identify the metabolites.[4][8]

Fish Metabolism Studies

Direct experimental data on the quantitative ADME of this compound in fish is limited. Much of the current understanding is derived from toxicological studies and physiologically based kinetic (PBK) modeling. A general approach for such studies, often following OECD guidelines, is outlined here:

  • Test Species: Zebrafish (Danio rerio) is a common model organism.[6][9]

  • Exposure: Fish are typically exposed to this compound in the water (aqueous exposure) under static or semi-static conditions.[10] Dietary exposure studies can also be conducted.[10]

  • Sample Collection: Water samples are taken periodically to monitor the concentration of the test substance. Fish tissues (e.g., liver, muscle) are collected at various time points during and after exposure to determine the extent of uptake and depuration.

  • Analytical Methods: The concentration of this compound and its metabolites in water and tissue samples is typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[11][12]

Metabolic Pathways and Experimental Workflow

The metabolic transformation of this compound in rats is a complex process involving multiple enzymatic reactions. The primary pathways are illustrated in the diagram below.

Imazalil_Metabolism_Rat This compound This compound Metabolite1 α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol (Oxidative O-dealkylation) This compound->Metabolite1 Major Metabolite2 Epoxide Intermediate (Epoxidation) This compound->Metabolite2 Major Metabolite4 2,4-dichloromandelic acid (Imidazole Scission) Metabolite1->Metabolite4 Excretion Urine and Feces Metabolite1->Excretion Metabolite3 1-[2-(2,4-dichlorophenyl)-2- (2,3-dihydroxypropyloxy)ethyl]-1H-imidazole (Epoxide Hydration) Metabolite2->Metabolite3 Metabolite3->Excretion Metabolite4->Excretion

Caption: Proposed metabolic pathway of this compound in rats.

The general workflow for a typical animal metabolism study is depicted below. This process is fundamental for understanding the fate of a compound within a biological system.

Experimental_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_interpretation Data Interpretation Test_Animal Selection of Test Species (e.g., Rat, Fish) Dosing Administration of Radiolabeled This compound (Oral/Aqueous) Test_Animal->Dosing Urine_Feces Urine & Feces (Rats) Dosing->Urine_Feces Rat Study Tissues Tissues (Liver, Kidney, etc.) Dosing->Tissues Rat Study Water_Tissues Water & Tissues (Fish) Dosing->Water_Tissues Fish Study Quantification Quantification of Radioactivity (LSC) Urine_Feces->Quantification Tissues->Quantification Water_Tissues->Quantification Metabolite_Profiling Metabolite Profiling (HPLC, GC-MS, LC-MS/MS) Quantification->Metabolite_Profiling Identification Metabolite Identification Metabolite_Profiling->Identification ADME_Profile ADME Profile Determination Identification->ADME_Profile Metabolic_Pathway Metabolic Pathway Elucidation Identification->Metabolic_Pathway

Caption: General experimental workflow for animal metabolism studies.

Conclusion

The metabolism of this compound is well-characterized in rats, demonstrating rapid absorption, extensive biotransformation, and efficient excretion. In fish, while metabolism is known to occur, primarily in the liver, a detailed quantitative understanding of the ADME processes is not as comprehensive. The identification of "this compound-M" as a key metabolite in aquatic environments and the prediction of glucuronide conjugation as a major metabolic route in fish provide important insights. However, further experimental studies are warranted to fully elucidate the comparative metabolism of this compound in aquatic species, which is crucial for accurate environmental risk assessment. This guide underscores the need for continued research to bridge the existing data gaps and enhance our understanding of the ecotoxicological profile of this widely used fungicide.

References

Comparative Analysis of Imazalil's Impact on Non-Target Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of the fungicide Imazalil on soil microbial ecosystems, with a comparative look at alternative fungicides.

Introduction

This compound is a widely used imidazole fungicide effective against a broad spectrum of fungal pathogens on fruits, vegetables, and ornamentals. Its primary mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. While effective in controlling target pathogens, the application of this compound can have unintended consequences for the complex and vital communities of non-target microorganisms residing in the soil. These microbial communities are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and overall ecosystem stability. This guide provides a comparative analysis of the effects of this compound on non-target soil microbial communities, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for sustainable agricultural practices and environmental risk assessment.

Data Presentation: Comparative Effects on Microbial Diversity and Enzyme Activity

The following tables summarize quantitative data from various studies, comparing the effects of this compound with other commonly used fungicides on key indicators of soil microbial health: bacterial diversity indices (Shannon and Simpson) and the activity of essential soil enzymes (dehydrogenase, phosphatase, and urease).

FungicideConcentrationSoil TypeExposure TimeChange in Shannon Diversity Index (H')Change in Simpson Diversity Index (D)Reference
This compound 10 mg/kgLoam30 days 15% 12%[1][2]
Penflufen 10 mg/kgLoam30 days 20% 18%[1][2]
Tebuconazole 5 mg/kgSandy Loam60 days 10% 8%[2]
Azoxystrobin 5 mg/kgSandy Loam60 days 8% 5%[2]
Chlorothalonil 10 mg/kgClay Loam45 days 25% 22%[3]
Control 0 mg/kgVarious-No significant changeNo significant change[1][2][3]
Table 1: Comparative Effects of Fungicides on Soil Bacterial Diversity Indices. The arrows indicate the direction of change (↓ for decrease). Percentages represent the approximate magnitude of the change relative to the control.
FungicideConcentrationSoil TypeExposure TimeDehydrogenase Activity (μg TPF/g soil/24h)Phosphatase Activity (μg pNP/g soil/h)Urease Activity (μg NH4+-N/g soil/2h)Reference
This compound 10 mg/kgLoam30 days15.2 (↓ 20%)180.5 (↓ 15%)45.3 (↓ 10%)[1][2]
Penflufen 10 mg/kgLoam30 days12.8 (↓ 33%)165.2 (↓ 22%)38.7 (↓ 25%)[1][2]
Tebuconazole 5 mg/kgSandy Loam60 days18.5 (↓ 12%)205.1 (↓ 8%)50.1 (↓ 5%)[2]
Azoxystrobin 5 mg/kgSandy Loam60 days20.1 (↓ 5%)215.8 (↓ 2%)52.3 (No significant change)[2]
Chlorothalonil 10 mg/kgClay Loam45 days10.5 (↓ 45%)140.7 (↓ 35%)35.2 (↓ 32%)[3]
Control 0 mg/kgVarious-19.0 - 21.2210.3 - 225.451.5 - 55.6[1][2][3]
Table 2: Comparative Effects of Fungicides on Soil Enzyme Activities. Values in parentheses indicate the percentage change relative to the control. TPF: Triphenylformazan; pNP: p-nitrophenol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the studies cited in this guide.

Soil Sampling and Fungicide Application
  • Soil Collection: Soil samples are typically collected from the top 15-20 cm of an agricultural field with no recent history of fungicide application. The soil is sieved (e.g., through a 2 mm mesh) to remove stones and plant debris and homogenized.

  • Experimental Setup: Soil microcosms are prepared by placing a specific amount of soil (e.g., 500 g) into individual containers.

  • Fungicide Spiking: this compound and other fungicides are dissolved in a suitable solvent (e.g., acetone) and mixed with a small amount of soil, which is then thoroughly incorporated into the bulk soil to achieve the desired final concentration. Control samples are treated with the solvent only.

  • Incubation: The microcosms are incubated under controlled conditions (e.g., 25°C, 60% of water holding capacity) for a specified period, with periodic mixing to ensure aeration.

Analysis of Soil Microbial Community
  • DNA Extraction: Total microbial DNA is extracted from soil samples using commercially available kits (e.g., PowerSoil DNA Isolation Kit) following the manufacturer's instructions. The quality and quantity of the extracted DNA are assessed using a spectrophotometer and gel electrophoresis.

  • PCR Amplification and Sequencing: The 16S rRNA gene (for bacteria) or the ITS region (for fungi) is amplified using universal primers. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The raw sequence data is processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes for 16S rRNA, UNITE for ITS).

  • Diversity Analysis: Alpha diversity indices (e.g., Shannon, Simpson) and beta diversity are calculated to assess the changes in microbial community structure between different treatments.

Soil Enzyme Activity Assays
  • Dehydrogenase Activity: This assay is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (TPF). Soil samples are incubated with TTC, and the TPF produced is extracted with methanol and quantified spectrophotometrically at 485 nm.

  • Phosphatase Activity: This assay measures the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP). Soil is incubated with a buffered pNPP solution, and the resulting pNP is extracted and measured colorimetrically at 400 nm.

  • Urease Activity: This assay quantifies the release of ammonium from urea. Soil samples are incubated with a urea solution, and the ammonium produced is determined using the indophenol blue method, with absorbance measured at 630 nm.

Mandatory Visualization

Experimental Workflow for Assessing Fungicide Effects on Soil Microbes

experimental_workflow cluster_soil_prep Soil Preparation cluster_treatment Experimental Treatment cluster_analysis Microbial Analysis cluster_enzyme_analysis Enzyme Activity Assays soil_collection Soil Collection sieving Sieving & Homogenization soil_collection->sieving microcosm Microcosm Setup sieving->microcosm fungicide_app Fungicide Application microcosm->fungicide_app incubation Incubation fungicide_app->incubation dna_extraction DNA Extraction incubation->dna_extraction dehydrogenase Dehydrogenase Assay incubation->dehydrogenase phosphatase Phosphatase Assay incubation->phosphatase urease Urease Assay incubation->urease sequencing 16S rRNA/ITS Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics diversity Diversity Analysis bioinformatics->diversity imazalil_impact cluster_direct_effects Direct Effects cluster_indirect_effects Indirect Effects cluster_ecosystem_impact Ecosystem Level Impact This compound This compound Application inhibit_fungi Inhibition of Target & Non-Target Fungi This compound->inhibit_fungi Primary Action bacterial_shift Shifts in Bacterial Community Structure This compound->bacterial_shift Secondary Effect reduced_diversity Reduced Microbial Diversity inhibit_fungi->reduced_diversity bacterial_shift->reduced_diversity altered_enzyme Altered Soil Enzyme Activity reduced_diversity->altered_enzyme nutrient_cycling Disrupted Nutrient Cycling altered_enzyme->nutrient_cycling soil_health Compromised Soil Health nutrient_cycling->soil_health

References

Navigating the Maze of Multi-Residue Analysis: A Guide to Validating Methods for Imazalil and Other Post-Harvest Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of fungicide residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of validated multi-residue methods, with a focus on the widely used post-harvest fungicide Imazalil, offering insights into experimental protocols and performance data to aid in method selection and implementation.

The challenge of analyzing multiple pesticide residues in complex food matrices has been largely addressed by the advent of "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation methods, coupled with advanced chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2][3][4][5][6][7][8] These approaches offer a streamlined workflow for the extraction and cleanup of a broad range of pesticides, including post-harvest fungicides such as this compound, thiabendazole, and prochloraz.[9][10][11][12]

Comparative Performance of Multi-Residue Methods

The validation of a multi-residue method is crucial to ensure its fitness for purpose and involves assessing several key performance parameters.[13][14][15] These include accuracy (measured as recovery), precision (expressed as relative standard deviation or RSD), linearity of the calibration curve, and the limits of detection (LOD) and quantification (LOQ). The choice between LC-MS/MS and GC-MS/MS for the determinative step often depends on the physicochemical properties of the target analytes.

Below is a summary of typical performance data for the analysis of this compound and other post-harvest fungicides using QuEChERS-based methods.

AnalyteMatrixMethodRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
This compoundApple JuiceLC-MS/MS95 - 105< 5-< 2[9]
This compoundCitrusLC-MS/MS> 90< 15--[16]
This compoundHuman UrineLC-MS/MS-< 15200800[17]
ThiabendazoleApple JuiceLC-MS/MS98 - 102< 4-< 2[9]
CarbendazimApple JuiceLC-MS/MS97 - 103< 6-< 2[9]
Multiple PesticidesFruits & VegetablesQuEChERS LC-MS/MS70 - 120< 200.1 - 0.60.4 - 2.0[2][15][18]
Multiple PesticidesWaterQuEChERS GC-MS63 - 116< 12--[19]
Multiple PesticidesSedimentQuEChERS GC-MS48 - 115< 16--[19]
DithiocarbamatesSpicesGC-MS75 - 98< 152550[20]

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the general steps for the analysis of multi-residue fungicides using the QuEChERS method followed by either LC-MS/MS or GC-MS/MS analysis.

QuEChERS Sample Preparation

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1][2][3][4] It involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.

a) Extraction:

  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.[5][6][7]

  • Solvent Addition: Add an appropriate volume of acetonitrile (e.g., 10-15 mL).[8] For acidic pesticides, acetonitrile with 1% acetic acid may be used.[15]

  • Salting Out: Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, to induce phase separation.[1][8][19] Different standardized salt formulations exist, such as the original unbuffered method, the AOAC Official Method 2007.01 (with acetate buffering), and the EN 15662 method (with citrate buffering).[2][6][8]

  • Shaking and Centrifugation: Shake the tube vigorously for a specified time (e.g., 1 minute) and then centrifuge to separate the organic layer.[2][6]

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer: Take an aliquot of the acetonitrile supernatant and transfer it to a smaller centrifuge tube containing a d-SPE sorbent mixture.

  • Sorbent Addition: The sorbent mixture typically contains anhydrous MgSO₄ to remove residual water and a primary secondary amine (PSA) sorbent to remove sugars, fatty acids, and other matrix components.[19] For pigmented samples, graphitized carbon black (GCB) may be added, and for samples with high fat content, C18 sorbent can be used.[18]

  • Vortexing and Centrifugation: Vortex the tube to ensure thorough mixing of the extract with the sorbents and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further processed for analysis.[1]

Analytical Determination

a) LC-MS/MS Analysis:

  • Dilution: Dilute the final extract with a suitable mobile phase to match the initial chromatographic conditions.[2]

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source, typically operated in positive ion mode for fungicides like this compound.[9][17]

  • Chromatographic Separation: Employ a suitable C18 column for the separation of the target analytes. The mobile phase often consists of a gradient of water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

b) GC-MS/MS Analysis:

  • Solvent Exchange: The final acetonitrile extract can be analyzed directly or after a solvent exchange to a more GC-friendly solvent like toluene or acetone.[2][21]

  • Instrumentation: Utilize a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Chromatographic Separation: A low-polarity capillary column, such as a DB-5ms, is commonly used for the separation of a wide range of pesticides.[20]

  • Mass Spectrometric Detection: Operate the mass spectrometer in Electron Ionization (EI) mode with MRM for sensitive and selective detection of the target fungicides.

Workflow for Multi-Residue Pesticide Analysis

The following diagram illustrates the logical flow of a typical multi-residue analysis from sample reception to the final report.

MultiResidue_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) SampleReceipt->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Polar/Less Volatile Analytes GCMS GC-MS/MS Analysis Cleanup->GCMS Volatile/Non-Polar Analytes DataProcessing Data Acquisition & Processing LCMS->DataProcessing GCMS->DataProcessing Quantification Quantification & Confirmation DataProcessing->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for multi-residue pesticide analysis.

Conclusion

The validation of multi-residue methods is a critical aspect of ensuring food safety. The QuEChERS method, combined with either LC-MS/MS or GC-MS/MS, provides a robust and efficient platform for the analysis of a wide range of post-harvest fungicides, including this compound. By carefully validating the method and understanding its performance characteristics, laboratories can confidently generate accurate and reliable data for regulatory monitoring and risk assessment. The choice of the final determinative technique should be based on the specific properties of the target analytes to achieve optimal sensitivity and selectivity.

References

Safety Operating Guide

Proper Disposal Procedures for Imazalil

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Imazalil, a systemic fungicide. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental protection. Disposal of this compound and its associated waste is strictly regulated and must be performed in accordance with local, state, and federal guidelines.[1][2]

Hazard Profile and Regulatory Information

This compound is classified as a hazardous substance due to its toxicity and potential environmental impact. It is crucial to understand its hazard profile before handling or disposal.[2][3] Improper disposal is a violation of federal law.[1]

Identifier Classification & Hazard Information Source
UN Number UN2588 (Solid), UN2902 (Liquid)[1][4]
GHS Hazard Class Acute Toxicity (Oral, Category 3), Acute Toxicity (Inhalation, Category 4), Serious Eye Damage (Category 1), Carcinogenicity (Category 2), Hazardous to the Aquatic Environment (Long-term, Category 1)[2][3][4]
Hazard Statements H301: Toxic if swallowed. H332: Harmful if inhaled. H318: Causes serious eye damage. H351: Suspected of causing cancer. H410: Very toxic to aquatic life with long lasting effects.[2][3]
Signal Word Danger[2]
Acute Toxicity (Oral) LD50: 100 mg/kg (ATE)[3]
Environmental Fate Highly persistent in soil.[5] Very toxic to aquatic life with long-lasting effects.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for handling different types of this compound waste generated in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, ensure all safety precautions have been read and understood.[2]

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Protective Clothing: Wear a long-sleeve shirt, long pants, and closed-toe shoes.[1]

  • Respiratory Protection: If handling in an area with insufficient ventilation, use a NIOSH-approved respirator with an appropriate vapor/mist filter.[1]

  • Ventilation: Always handle this compound and its waste in a well-ventilated area or under a chemical fume hood.[6][7]

Waste Segregation and Handling
  • Do Not Mix: this compound waste must not be mixed with other waste streams or disposed of with household garbage.[2][3]

  • Labeling: All containers holding this compound waste must be clearly labeled as "Hazardous Waste - this compound" and sealed to prevent leaks or spills.[8]

Disposal of Unused or Excess this compound
  • Primary Recommendation: The preferred method for dealing with excess pesticide is to use it according to the product's label directions.[1]

  • Hazardous Waste Disposal: If the product cannot be used, it must be disposed of as hazardous waste.[9]

    • Contact your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures.

    • Alternatively, contact your State Pesticide or Environmental Control Agency, or a hazardous waste representative at the nearest EPA Regional Office for guidance.[1]

    • The material must be taken to an approved waste disposal plant or facility.[2][9]

Disposal of Empty this compound Containers
  • Decontamination: Do not reuse empty containers.[8] Triple rinse or pressure rinse the container with an appropriate solvent (e.g., water, if the formulation is water-based).[10] Add the rinsate to the spray tank or dispose of it as hazardous waste.[10]

  • Render Unusable: Puncture the container to prevent reuse.[8]

  • Final Disposal: Dispose of the cleaned, punctured container in a licensed landfill or as directed by local regulations.[8][10] If recycling is an option, follow the guidelines of the recycling facility.[10] Uncleaned containers must be handled as if they still contain the product.[2]

Disposal of Spill Cleanup Materials
  • Containment: In the event of a spill, contain the material using an absorbent, inert substance such as sand, earth, or vermiculite.[1][8][9] Avoid generating dust if the spilled material is solid.[8]

  • Collection: Carefully sweep or soak up the material and place it into a suitable, labeled, and sealable container for disposal.[6][8][11]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: All contaminated cleanup materials (absorbents, PPE, etc.) must be disposed of as hazardous waste following the same procedures outlined for unused products.[3]

This compound Disposal Workflow

G This compound Disposal Decision Workflow cluster_ppe Universal Requirement start This compound Waste Generated waste_type Identify Waste Type start->waste_type ppe Wear Required PPE: - Goggles - Gloves - Protective Clothing unused Unused / Excess Product waste_type->unused Product container Empty Container waste_type->container Container spill Spill Cleanup Material waste_type->spill Spill use_as_directed Option 1: Use according to label directions, if possible. unused->use_as_directed dispose_hw_unused Option 2: Dispose as Hazardous Waste via EHS or approved facility. unused->dispose_hw_unused rinse Triple rinse container. Add rinsate to spray tank or dispose as hazardous waste. container->rinse contain_spill Contain spill with inert absorbent material. spill->contain_spill end_node Proper Disposal Complete use_as_directed->end_node dispose_hw_unused->end_node puncture Puncture container to prevent reuse. rinse->puncture dispose_container Dispose in licensed landfill or via approved program. puncture->dispose_container dispose_container->end_node collect_spill Collect material into labeled, sealed container. contain_spill->collect_spill dispose_hw_spill Dispose of all cleanup materials as Hazardous Waste. collect_spill->dispose_hw_spill dispose_hw_spill->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.